alpha-Methyl-DL-histidine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-7(8,6(11)12)2-5-3-9-4-10-5;;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVHQKZLHBDZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CN1)(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657548 | |
| Record name | alpha-Methylhistidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32381-18-3 | |
| Record name | alpha-Methylhistidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of alpha-Methyl-DL-histidine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the mechanism of action of alpha-Methyl-DL-histidine dihydrochloride, a potent and specific inhibitor of histidine decarboxylase. Drawing upon established scientific literature, this document delves into the biochemical interactions, experimental validation, and practical applications of this compound in histamine research.
Introduction: The Central Role of Histamine and its Synthesis
Histamine is a crucial biogenic amine involved in a wide array of physiological and pathological processes, including allergic reactions, inflammation, gastric acid secretion, and neurotransmission.[1][2] It exerts its diverse effects by binding to four distinct G protein-coupled receptors: H1, H2, H3, and H4.[1] The synthesis of histamine is a direct enzymatic process catalyzed by L-histidine decarboxylase (HDC), which converts the amino acid L-histidine into histamine.[3] Given its singular role in histamine production, HDC presents a key target for modulating histamine levels in various research and therapeutic contexts.
Core Mechanism of Action: Inhibition of Histidine Decarboxylase
This compound functions as a potent and specific inhibitor of histidine decarboxylase (HDC).[4] Its primary mechanism of action is the direct interference with the enzymatic activity of HDC, thereby blocking the synthesis of histamine from its precursor, L-histidine.
While the precise kinetic classification of its inhibitory action requires further elucidation, evidence suggests a complex interaction with the enzyme. Some studies indicate that alpha-methyl-DL-histidine may lead to an increased degradation or instability of the HDC protein, which would represent a form of irreversible inhibition.[5] This is distinct from, though often compared to, the well-characterized irreversible "suicide-substrate" inhibition of HDC by the related compound alpha-fluoromethylhistidine (a-FMH).[1][6][7] With a-FMH, the inhibitor is enzymatically converted into a reactive intermediate that covalently binds to the enzyme's active site, leading to its permanent inactivation.[1][8] Further kinetic studies are necessary to definitively characterize the binding and inhibitory mechanism of alpha-Methyl-DL-histidine.
The specificity of alpha-Methyl-DL-histidine for HDC is a critical aspect of its utility. Studies have shown that it does not significantly inhibit other amino acid decarboxylases, ensuring that its effects are primarily targeted to the histamine synthesis pathway.[4]
Below is a diagram illustrating the histamine synthesis pathway and the inhibitory action of alpha-Methyl-DL-histidine.
Caption: Inhibition of Histamine Synthesis by alpha-Methyl-DL-histidine.
Experimental Validation and Protocols
The inhibitory effect of alpha-Methyl-DL-histidine on HDC activity can be assessed through various in vitro and in vivo experimental models.
In Vitro Assessment of HDC Inhibition
A common and robust method for quantifying HDC activity and its inhibition is the radioisotopic assay. This technique measures the enzymatic conversion of radiolabeled L-histidine to histamine.
Protocol: Radioisotopic Assay for HDC Activity
-
Enzyme Preparation: Prepare a crude enzyme extract from a tissue source rich in HDC, such as fetal rat liver or specific cell lines. Homogenize the tissue in a suitable buffer (e.g., phosphate buffer with protease inhibitors) and centrifuge to obtain a supernatant containing the enzyme.
-
Reaction Mixture: In a microcentrifuge tube, combine the following components:
-
Enzyme extract
-
Buffer (e.g., sodium phosphate buffer, pH 7.2)
-
Pyridoxal-5'-phosphate (a cofactor for HDC)
-
[¹⁴C]-L-histidine (as the substrate)
-
Varying concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid.
-
Separation of Histamine: Separate the newly synthesized [¹⁴C]-histamine from the unreacted [¹⁴C]-L-histidine. This can be achieved using cation-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted [¹⁴C]-histamine fraction using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of HDC inhibition for each concentration of alpha-Methyl-DL-histidine by comparing the radioactivity in the inhibitor-treated samples to the vehicle control. This data can be used to determine the IC₅₀ value of the inhibitor.
Caption: Workflow for In Vitro HDC Inhibition Assay.
In Vivo Evaluation of Histamine Depletion
The efficacy of this compound in reducing histamine levels in living organisms can be demonstrated through in vivo studies, typically using rodent models.
Protocol: In Vivo Histamine Depletion in Mice
-
Animal Model: Use a suitable mouse strain for the study.
-
Compound Administration: Dissolve this compound in a sterile vehicle (e.g., saline). Administer the compound to the mice via an appropriate route, such as intraperitoneal (i.p.) injection. A typical dosage might be in the range of 50-100 mg/kg body weight.[5] Include a control group that receives only the vehicle.
-
Time Course: Euthanize the mice at various time points after administration to assess the time-dependent effects on histamine levels.
-
Tissue Collection: Collect tissues of interest, such as the brain, stomach, and skin, which have significant histamine content.
-
Histamine Extraction: Homogenize the collected tissues in an appropriate extraction buffer (e.g., perchloric acid) to extract histamine.
-
Histamine Quantification: Measure the histamine concentration in the tissue extracts using a sensitive and specific method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Compare the histamine levels in the tissues of the inhibitor-treated mice to those of the control group to determine the extent of histamine depletion.
Physicochemical Properties and Handling of the Dihydrochloride Salt
alpha-Methyl-DL-histidine is commonly supplied as a dihydrochloride salt. This salt form generally enhances the compound's stability and solubility in aqueous solutions, which is advantageous for preparing stock solutions for in vitro and in vivo experiments.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂·2HCl | [9] |
| Molecular Weight | 242.10 g/mol | [9] |
| Appearance | White to off-white powder | [10] |
| Solubility | Soluble in water | [10] |
| Storage | Store at room temperature | [10] |
When preparing solutions, it is recommended to use high-purity water or a suitable biological buffer. The pH of the final solution should be checked and adjusted if necessary, as the dihydrochloride salt will produce an acidic solution. For cell-based assays, it is crucial to ensure that the final concentration of the vehicle and the pH of the culture medium are not adversely affected.
Applications in Research and Drug Development
The ability of this compound to specifically deplete histamine makes it a valuable tool for investigating the physiological and pathological roles of this biogenic amine. Key research applications include:
-
Neuroscience: Studying the role of histaminergic neurons in processes such as wakefulness, appetite, and cognitive function.[11]
-
Immunology and Allergy: Investigating the involvement of histamine in allergic and inflammatory responses.
-
Gastroenterology: Elucidating the mechanisms of gastric acid secretion and the pathophysiology of peptic ulcers.
-
Oncology: Exploring the role of histamine as a potential autocrine or paracrine growth factor in certain types of cancer.[5]
In the context of drug development, alpha-Methyl-DL-histidine can be used as a reference compound for the screening and characterization of novel HDC inhibitors.
Conclusion
This compound is a potent and specific inhibitor of histidine decarboxylase, the key enzyme in histamine synthesis. Its mechanism of action involves the direct inhibition of HDC, potentially leading to increased enzyme degradation. This compound serves as an invaluable pharmacological tool for researchers and scientists seeking to understand the multifaceted roles of histamine in health and disease. The experimental protocols outlined in this guide provide a framework for the effective utilization of alpha-Methyl-DL-histidine in both in vitro and in vivo research settings.
References
- Garbarg M, Barbin G, Llorens C, Palacios JM, Pollard H, Schwartz JC. Inhibition of histamine synthesis in brain by alpha-fluoromethylhistidine, a new irreversible inhibitor: in vitro and in vivo studies. J Neurochem. 1980;35(5):1045-1052.
- Healthline. What Is Histamine and What Is Its Role in the Body?. Published October 2, 2023.
- Watanabe T, Yamatodani A, Maeyama K, Wada H. Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. Trends Pharmacol Sci. 1990;11(9):363-367.
- Wikipedia. α-Fluoromethylhistidine.
- Kollonitsch J, Perkins LM, Patchett AA, Doldouras GA, Marburg S, Duggan DE, Maycock AL, Aster SD. Selective inhibitors of biosynthesis of aminergic neurotransmitters.
- Maeyama K, Watanabe T, Taguchi Y, Yamatodani A, Wada H. The effect of alpha-fluoromethylhistidine, a suicide inhibitor of histidine decarboxylase, on the content of histamine in and the secretion of acid from the stomach of rats. Biochem Pharmacol. 1982;31(12):2367-2370.
- Shepherd DM, Woodcock BG. A study of potential histidine decarboxylase inhibitors. Br J Pharmacol Chemother. 1960;15(4):552-556.
- Francis H, DeMorrow S, Venter J, et al. Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. Gut. 2012;61(5):753-764.
- Oishi R, Itoh Y, Nishibori M, Saeki K.
- Watanabe T, Yamatodani A, Maeyama K, Wada H. Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. Trends Pharmacol Sci. 1990;11(9):363-367.
- Kamei C, Chung YH, Kim KT, Tasaka K.
- Duggan DE, Hooke KF, Maycock AL. Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine. Biochem Pharmacol. 1984;33(24):4003-4009.
- Sakamoto Y, Watanabe T, Hayashi H, Taguchi Y, Wada H. Effects of various compounds on histidine decarboxylase activity: active site mapping. Agents Actions. 1985;17(1):32-37.
- Ortiz J, O'Malley KL. A sensitive, non-isotopic in vitro assay for histidine decarboxylase. J Neurosci Methods. 1993;46(2):137-145.
- Wikipedia. Histidine decarboxylase.
- Schayer RW. A method for the assay of histidine decarboxylase activity. Methods Biochem Anal. 1971;Suppl:99-117.
- Beaven MA, Horakova Z. The enzymatic isotopic assay of histamine. In: Rocha e Silva M, ed. Handbook of Experimental Pharmacology. Vol 18. Springer; 1978:151-173.
- Santa Cruz Biotechnology. DL-α-Methylhistidine dihydrochloride.
- PubChem. alpha-Methylhistidine.
- Cheméo. Histidine.
- Monti JM, D'Angelo L, Jantos H. Effect of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase, on sleep and waking in the rat. Neuropharmacology. 1988;27(6):607-611.
- ResearchGate. IC50 Values for Known Histidine Decarboxylase Inhibitors (µM).
- PubMed. A study of potential histidine decarboxylase inhibitors.
- ChemicalBook. This compound.
- Cell Biolabs, Inc. Histidine Assay Kit.
- Sigma-Aldrich. L-HISTIDINE DECARBOXYLASE.
- PubMed. [A Method for the Assay of Histidine Decarboxylase Activity].
- PubMed. In Vivo and in Vitro Inhibition of Human Histidine Decarboxylase by (S)-alpha-fluoromethylhistidine.
- Semantic Scholar. Inhibition of histidine decarboxylase.
- PubMed. alpha-Fluoromethylhistidine-induced Inhibition of Brain Histidine Decarboxylase.
- PubMed.
- PubMed.
- ResearchGate. Solubility of L-histidine in different aqueous binary solvent mixtures from 283.15 K to 318.15 K with experimental measurement and thermodynamic modelling.
- ChemicalBook. L-Histidine.
- ResearchGate. Determination of Histidine Decarboxylase Activity.
Sources
- 1. Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [A method for the assay of histidine decarboxylase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histidine decarboxylase - Wikipedia [en.wikipedia.org]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-Fluoromethylhistidine - Wikipedia [en.wikipedia.org]
- 8. Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. L-Histidine | 71-00-1 [chemicalbook.com]
- 11. Histidine decarboxylase inhibition induced by alpha-fluoromethylhistidine provokes learning-related hypokinetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of alpha-Methyl-DL-histidine Dihydrochloride
Introduction
alpha-Methyl-DL-histidine dihydrochloride is a methylated derivative of the essential amino acid histidine, a compound of significant interest in biochemical and pharmaceutical research. The introduction of a methyl group at the alpha-carbon sterically hinders enzymatic reactions such as decarboxylation, making it a valuable tool for studying histidine-related metabolic pathways and enzyme mechanisms. As a dihydrochloride salt, the compound exhibits enhanced stability and solubility, facilitating its use in aqueous systems for applications ranging from peptide synthesis to neurological research.
This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It offers insights into the causality behind its chemical behavior, provides robust, self-validating analytical protocols, and grounds its claims in authoritative references.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent experimental work. The key identifiers for this compound are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | 2-Amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid dihydrochloride | [1] |
| Synonyms | Nthis compound | [2] |
| CAS Number | 32381-18-3 | [2][3] |
| Molecular Formula | C₇H₁₁N₃O₂·2HCl | [2] |
| Molecular Weight | 242.10 g/mol | [2] |
| Purity (Typical) | ≥99% | [2] |
Molecular Structure and Stereochemistry
The structure of alpha-Methyl-DL-histidine features a methyl group replacing the alpha-hydrogen of the parent histidine molecule. The "DL" designation signifies that this product is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The dihydrochloride salt form indicates that two basic sites on the molecule are protonated: the alpha-amino group and one of the nitrogen atoms in the imidazole ring, resulting in a positively charged species balanced by two chloride counter-ions.
Caption: Structure of this compound.
Core Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and application.
| Property | Description | Source/Rationale |
| Appearance | White to off-white crystalline powder. | Based on appearance of related histidine salts.[4] |
| Solubility | Soluble in water, methanol, and DMSO. | Expected for a dihydrochloride salt; supported by data for related compounds.[5] |
| Melting Point | Expected to be ~200°C with decomposition. | Data for the related L-Histidine methyl ester dihydrochloride is ~200°C.[4] Experimental verification is recommended. |
| Hygroscopicity | Hygroscopic nature is likely. | A related compound, L-Histidine methyl ester dihydrochloride, is noted to be hygroscopic. |
Solubility Profile: A Deeper Look
The high solubility in polar solvents is a direct consequence of its ionic nature. As a dihydrochloride salt, the molecule readily dissociates in water, forming a dicationic species and two chloride anions. These ions are effectively solvated by water molecules through strong ion-dipole interactions, overcoming the crystal lattice energy of the solid. This property is highly advantageous for researchers preparing stock solutions for cell culture, enzymatic assays, or as a reactant in aqueous-phase synthesis.
Acid-Base Properties and Protonation States
Expert Insight: The Inductive Effect of the Alpha-Methyl Group
The addition of the electron-donating alpha-methyl group is expected to shift these pKa values. Specifically:
-
pKa₁ (Carboxyl Group): The methyl group's inductive effect will slightly destabilize the carboxylate anion, making the carboxylic acid weaker (i.e., raising its pKa) compared to native histidine.
-
pKa₂ (Imidazole Group): The effect on the distant imidazole ring is likely to be minimal.
-
pKa₃ (Alpha-Amino Group): The electron-donating nature of the methyl group increases the electron density on the alpha-amino nitrogen, making it more basic and thus increasing its pKa value relative to histidine.
This leads to distinct protonation states depending on the pH of the solution, which is a critical consideration for buffering capacity and molecular charge in experimental setups.
Sources
An In-depth Technical Guide to α-Methyl-DL-histidine Dihydrochloride: A Tool for Histamine Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Methyl-DL-histidine dihydrochloride is a pivotal pharmacological tool used to investigate the physiological and pathological roles of histamine. By acting as a potent inhibitor of histidine decarboxylase (HDC), the sole enzyme responsible for histamine synthesis, this compound allows for the targeted depletion of newly formed histamine. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications in research. It further details field-proven experimental protocols for its use in both in vitro and in vivo models, offering insights into experimental design, data interpretation, and safety considerations to empower researchers in their study of the histaminergic system.
Introduction: The Significance of Histamine Modulation
Histamine is a fundamental biogenic amine involved in a vast array of physiological processes, including neurotransmission in the central nervous system, regulation of gastric acid secretion, and the orchestration of immune and inflammatory responses.[1] It exerts its effects by binding to four distinct G protein-coupled receptors (H1-H4).[2] The synthesis of histamine is a direct, one-step reaction catalyzed by the enzyme L-histidine decarboxylase (HDC), which converts the essential amino acid L-histidine into histamine.[1]
Understanding the specific roles of histamine has been greatly advanced by the ability to manipulate its synthesis. While antihistamines block the action of existing histamine at its receptors, they do not prevent its production. To study the effects of de novo histamine synthesis, researchers rely on specific inhibitors of HDC. α-Methyl-DL-histidine is a well-established and potent inhibitor of this enzyme, serving as an indispensable tool to deplete histamine levels and thereby elucidate its function in health and disease.[3]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of α-Methyl-DL-histidine dihydrochloride is crucial for its proper handling, storage, and preparation for experimental use.
| Property | Value | Source |
| Chemical Name | α-Methyl-DL-histidine dihydrochloride | [4] |
| Synonyms | Nalpha-Methyl-DL-histidine dihydrochloride | [4] |
| CAS Number | 32381-18-3 | [4][5] |
| Molecular Formula | C₇H₁₁N₃O₂·2HCl | [4] |
| Molecular Weight | 242.10 g/mol | [4] |
| Appearance | White solid/powder | [6] |
| Purity | Typically ≥98-99% | [4][5] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [5][6] |
Mechanism of Action: Inhibiting the Source of Histamine
α-Methyl-DL-histidine functions as a potent inhibitor of histidine decarboxylase (HDC).[3] The enzyme's active site is highly specific for its natural substrate, L-histidine.[3] α-Methyl-DL-histidine, as a close structural analogue, competes with L-histidine for binding to the HDC active site. The addition of a methyl group at the alpha-carbon position interferes with the enzymatic decarboxylation process, effectively blocking the conversion of histidine to histamine.
Some analogues, such as alpha-fluoromethylhistidine, act as irreversible "suicide-substrate" inhibitors, where the enzyme converts the inhibitor into a reactive form that covalently binds to and permanently inactivates the enzyme.[7][8] This leads to a long-lasting depletion of histamine that only recovers as new enzyme is synthesized.[7] The inhibition of HDC is a critical experimental strategy, as it is the sole enzyme in the histamine synthesis pathway, making it a precise target for modulation.[1]
Caption: Inhibition of histamine synthesis by α-Methyl-DL-histidine.
Applications in Research
The ability to selectively deplete newly synthesized histamine makes α-Methyl-DL-histidine a valuable tool across various research fields:
-
Neuroscience: Investigating the role of neuronal histamine in sleep-wake cycles, appetite, cognition, and body temperature.[1] Studies have used HDC inhibitors to show that depleting brain histamine can affect cognitive performance and motor processes.[9][10]
-
Oncology: Studying the autocrine and paracrine effects of histamine in tumor growth. For example, inhibiting HDC with α-methyl-DL-histidine has been shown to significantly decrease the growth of human cholangiocarcinoma xenografts.[2]
-
Immunology and Allergy: Differentiating the roles of pre-formed, mast cell-derived histamine from newly synthesized histamine in inflammatory and allergic reactions.
-
Gastroenterology: Examining the regulation of gastric acid secretion, where histamine is a key stimulant.[11]
Experimental Protocols
The following protocols are provided as a guide. Researchers must adapt concentrations, incubation times, and dosages based on the specific experimental model, cell type, or tissue being studied, and optimize them accordingly.
In Vitro Protocol: Inhibition of HDC in Cell Culture
This protocol describes a general workflow for treating cultured cells with α-Methyl-DL-histidine to inhibit HDC activity, followed by an assay to measure the outcome.
Objective: To deplete histamine synthesis in a cell line (e.g., cancer cells, mast cells) to study the downstream effects.
Materials:
-
α-Methyl-DL-histidine dihydrochloride
-
Appropriate cell culture medium and supplements
-
Sterile PBS (Phosphate-Buffered Saline)
-
Cell line of interest
-
Histidine Decarboxylase (HDC) activity assay kit or reagents for HPLC/ELISA
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Aseptically prepare a stock solution of α-Methyl-DL-histidine (e.g., 10-100 mM) in sterile water or PBS.
-
Causality Insight: Using a high-concentration stock allows for minimal volume addition to the cell culture, preventing significant changes in media osmolarity or nutrient concentration.
-
Filter-sterilize the stock solution through a 0.22 µm filter into a sterile tube. Store at -20°C.
-
-
Cell Seeding:
-
Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will ensure they are in a logarithmic growth phase (e.g., 70-80% confluency) at the time of the experiment.
-
-
Treatment:
-
Allow cells to adhere and grow overnight.
-
The next day, remove the old medium and replace it with fresh medium containing the desired final concentration of α-Methyl-DL-histidine. Include a vehicle-only control (e.g., sterile water or PBS added at the same volume).
-
Experimental Choice: A dose-response experiment (e.g., 1 µM, 10 µM, 100 µM) is critical to determine the optimal inhibitory concentration for your specific cell line.
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The duration depends on the half-life of HDC and the research question.
-
-
Harvesting and Analysis:
-
After incubation, harvest the cells and/or the culture supernatant.
-
Validation Step: To confirm the inhibitor's effectiveness, perform an HDC activity assay on cell lysates.[12][13] This can be done using radiometric assays that measure the release of ¹⁴CO₂ from ¹⁴C-histidine or colorimetric kits.[13][14]
-
Measure the downstream endpoint of interest (e.g., cell proliferation, gene expression, histamine concentration in the supernatant via ELISA).
-
In Vivo Protocol: Histamine Depletion in a Rodent Model
This protocol outlines the administration of α-Methyl-DL-histidine to mice or rats to study the systemic or CNS effects of histamine depletion.
Objective: To reduce histamine levels in a specific tissue (e.g., brain, stomach) or systemically to assess a physiological outcome.
Materials:
-
α-Methyl-DL-histidine dihydrochloride
-
Sterile 0.9% saline
-
Syringes and appropriate gauge needles for the chosen route of administration (e.g., intraperitoneal, subcutaneous).
-
Animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).
Step-by-Step Methodology:
-
Preparation of Dosing Solution:
-
Calculate the required amount of α-Methyl-DL-histidine based on the desired dose (e.g., mg/kg) and the weight of the animals.
-
Dissolve the compound in sterile 0.9% saline to the final desired concentration. Ensure it is fully dissolved.
-
Causality Insight: Saline is used as the vehicle because it is isotonic and minimizes irritation upon injection.
-
-
Animal Groups:
-
Establish at least two groups: a control group receiving the vehicle (saline) and a treatment group receiving α-Methyl-DL-histidine.
-
Self-Validating System: The vehicle control group is essential to ensure that any observed effects are due to the compound and not the injection stress or vehicle itself.
-
-
Administration:
-
Administer the solution via the chosen route (e.g., intraperitoneal injection). The volume should be appropriate for the animal's size (e.g., 10 mL/kg for mice).
-
The dosing regimen can be a single administration or repeated daily administrations, depending on the research question.[7] Chronic administration is often required to deplete histamine from inert pools like mast cells.[8]
-
-
Observation and Tissue Collection:
-
Observe the animals for the desired experimental timeframe.
-
At the endpoint, euthanize the animals according to approved ethical protocols.
-
Promptly dissect and collect the tissues of interest (e.g., brain, stomach, skin).
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
-
Analysis:
-
Homogenize the tissues to prepare lysates.
-
Validation Step: Measure histamine levels in the tissue homogenates using a sensitive method like ELISA or HPLC to confirm successful depletion.
-
Measure HDC enzyme activity to confirm target engagement.[12]
-
Analyze the primary experimental outcomes (e.g., behavioral tests, gene expression, histological changes).
-
Caption: Comparative experimental workflows for in vitro and in vivo studies.
Safety and Handling
As with all laboratory chemicals, proper safety procedures must be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.[15]
-
Handling: Avoid contact with skin and eyes. Do not breathe the dust.[6] Use in a well-ventilated area or under a chemical fume hood.[6]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[6]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
α-Methyl-DL-histidine dihydrochloride is a cornerstone tool for pharmacological research into the histaminergic system. Its specific inhibition of histidine decarboxylase provides a reliable method for depleting newly synthesized histamine, enabling scientists to dissect its complex roles in physiology and pathology. By applying the robust experimental designs and validation steps outlined in this guide, researchers can generate high-quality, reproducible data, thereby advancing our understanding of histamine's function and paving the way for novel therapeutic strategies.
References
-
Endo, Y. (1998). A Method for the Assay of Histidine Decarboxylase Activity. Nihon Yakurigaku Zasshi, 112(5), 307-14. [Link]
-
Beaven, M. A., Wilcox, G., & Terpstra, G. K. (1978). A microprocedure for the measurement of ¹⁴CO₂ release from [¹⁴C]carboxyllabeled amino acids. Analytical Biochemistry, 84(2), 638-41. [Link]
-
Cell Biolabs, Inc. Histidine Assay Kit. Product Manual. [Link]
-
Francis, H., et al. (2012). Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. Gut, 61(5), 753-64. [Link]
-
Watanabe, T., et al. (1990). Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. Trends in Pharmacological Sciences, 11(9), 363-7. [Link]
-
Palacios, J. M., Mengod, G., Grau, M., & Garbarg, M. (1984). Effects of various compounds on histidine decarboxylase activity: Active site mapping. Molecular and Cellular Biochemistry, 64(1), 55-63. [Link]
-
Slotkin, T. A., et al. (1983). Effects of alpha-fluoromethylhistidine (FMH), an irreversible inhibitor of histidine decarboxylase, on development of brain histamine and catecholamine systems in the neonatal rat. Life Sciences, 32(25), 2897-903. [Link]
-
Bouclier, M., et al. (1983). alpha-Fluoromethyl histidine. Inhibition of histidine decarboxylase in pylorus ligated rat. Biochemical Pharmacology, 32(10), 1553-6. [Link]
-
Wikipedia contributors. (2023). Histidine decarboxylase. Wikipedia, The Free Encyclopedia. [Link]
-
van Ruitenbeek, P., et al. (2010). Effects of L-histidine depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers. Journal of Psychopharmacology, 24(7), 1059-71. [Link]
-
Kollonitsch, J., et al. (1978). Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine. Biochemical Pharmacology, 27(19), 2335-7. [Link]
Sources
- 1. Histidine decarboxylase - Wikipedia [en.wikipedia.org]
- 2. Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of various compounds on histidine decarboxylase activity: Active site mapping | Semantic Scholar [semanticscholar.org]
- 4. scbt.com [scbt.com]
- 5. This compound | 32381-18-3 [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of alpha-fluoromethylhistidine (FMH), an irreversible inhibitor of histidine decarboxylase, on development of brain histamine and catecholamine systems in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of L-histidine depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alpha-Fluoromethyl histidine. Inhibition of histidine decarboxylase in pylorus ligated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [A method for the assay of histidine decarboxylase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Biological Activity of alpha-Methyl-DL-histidine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
alpha-Methyl-DL-histidine dihydrochloride is a potent and specific inhibitor of histidine decarboxylase (HDC), the rate-limiting enzyme in histamine synthesis. By irreversibly binding to HDC, it effectively blocks the conversion of histidine to histamine, leading to a significant reduction in histamine levels in tissues. This targeted action makes it a valuable tool for investigating the physiological and pathological roles of histamine in a variety of contexts, including cancer, neurobiology, and inflammatory responses. This guide provides a comprehensive overview of its mechanism of action, experimental applications, and the methodologies for its study, offering a critical resource for researchers and drug development professionals.
Introduction: The Significance of Histamine and its Inhibition
Histamine is a crucial biogenic amine involved in a wide array of physiological processes, including neurotransmission, gastric acid secretion, and the immune response.[1] It exerts its effects through four distinct G protein-coupled receptors (H1, H2, H3, and H4).[1] While essential for normal bodily function, dysregulation of histamine synthesis and signaling is implicated in numerous pathologies, such as allergic reactions, inflammatory conditions, and certain types of cancer.[2][3]
The primary enzyme responsible for histamine synthesis is L-histidine decarboxylase (HDC; EC 4.1.1.22), which catalyzes the decarboxylation of L-histidine to histamine.[1] Consequently, the inhibition of HDC presents a direct and effective strategy for modulating histamine levels and studying its downstream effects. This compound has emerged as a key pharmacological tool for this purpose, acting as a potent and specific inhibitor of this critical enzyme.
Molecular Mechanism of Action: Irreversible Inhibition of Histidine Decarboxylase
alpha-Methyl-DL-histidine functions as a "suicide-substrate" or irreversible inhibitor of histidine decarboxylase.[4] This mechanism-based inhibition involves the enzyme's own catalytic activity to convert the inhibitor into a reactive species that covalently binds to the active site, leading to permanent inactivation.
The catalytic process of HDC relies on a pyridoxal 5'-phosphate (PLP) cofactor.[5] In the presence of alpha-methyl-histidine, the enzyme initiates the catalytic cycle as it would with its natural substrate, histidine. However, the methyl group at the alpha-carbon position alters the reaction pathway. Following decarboxylation, an intermediate is formed that, instead of being released, forms a stable covalent bond with a key residue in the enzyme's active site, effectively and irreversibly inactivating the enzyme.[4] This targeted and permanent inhibition makes alpha-methyl-DL-histidine a highly specific tool for studying the consequences of histamine depletion.
Caption: Mechanism of HDC inhibition by alpha-Methyl-DL-histidine.
Quantitative Analysis of Inhibitory Potency
| Inhibitor | IC50 (µM) | Ki (M) | Reference |
| α-Fluoromethyl histidine | 5 | Not Reported | [7] |
| L-Histidine methyl ester | 9 | 1.8 x 10-6 | [6][7] |
| alpha-Methyl-DL-histidine | Not Reported | Not Reported |
Experimental Protocols
In Vitro Histidine Decarboxylase Activity Assay
This protocol provides a framework for assessing the inhibitory effect of alpha-Methyl-DL-histidine on HDC activity in a cell-free system. The assay measures the production of histamine from histidine.
Materials:
-
Recombinant human HDC or tissue homogenate containing HDC
-
L-histidine (substrate)
-
This compound (inhibitor)
-
Pyridoxal 5'-phosphate (PLP)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)[8]
-
Stop solution (e.g., perchloric acid)
-
ELISA kit for histamine detection or HPLC system for histamine quantification
Procedure:
-
Enzyme Preparation: Prepare a solution of recombinant HDC or a tissue homogenate in cold assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions to test a range of concentrations.
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the assay buffer, PLP, and the desired concentration of this compound. Include a control group with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiation of Reaction: Add L-histidine to each reaction well to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Histamine Quantification: Measure the amount of histamine produced using a validated method such as a commercially available histamine ELISA kit or by HPLC.[9]
-
Data Analysis: Calculate the percentage of HDC inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for an in vitro HDC inhibition assay.
In Vivo Studies in a Murine Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model. This can be adapted for various research questions, such as its effect on tumor growth or inflammatory responses.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Experimental animals (e.g., BALB/c nude mice for xenograft studies)[2]
-
Materials for the specific disease model (e.g., cancer cells, inflammatory agents)
-
Calipers for tumor measurement (if applicable)
-
Equipment for tissue collection and processing
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Disease Model Induction (if applicable): For example, in a cancer study, subcutaneously inject tumor cells into the flanks of the mice.[2]
-
Treatment Groups: Randomly assign animals to different treatment groups:
-
Vehicle control
-
This compound (dose to be determined based on preliminary studies, e.g., 150 mg/kg)[2]
-
Positive control (if applicable)
-
-
Drug Administration: Administer the treatment (e.g., via intraperitoneal injection) at a predetermined frequency and duration.[2]
-
Monitoring: Regularly monitor the animals for any signs of toxicity. For tumor studies, measure tumor volume with calipers at regular intervals.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., tumors, blood, brain) for further analysis.
-
Analysis:
-
Histamine Levels: Measure histamine concentrations in tissues to confirm the inhibitory effect of the treatment.
-
Biomarker Analysis: Analyze relevant biomarkers by techniques such as Western blotting, immunohistochemistry, or RT-qPCR to investigate the downstream effects of histamine depletion.
-
Histopathological Analysis: Examine tissue sections to assess morphological changes.
-
Pharmacokinetics and Metabolism
The pharmacokinetic properties of alpha-Methyl-DL-histidine are not extensively documented. However, studies on the closely related compound, alpha-fluoromethylhistidine (FMH), provide some insights. In rats, intravenously administered (S)-FMH has a plasma half-life of 32.8 minutes.[10] It can cross the blood-brain barrier and lead to a sustained depletion of brain histamine.[11] Further studies are necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of alpha-Methyl-DL-histidine.
Analytical Methods for Quantification
Accurate quantification of alpha-Methyl-DL-histidine in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for this purpose.[12] Capillary electrophoresis with UV detection has also been described for the quantification of histidine and its methylated derivatives in plasma and urine.[13]
Research Applications and Therapeutic Potential
The ability of alpha-Methyl-DL-histidine to specifically deplete histamine makes it a valuable tool in several research areas:
-
Oncology: Histamine can act as a growth factor in some cancers. Inhibition of HDC with alpha-methyl-DL-histidine has been shown to decrease the growth of cholangiocarcinoma in both in vitro and in vivo models, suggesting its potential as a therapeutic agent.[2]
-
Neuroscience: Histamine is an important neurotransmitter. Using HDC inhibitors like alpha-methyl-DL-histidine allows researchers to investigate the role of histamine in various brain functions and neurological disorders.[14][15]
-
Allergy and Inflammation: As a key mediator of allergic and inflammatory responses, the depletion of histamine through HDC inhibition is a promising area of investigation for new anti-inflammatory and anti-allergic therapies.[3][16]
Conclusion and Future Directions
This compound is a powerful and specific tool for the in-depth study of histamine's roles in health and disease. Its mechanism as an irreversible inhibitor of histidine decarboxylase provides a robust method for depleting histamine levels in experimental settings. While its efficacy has been demonstrated in preclinical models of cancer and its utility in neuroscience and inflammation research is clear, further studies are needed to fully elucidate its pharmacokinetic profile and to establish precise quantitative measures of its inhibitory potency, such as IC50 and Ki values. Such data will be critical for its potential translation into clinical applications and for refining its use as a research tool. The continued investigation of this and other HDC inhibitors holds significant promise for advancing our understanding of histamine biology and for the development of novel therapeutic strategies.
References
-
Histidine decarboxylase. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
- Nitta, Y., et al. (2017). Novel inhibitors for histidine decarboxylase from plant components.
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Histidine Decarboxylase (HDC). Retrieved January 16, 2026, from [Link]
- Rodriguez-Caso, C., et al. (2009). Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition. British Journal of Pharmacology, 157(1), 2-14.
- Levine, R. J., & Sjoerdsma, A. (1962). A study of potential histidine decarboxylase inhibitors. British Journal of Pharmacology and Chemotherapy, 18(3), 552–556.
- Taylor, K. M., & Snyder, S. H. (1975). Structure-action relationships of histidine decarboxylase inhibitors. Archives Internationales de Pharmacodynamie et de Thérapie, 216(2), 192-196.
- Nitta, Y., et al. (2017). Novel inhibitors for histidine decarboxylase from plant components.
- Ohtsu, H., & Tanaka, S. (2001). [A Method for the Assay of Histidine Decarboxylase Activity]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 118(5), 329-334.
- Reid, J. D., & Shepherd, D. M. (2006). Determination of Histidine Decarboxylase Activity. Methods of Biochemical Analysis, 99-117.
- Levine, R. J. (1966). HISTIDINE DECARBOXYLASE AND ITS INHIBITION.
- Francis, H., et al. (2012). Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. Gut, 61(3), 435-445.
- Sakurai, E., et al. (1995). Enantioselective Pharmacokinetics of Alpha-Fluoromethylhistidine in Rats and Its Comparison With Histidine. Journal of Pharmacy and Pharmacology, 47(10), 834-839.
- DeGraw, J. I., et al. (1977). Inhibition of histidine decarboxylase. Derivatives of histidine. Journal of Medicinal Chemistry, 20(12), 1671-1674.
- Liu, C., et al. (2014). IC 50 Values for Known Histidine Decarboxylase Inhibitors (µM). Assay and Drug Development Technologies, 12(5), 289-297.
- Schayer, R. W., & Reilly, M. A. (1970). In vivo studies on histamine catabolism and its inhibition. British Journal of Pharmacology, 40(3), 413-422.
- Tanaka, S., & Ichikawa, A. (2019). Expression of Histidine Decarboxylase and Its Roles in Inflammation. International Journal of Molecular Sciences, 20(2), 393.
- Garbarg, M., et al. (1980). Inhibition of Histamine Synthesis in Brain by Alpha-Fluoromethylhistidine, a New Irreversible Inhibitor: In Vitro and in Vivo Studies. Journal of Neurochemistry, 35(5), 1045-1052.
- van der Crabben, S. N., et al. (2012). Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry. Journal of Dairy Science, 95(12), 7203-7208.
- Kubota, H., et al. (1984). Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine. Biochemical Pharmacology, 33(7), 983-990.
- Nagasawa, T., et al. (1987). In Vivo and in Vitro Inhibition of Human Histidine Decarboxylase by (S)-alpha-fluoromethylhistidine. The Journal of Allergy and Clinical Immunology, 80(5), 689-693.
- Zinellu, A., et al. (2010). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection.
- Zinellu, A., et al. (2010). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection.
- Naclerio, R. M., et al. (1988). The effect of a histamine synthesis inhibitor on the immediate nasal allergic reaction. The Journal of Allergy and Clinical Immunology, 82(5 Pt 1), 781-787.
- Itoh, Y., et al. (1996). Long-term depletion of brain histamine induced by alpha-fluoromethylhistidine increases feeding-associated locomotor activity in mice with a modulation of brain amino acid levels. Behavioural Brain Research, 78(2), 147-154.
- Sakurai, E., et al. (1995). Enantioselective Pharmacokinetics of α-Fluoromethylhistidine in Rats and Its Comparison with Histidine. Journal of Pharmacy and Pharmacology, 47(10), 834-839.
-
The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved January 16, 2026, from [Link]
- Slotkin, T. A., et al. (1983). Effects of alpha-fluoromethylhistidine (FMH)
- Mazurkiewicz-Kwilecki, I., & Nsonwah, S. (1987). The influence of alpha-fluoromethylhistidine on the regional brain histamine and plasma corticosterone levels in aging. Canadian Journal of Physiology and Pharmacology, 65(10), 2154-2157.
- Watanabe, T., et al. (1990). Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. Trends in Pharmacological Sciences, 11(9), 363-367.
- Zhang, X., et al. (2023). The Hdc GC box is critical for Hdc gene transcription and histamine-mediated anaphylaxis. The Journal of Allergy and Clinical Immunology, 151(2), 438-450.e4.
- Holeček, M. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. Nutrients, 12(5), 1414.
- F Arnaud, J., et al. (1988). Plasma levels of 3-methylhistidine after ingestion of the pure amino acid or of muscular proteins measured by radioimmunoassay. The American Journal of Clinical Nutrition, 48(5), 1256-1260.
- Ohtsu, H., et al. (2001). Mice lacking histidine decarboxylase exhibit abnormal mast cells. FEBS Letters, 502(1-2), 53-56.
- Qureshi, G. A., et al. (1984). Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography.
- Sakamoto, Y., et al. (1985). Effects of various compounds on histidine decarboxylase activity: Active site mapping. Agents and Actions, 17(1), 32-37.
- van der Veen, C. G., et al. (2009). Effects of L-histidine depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers. Psychopharmacology, 205(1), 1-11.
- Holeček, M. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. Nutrients, 12(5), 1414.
- Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150780, alpha-Methylhistidine. Retrieved January 16, 2026, from [Link].
- Furuta, T., et al. (1995). Pharmacokinetics of stable isotopically labeled L-histidine in humans and the assessment of in vivo histidine ammonia lyase activities. Journal of Pharmaceutical Sciences, 84(10), 1213-1219.
Sources
- 1. Histidine decarboxylase - Wikipedia [en.wikipedia.org]
- 2. Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of histidine decarboxylase. Derivatives of histidine. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. Enantioselective pharmacokinetics of alpha-fluoromethylhistidine in rats and its comparison with histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term depletion of brain histamine induced by alpha-fluoromethylhistidine increases feeding-associated locomotor activity in mice with a modulation of brain amino acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of alpha-fluoromethylhistidine (FMH), an irreversible inhibitor of histidine decarboxylase, on development of brain histamine and catecholamine systems in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The influence of alpha-fluoromethylhistidine on the regional brain histamine and plasma corticosterone levels in aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of a histamine synthesis inhibitor on the immediate nasal allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
alpha-Methyl-DL-histidine dihydrochloride literature review
An In-Depth Technical Guide to α-Methyl-DL-histidine Dihydrochloride: A Tool for Histamine Research
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of α-Methyl-DL-histidine dihydrochloride. Moving beyond a simple product sheet, this document synthesizes field-proven insights and experimental causality to empower your research. We will delve into its core mechanism, practical applications, and detailed protocols, all grounded in authoritative scientific literature.
Introduction: Targeting the Source of Histamine
Histamine is a critical biogenic amine involved in a vast array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1][2] Understanding its precise roles requires tools that can modulate its activity. While receptor antagonists block histamine's effects, they do not prevent its production. This is where α-Methyl-DL-histidine dihydrochloride becomes an invaluable research tool.
α-Methyl-DL-histidine is a structural analogue of the amino acid L-histidine.[3] Its primary utility lies in its function as a specific inhibitor of L-histidine decarboxylase (HDC), the sole enzyme responsible for catalyzing the conversion of L-histidine into histamine.[2][4] By inhibiting HDC, α-Methyl-DL-histidine effectively reduces the endogenous synthesis of histamine, allowing researchers to probe the downstream consequences of histamine depletion in various biological systems, from cell cultures to in vivo models.[1]
Physicochemical Properties
A clear understanding of a compound's properties is fundamental to its effective application in experimental design. The key characteristics of α-Methyl-DL-histidine dihydrochloride are summarized below.
| Property | Value | Reference |
| CAS Number | 32381-18-3 | [5] |
| Molecular Formula | C₇H₁₁N₃O₂·2HCl | [5] |
| Molecular Weight | 242.10 g/mol | [5] |
| Alternate Names | Nalpha-Methyl-DL-histidine dihydrochloride | [5] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically ≥99% | [5] |
Mechanism of Action: Inhibition of Histidine Decarboxylase
The scientific value of α-Methyl-DL-histidine stems from its targeted action on a single enzyme: L-histidine decarboxylase (HDC). HDC is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that removes the carboxyl group from L-histidine to produce histamine and carbon dioxide (CO₂).[2]
As a histidine analogue, α-Methyl-DL-histidine acts as a competitive inhibitor at the enzyme's active site.[7] The addition of the α-methyl group to the histidine backbone sterically hinders the proper positioning and catalytic processing of the substrate, thereby preventing the decarboxylation reaction and subsequent formation of histamine. This targeted inhibition allows for a controlled reduction of histamine levels at the source of its synthesis.
Pharmacological Effects & Key Research Applications
The ability to deplete histamine pools makes α-Methyl-DL-histidine a powerful tool. It is crucial to distinguish it from the related but more potent irreversible inhibitor, α-fluoromethylhistidine (α-FMH), which is often used for profound and long-lasting histamine depletion.[8][9][10] α-Methyl-DL-histidine serves as a specific, competitive inhibitor, making it suitable for studies where reversible or less absolute inhibition is desired.[3][4]
Key Applications:
-
Oncology Research: Histamine can act as an autocrine growth factor in certain cancers. In a key study on human cholangiocarcinoma (biliary cancer), treatment with 3 mM α-Methyl-DL-histidine dihydrochloride significantly decreased histamine secretion from cancer cells.[1] In corresponding in vivo xenograft models, administration of the HDC inhibitor led to a significant reduction in tumor volume compared to both vehicle and histamine-stimulated tumors.[1] This research causally links HDC activity and histamine production to cancer progression, highlighting a potential therapeutic pathway.
-
Neuroscience: While much of the neuropharmacological work has utilized the more potent α-FMH to study the role of neuronal histamine, the principle remains the same.[9][11] Inhibiting HDC allows for the depletion of newly synthesized, non-mast cell histamine pools in the brain, helping to elucidate histamine's role as a neurotransmitter in processes like wakefulness, cognition, and appetite.
-
Enzyme Characterization: It is used as a reference compound in assays designed to screen for new HDC inhibitors or to characterize the substrate specificity of the HDC active site.[4][7]
Quantitative Data Summary
While the literature firmly establishes α-Methyl-DL-histidine as a specific and potent HDC inhibitor, precise IC₅₀ or Kᵢ values are not consistently reported in readily accessible literature.[3][4] However, its efficacy is demonstrated through the effective concentrations used in various experimental models.
| Parameter | Value / Observation | Application Context | Reference |
| Effective Concentration | 3 mM | Inhibition of histamine secretion and cell proliferation in human cholangiocarcinoma cell lines. | [1] |
| Relative Potency | Described as a "strong and specific inhibitor." | Characterization of rat basophilic leukemia cell HDC. | [4] |
| Relative Potency | More potent than α-substituted histidine analogues with C2-C4 alkyl chains. | In vitro HDC inhibition assay using rat pyloric stomach extracts. | [3] |
Experimental Protocols: A Practical Guide
The following protocols are synthesized from methodologies reported in the literature. They are intended as a starting point for experimental design and should be optimized for your specific system.
Protocol 1: In Vitro HDC Inhibition Assay (Radioisotopic Method)
This protocol is based on the principle of measuring the product of the HDC reaction, ¹⁴CO₂, from a radiolabeled substrate, [carboxyl-¹⁴C]-L-histidine.[3]
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize the tissue of interest (e.g., rat pyloric stomach) in a suitable buffer (e.g., potassium phosphate buffer with EDTA and dithiothreitol) on ice. Centrifuge to pellet debris and use the supernatant as the source of crude HDC enzyme.
-
Reaction Setup: In sealed reaction vials, prepare a reaction mixture containing buffer, pyridoxal phosphate (the essential HDC cofactor), and varying concentrations of α-Methyl-DL-histidine dihydrochloride (or vehicle control).
-
Pre-incubation: Equilibrate the reaction mixtures at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the enzymatic reaction by adding [carboxyl-¹⁴C]-L-histidine.
-
Incubation: Incubate the vials at 37°C for a defined period (e.g., 30-60 minutes) during which the enzymatic reaction proceeds.
-
Stop Reaction & Trap CO₂: Terminate the reaction by injecting an acid (e.g., perchloric acid) into the reaction mixture. This simultaneously stops the enzyme and liberates the dissolved ¹⁴CO₂ gas. The gas is captured in a trapping agent (e.g., hyamine hydroxide) held in a center well suspended above the liquid.
-
Quantification: After a sufficient trapping period (e.g., 60 minutes), carefully remove the center well and transfer its contents to a scintillation vial. Add scintillation cocktail and quantify the amount of trapped ¹⁴CO₂ using a liquid scintillation counter.
-
Analysis: Compare the amount of ¹⁴CO₂ produced in the presence of the inhibitor to the vehicle control to determine the percent inhibition.
Protocol 2: Cell Proliferation Assay in Cancer Cell Lines
This protocol is adapted from studies evaluating the effect of HDC inhibition on cancer cell growth.[1]
Step-by-Step Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., Mz-ChA-1 cholangiocarcinoma cells) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing the experimental conditions:
-
Vehicle Control (e.g., media with 0.2% BSA)
-
Positive Control (e.g., 10 µM Histamine, if evaluating rescue effects)
-
Test Condition (e.g., 3 mM α-Methyl-DL-histidine dihydrochloride)
-
-
Incubation: Culture the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). For longer-term studies, the treatment medium may need to be replenished daily.
-
Proliferation Measurement: At each time point, assess cell viability/proliferation using a standard colorimetric or fluorometric assay. For example, using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega):
-
Add the reagent directly to the culture wells.
-
Incubate according to the manufacturer's instructions (typically 1-4 hours at 37°C).
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of living cells. Express the data as a fold change relative to the vehicle-treated control cells.
Notes on Synthesis
While α-Methyl-DL-histidine dihydrochloride is commercially available, understanding its synthesis can be valuable. Preparative methods for related α-N-methylated histidines have been developed, typically starting from L-histidine.[12][13] A general approach involves protecting the α-amino and imidazole nitrogen groups of a histidine ester, followed by methylation at the α-carbon, and subsequent deprotection steps.[12] For instance, racemic α-methylhistidine was historically prepared by reacting α-chloro-β-imidazolepropionic acid with methylamine.[12]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Inhalation: The compound is a solid powder. Avoid creating and inhaling dust. Handle in a well-ventilated area or a chemical fume hood.[15]
-
Skin and Eye Contact: May cause skin and eye irritation.[15] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[14]
Conclusion
α-Methyl-DL-histidine dihydrochloride is a cornerstone tool for researchers investigating the multifaceted roles of histamine. Its specific, competitive inhibition of histidine decarboxylase provides a reliable method for reducing endogenous histamine synthesis. This allows for the direct study of histamine's contribution to processes ranging from cancer cell proliferation to neurotransmission. By understanding its mechanism, leveraging established protocols, and adhering to proper safety procedures, researchers can effectively employ this compound to generate high-impact, reproducible data.
References
-
Reinhold, V. N., Ishikawa, Y., & Melville, D. B. (1966). Synthesis of .alpha.-N-methylated histidines. Journal of Medicinal Chemistry, 9(5), 771–773. [Link]
-
Reinhold, V. N., Ishikawa, Y., & Melville, D. B. (1966). Synthesis of .alpha.-N-methylated histidines. Journal of Medicinal Chemistry. [Link]
-
Ison, R. R., & Casy, A. F. (1971). Preparation of .alpha.-methylhistamine from L-histidine. Journal of Medicinal Chemistry, 14(9), 889–890. [Link]
-
Alfa Aesar. (2005). Safety Data Sheet: DL-Histidine monohydrochloride monohydrate. [Link]
-
Duch, D. S., Bowers, S. W., & Nichol, C. A. (1985). In Vivo and in Vitro Inhibition of Human Histidine Decarboxylase by (S)-alpha-fluoromethylhistidine. Biochemical Pharmacology, 34(15), 2645–2650. [Link]
-
D'hooghe, M., et al. (2012). Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Beilstein Journal of Organic Chemistry, 8, 151-157. [Link]
-
Savany, A., & Cronenberger, L. (1984). Histidine Decarboxylase: Isolation and Molecular Characteristics. Neurochemical Research, 9(7), 993–1009. [Link]
-
Taylor, R. J., & Leinweber, F. J. (1977). Potential histidine decarboxylase inhibitors. 1. alpha- and beta-substituted histidine analogues. Journal of Medicinal Chemistry, 20(12), 1671–1674. [Link]
-
Francis, H., et al. (2012). Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. Gut, 61(5), 753–764. [Link]
-
Duggan, D. E., et al. (1982). Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine. Biochemical Pharmacology, 31(24), 4003–4009. [Link]
-
Garbarg, M., et al. (1980). Inhibition of Histamine Synthesis in Brain by Alpha-Fluoromethylhistidine, a New Irreversible Inhibitor: In Vitro and in Vivo Studies. Journal of Neurochemistry, 35(5), 1045–1052. [Link]
-
University of Birmingham. (n.d.). Towards Artificial Metalloenzymes: Synthesis of Novel Non-Natural Amino Acids. [Link]
-
Cumming, P., et al. (1992). alpha-Fluoromethylhistidine-induced Inhibition of Brain Histidine Decarboxylase. Implications for the CO2-trapping Enzymatic Method. Journal of Neurochemistry, 59(3), 969–975. [Link]
-
Tran, V. T., & Snyder, S. H. (1981). Effects of various compounds on histidine decarboxylase activity: Active site mapping. Biochemical Pharmacology, 30(1), 57-61. [Link]
-
PubChem. (n.d.). alpha-Methylhistidine. [Link]
-
Watanabe, T., et al. (1990). Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. Trends in Pharmacological Sciences, 11(9), 363–367. [Link]
-
Bouclier, M., et al. (1983). alpha-Fluoromethyl histidine. Inhibition of histidine decarboxylase in pylorus ligated rat. Biochemical Pharmacology, 32(10), 1643–1647. [Link]
-
Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]
-
Slotkin, T. A., et al. (1983). Effects of alpha-fluoromethylhistidine (FMH), an irreversible inhibitor of histidine decarboxylase, on development of brain histamine and catecholamine systems in the neonatal rat. Life Sciences, 32(25), 2897–2903. [Link]
-
Barth, H., & Korte, R. (1982). Effect of alpha-monofluoromethyl histidine, an irreversible inhibitor of histidine decarboxylase, on gestation in mice. Contraception, 26(5), 535–542. [Link]
-
PubChem. (n.d.). 1-Methyl-L-histidine. [Link]
-
mzCloud. (2015). α-Methyl-DL-histidine. [Link]
Sources
- 1. Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential histidine decarboxylase inhibitors. 1. alpha- and beta-substituted histidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histidine decarboxylase: isolation and molecular characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. Effects of various compounds on histidine decarboxylase activity: Active site mapping | Semantic Scholar [semanticscholar.org]
- 8. In vivo and in vitro inhibition of human histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of histamine synthesis in brain by alpha-fluoromethylhistidine, a new irreversible inhibitor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of alpha-fluoromethylhistidine (FMH), an irreversible inhibitor of histidine decarboxylase, on development of brain histamine and catecholamine systems in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cn.canbipharm.com [cn.canbipharm.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
An In-Depth Technical Guide to DL-α-Methylhistidine Dihydrochloride (CAS 32381-18-3): A Potent Tool in Histamine Research
Introduction: Unveiling a Specific Histidine Decarboxylase Inhibitor
DL-α-Methylhistidine dihydrochloride, identified by CAS number 32381-18-3, is a non-proteinogenic α-amino acid derivative of histidine.[1] In the landscape of biomedical research, this compound has carved a crucial niche as a potent and specific inhibitor of histidine decarboxylase (HDC), the rate-limiting enzyme in histamine biosynthesis.[2] Its ability to selectively block the conversion of L-histidine to histamine has rendered it an invaluable tool for elucidating the multifaceted roles of histamine in a wide array of physiological and pathological processes. This guide provides a comprehensive overview of the properties, mechanism of action, and applications of DL-α-Methylhistidine dihydrochloride, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Foundation for Experimental Design
A thorough understanding of the physicochemical properties of DL-α-Methylhistidine dihydrochloride is paramount for its effective use in experimental settings. This data informs solubility, stability, and handling considerations.
| Property | Value | Source |
| CAS Number | 32381-18-3 | [3] |
| Molecular Formula | C₇H₁₁N₃O₂·2HCl | [3] |
| Molecular Weight | 242.10 g/mol | [3] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | Data not consistently available; related compounds suggest decomposition at high temperatures. | |
| Solubility | Soluble in water.[4] | |
| Storage | Store at room temperature in a dry, well-ventilated place.[5] |
Chemical Structure:
The structure of DL-α-Methylhistidine features a methyl group at the alpha-carbon of the histidine side chain. This modification is key to its inhibitory activity.
Caption: Chemical structure of α-Methylhistidine.
Mechanism of Action: The "Suicide" Inhibition of Histidine Decarboxylase
The primary mechanism of action of α-methylhistidine is the irreversible inhibition of histidine decarboxylase.[2] While the DL-racemic mixture is commercially available, it is often the fluorinated analog, (S)-α-fluoromethylhistidine (α-FMH), that is described as a classic "suicide-substrate" inhibitor.[6] In this process, the inhibitor binds to the active site of HDC and is catalytically converted into a reactive intermediate. This intermediate then forms a covalent bond with a key residue in the active site, leading to the irreversible inactivation of the enzyme.[6] This high specificity for HDC, with minimal effects on other decarboxylases like DOPA decarboxylase and glutamate decarboxylase, underscores its value as a precise research tool.[7]
Caption: Inhibition of histamine synthesis by α-Methylhistidine.
Applications in Research and Development
The ability of DL-α-Methylhistidine dihydrochloride to deplete histamine levels in various tissues has opened doors to investigating the role of this biogenic amine in numerous physiological and pathological contexts.
Neuroscience and Behavioral Studies
Histamine is a crucial neurotransmitter in the brain, involved in regulating the sleep-wake cycle, appetite, and cognitive functions. Studies using α-methylhistidine have demonstrated that reducing brain histamine levels can lead to impairments in long-term memory and learning in animal models.[8] Furthermore, it has been shown to increase food intake, suggesting a role for histamine in satiety signaling.[8]
Allergic and Inflammatory Responses
Given histamine's central role in allergic reactions, inhibitors of its synthesis are valuable research tools. Studies have utilized α-methylhistidine to investigate the impact of histamine depletion on immediate nasal allergic reactions.[6] While a reduction in histamine levels was observed, it did not always correlate with a decrease in symptoms, highlighting the complexity of the allergic cascade.[6]
Gastrointestinal Physiology
Histamine is a key regulator of gastric acid secretion. Research employing α-methylhistidine has helped to delineate the contribution of newly synthesized histamine versus stored histamine in this process.
Muscle Metabolism and Protein Synthesis
DL-α-Methylhistidine dihydrochloride is also utilized in studies of protein synthesis and muscle metabolism.[9] This application stems from its structural similarity to histidine, allowing it to be used as a tracer or modulator in studies investigating muscle function, recovery, and conditions related to muscle wasting.[9]
Experimental Protocols: A Practical Guide
The following provides a generalized, foundational protocol for an in vitro histidine decarboxylase inhibition assay. Researchers should optimize this protocol based on their specific experimental setup and enzyme source.
In Vitro Histidine Decarboxylase (HDC) Inhibition Assay
Objective: To determine the inhibitory effect of DL-α-Methylhistidine dihydrochloride on HDC activity.
Materials:
-
Partially purified or recombinant histidine decarboxylase
-
L-Histidine (substrate)
-
DL-α-Methylhistidine dihydrochloride (inhibitor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
Detection system for histamine (e.g., HPLC with fluorescence detection, ELISA)
-
Microcentrifuge tubes, pipettes, incubator
Procedure:
-
Enzyme Preparation: Prepare a working solution of HDC in assay buffer. The optimal concentration should be determined empirically.
-
Inhibitor Preparation: Prepare a stock solution of DL-α-Methylhistidine dihydrochloride in assay buffer. Create a series of dilutions to test a range of concentrations.
-
Reaction Setup:
-
In microcentrifuge tubes, add the following in order:
-
Assay buffer
-
PLP solution (to a final concentration of ~10 µM)
-
DL-α-Methylhistidine dihydrochloride solution (or vehicle control)
-
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.
-
-
Initiation of Reaction: Add L-Histidine solution to each tube to initiate the enzymatic reaction. The final substrate concentration should be near the Kₘ of the enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., perchloric acid) or by heat inactivation.
-
Histamine Quantification: Centrifuge the tubes to pellet any precipitated protein. Analyze the supernatant for histamine content using a validated method such as HPLC or ELISA.
-
Data Analysis:
-
Calculate the percentage of HDC inhibition for each concentration of DL-α-Methylhistidine dihydrochloride compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: Workflow for an in vitro HDC inhibition assay.
Analytical Methodologies
The quantification of α-methylhistidine and related compounds in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) is a commonly employed technique.[10] Methods often involve pre-column derivatization to enhance the detection of these amino acids, followed by separation on a C18 or mixed-mode column and detection using UV or fluorescence detectors.[8][10] For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.
Safety and Handling
As with any laboratory chemical, appropriate safety precautions should be taken when handling DL-α-Methylhistidine dihydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn.
Conclusion and Future Perspectives
DL-α-Methylhistidine dihydrochloride remains a cornerstone research tool for investigating the complex biology of histamine. Its specificity as an irreversible inhibitor of histidine decarboxylase allows for the targeted depletion of histamine, enabling researchers to probe its functions with a high degree of precision. Future research may focus on leveraging the insights gained from studies using this compound to develop novel therapeutic strategies for conditions where histamine dysregulation plays a pivotal role, such as in certain allergic diseases, neurological disorders, and gastrointestinal pathologies.
References
-
J&K Scientific LLC. (n.d.). DL-a-Methylhistidine dihydrochloride | 32381-18-3. Retrieved from [Link]
-
PubMed. (1964). EFFECT OF ALPHA-METHYLHISTIDINE ON THE CONTROL OF HISTIDINE SYNTHESIS. J Mol Biol, 9, 670-82. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Retrieved from [Link]
-
PubMed. (1980). A rapid, sensitive method for the determination of 3-methylhistidine levels in urine and plasma using high-pressure liquid chromatography. Anal Biochem, 104(2), 284-9. Retrieved from [Link]
-
SpringerLink. (n.d.). Effects of various compounds on histidine decarboxylase activity: Active site mapping. Retrieved from [Link]
-
PubMed. (1984). Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography. J Chromatogr, 297, 83-9. Retrieved from [Link]
-
PubMed. (1985). Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine. J Pharmacol Exp Ther, 234(2), 399-405. Retrieved from [Link]
-
PubMed. (1988). The effect of a histamine synthesis inhibitor on the immediate nasal allergic reaction. J Allergy Clin Immunol, 82(2), 220-4. Retrieved from [Link]
-
PubMed. (1982). Inhibition of Histamine Synthesis in Brain by Alpha-Fluoromethylhistidine, a New Irreversible Inhibitor: In Vitro and in Vivo Studies. J Neurochem, 38(3), 692-8. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Fluoromethylhistidine. Retrieved from [Link]
-
PubMed. (1990). Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. Trends Pharmacol Sci, 11(9), 363-7. Retrieved from [Link]
-
PubMed. (1993). alpha-Fluoromethylhistidine-induced Inhibition of Brain Histidine Decarboxylase. Implications for the CO2-trapping Enzymatic Method. Biochem Pharmacol, 46(12), 2307-12. Retrieved from [Link]
-
PubMed. (1998). In Vivo and in Vitro Inhibition of Human Histidine Decarboxylase by (S)-alpha-fluoromethylhistidine. J Pharmacol Exp Ther, 287(1), 163-8. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). alpha-Methylhistidine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-L-histidine. Retrieved from [Link]
-
PubChem. (n.d.). DL-histidine. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). DL-a-Methylhistidine dihydrochloride. Retrieved from [Link]
-
EMBL-EBI. (n.d.). alpha-methylhistidine (CHEBI:70960). Retrieved from [Link]
-
ResearchGate. (n.d.). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of l-Pro-l-His-OH dihydrochloride and l-Pro-l-His-NH2. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of L‐histidine specifically labelled with stable isotopes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dl-ALANINE. Retrieved from [Link]
-
CHEBI. (n.d.). alpha-methylhistidine (CHEBI:70960). Retrieved from [Link]
Sources
- 1. Subchronic tolerance trials of graded oral supplementation with ornithine hydrochloride or citrulline in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DL-Histidine hydrochloride, monohydrate, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 32381-18-3 CAS MSDS (ALPHA-METHYL-DL-HISTIDINE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of histamine synthesis in brain by alpha-fluoromethylhistidine, a new irreversible inhibitor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid, sensitive method for the determination of 3-methylhistidine levels in urine and plasma using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]
The Inhibition of Histidine Decarboxylase: A Technical Guide to a Novel Anti-Inflammatory and Neuromodulatory Strategy
Abstract
Histamine, a critical biogenic amine, orchestrates a vast array of physiological and pathological processes, from allergic and inflammatory responses to gastric acid secretion and neurotransmission. The synthesis of histamine is elegantly simple, catalyzed by a single enzyme: L-histidine decarboxylase (HDC). This singularity makes HDC a highly attractive therapeutic target. Unlike conventional antihistamines that act as receptor antagonists, HDC inhibitors offer a fundamentally different approach: they prevent the very production of histamine, thereby attenuating its signaling through all four of its receptor subtypes (H1-H4). This guide provides a comprehensive technical overview for researchers and drug development professionals on the rationale, mechanisms, and methodologies for identifying and characterizing novel HDC inhibitors. We will delve into the biochemical intricacies of HDC, explore the diverse chemical classes of its inhibitors, provide detailed experimental protocols for their evaluation, and discuss the critical challenges and future directions in translating these compounds into next-generation therapeutics.
The Central Role of Histidine Decarboxylase (HDC) in Biology and Disease
Histidine decarboxylase (EC 4.1.1.22) is the rate-limiting and sole enzyme responsible for the conversion of L-histidine to histamine in mammals.[1][2] This pyridoxal 5'-phosphate (PLP)-dependent enzyme is primarily expressed in mast cells, basophils, gastric enterochromaffin-like (ECL) cells, and specific neurons in the central nervous system (CNS).[3] While mast cells and basophils store large quantities of histamine for rapid release upon immunological stimuli, other cells can be induced to express HDC during inflammatory conditions, leading to sustained, non-vesicular histamine production that perpetuates chronic inflammation.[4][5][6]
The pathological implications of excessive histamine are extensive. Beyond its well-known role in Type 1 hypersensitivity reactions (allergies), histamine is a key mediator in:
-
Inflammatory Diseases: Asthma, colitis, arthritis, and diabetic nephropathy.[4][7]
-
Gastric Acid Secretion: A primary driver of peptic ulcers.[2]
-
Neurological Disorders: Modulating sleep-wake cycles, appetite, and cognitive functions.[2]
-
Oncology: Autocrine signaling by histamine can promote the growth of certain tumors, such as cholangiocarcinoma.[8][9]
This wide-ranging impact underscores the therapeutic potential of controlling histamine levels at their source. By inhibiting HDC, one can achieve a systemic or localized reduction in histamine, offering a more comprehensive modulatory approach than blocking a single receptor subtype.
The Enzymatic Mechanism of HDC: A Target for Inhibition
Mammalian HDC functions as a homodimer, with each monomer possessing an active site containing the PLP cofactor.[2][10] The catalytic cycle, a classic example of a PLP-dependent decarboxylation, provides multiple opportunities for inhibitor intervention.
The reaction proceeds through several key steps:
-
Schiff Base Formation: The PLP cofactor is initially bound to a lysine residue (Lys305 in human HDC) as an "internal aldimine". The incoming L-histidine substrate displaces the lysine, forming a new Schiff base, the "external aldimine".[2][10][11]
-
Decarboxylation: The pyridinium ring of PLP acts as an electron sink, stabilizing the negative charge that develops as the carboxyl group of histidine is released as CO2. This is the rate-limiting step.
-
Protonation & Product Release: A proton is added to the intermediate, and the resulting histamine-PLP Schiff base is hydrolyzed, releasing histamine and regenerating the internal aldimine with Lys305.[2]
This mechanism is visualized in the workflow below.
Classes and Mechanisms of HDC Inhibitors
HDC inhibitors can be broadly categorized based on their mechanism of action. Understanding these mechanisms is crucial for designing effective screening assays and interpreting structure-activity relationships (SAR).
Irreversible (Suicide) Inhibitors
These compounds are substrate analogs that are processed by the enzyme, leading to the formation of a reactive intermediate that covalently modifies and permanently inactivates the active site.
-
(S)-α-fluoromethylhistidine (α-FMH): The archetypal irreversible HDC inhibitor. α-FMH is decarboxylated by HDC, which generates a reactive species that forms a covalent bond with the PLP cofactor or a nearby active site residue.[12] Its inactivation of HDC is time- and concentration-dependent, and enzyme activity cannot be restored by dialysis.[12][13] While potent, a major drawback of α-FMH is its lack of specificity, as it can also inhibit other PLP-dependent enzymes like DOPA decarboxylase.[3][13]
Reversible Competitive Inhibitors
These inhibitors compete with the natural substrate, L-histidine, for binding to the active site.
-
Histidine Methyl Ester (HME): This substrate analog binds to the active site and forms the external aldimine with PLP. However, it cannot be decarboxylated and thus "traps" the enzyme in an inactive state.[3]
-
Tritoqualine (Hypostamine®): A clinically evaluated HDC inhibitor.[2][14] Tritoqualine acts by directly inhibiting the enzyme, leading to a reduction in plasma histamine levels.[8][14] It has shown efficacy in treating allergic rhinitis comparable to traditional antihistamines but with a favorable side-effect profile, notably lacking sedative effects.[8][15]
-
Natural Products (Polyphenols): Compounds like epigallocatechin-3-gallate (EGCG) from green tea, as well as various flavonoid glycosides and ellagitannins from medicinal plants, have demonstrated HDC inhibitory activity.[2][16][17] Computational modeling suggests these compounds bind within the active site, but their precise interactions and mechanism (competitive vs. non-competitive) require further elucidation.[17]
| Inhibitor Class | Example(s) | Mechanism of Action | Key Characteristics |
| Irreversible | (S)-α-fluoromethylhistidine | Substrate analog processed to a reactive species that covalently modifies the enzyme.[12] | Time-dependent, permanent inactivation; potential for low specificity.[3][13] |
| Reversible Competitive | Histidine Methyl Ester | Binds active site and forms a stable, non-reactive intermediate with PLP.[3] | Substrate-like; blocks enzyme in the external aldimine state. |
| Reversible | Tritoqualine | Direct binding to the enzyme, preventing substrate conversion.[14] | Clinically evaluated; reduces systemic histamine levels.[8] |
| Reversible (Natural) | EGCG, Plant Ellagitannins | Putative binding to the active site, interfering with substrate access or catalysis.[16][17] | Broad structural diversity; promising source for novel scaffolds. |
Experimental Protocols for Screening and Characterization
Identifying and validating novel HDC inhibitors requires a tiered approach, starting with high-throughput in vitro screens and progressing to cell-based and in vivo models.
In Vitro Enzymatic Assays
The primary goal is to measure the rate of histamine formation from histidine in the presence and absence of a test compound. Recombinant human HDC is the preferred enzyme source for pharmacological studies.
Protocol 1: Radiometric HPLC-Based Assay
This is a highly sensitive and direct method for quantifying enzyme activity.
Principle: The assay measures the conversion of radiolabeled [³H]-L-histidine to [³H]-histamine. The product is separated from the substrate by reverse-phase HPLC and quantified by scintillation counting.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction buffer (e.g., 100 mM potassium phosphate, pH 6.8, 10 µM PLP).
-
Inhibitor Incubation: Add the test compound (dissolved in a suitable vehicle like DMSO, final concentration ≤1%) to the reaction mixture. Include a vehicle-only control.
-
Enzyme Addition: Add purified recombinant human HDC to the mixture and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding the substrate mixture containing unlabeled L-histidine and [³H]-L-histidine (e.g., final concentration 100 µM, specific activity ~1 Ci/mmol).
-
Incubation: Incubate for a fixed time (e.g., 30-60 minutes) at 37°C, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a strong acid, such as 1 M perchloric acid. This precipitates the enzyme.
-
Sample Preparation: Centrifuge to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the supernatant onto a C18 reverse-phase column. Use an isocratic mobile phase (e.g., acetonitrile/water with an ion-pairing agent like heptafluorobutyric acid) to separate histamine from histidine.
-
Quantification: Collect fractions corresponding to the histamine peak and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Determine IC₅₀ values by plotting inhibition versus compound concentration.
Self-Validation and Causality: The use of a radiolabeled substrate provides a direct and unambiguous measure of enzymatic conversion. The HPLC separation step ensures that the quantified signal is exclusively from the product, [³H]-histamine, eliminating false positives from other potential radiolabeled species.
Cell-Based Assays
Cell-based assays are critical for assessing compound potency in a more physiologically relevant context, providing insights into cell permeability and off-target effects.
Protocol 2: Endogenous HDC Activity in Mast Cell Lines
This assay measures the ability of a compound to inhibit histamine production in a cell line that endogenously expresses HDC, such as the human mast cell line HMC-1 or rat basophilic leukemia RBL-2H3 cells.
Principle: Cells are treated with the test compound, and the intracellular and secreted histamine levels are quantified using a sensitive method like an Enzyme Immunoassay (EIA).
Step-by-Step Methodology:
-
Cell Culture: Plate HMC-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and culture overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test inhibitor or vehicle control.
-
Incubation: Incubate the cells for a sufficient duration (e.g., 4-24 hours) to allow for inhibition of de novo histamine synthesis.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure secreted histamine.
-
Cell Lysate: Wash the cells with PBS, then lyse them (e.g., by freeze-thaw cycles or with a lysis buffer) to measure intracellular histamine.
-
-
Histamine Quantification: Measure the histamine concentration in both the supernatant and the lysate using a commercially available Histamine EIA kit, following the manufacturer's instructions.
-
Data Normalization: To account for differences in cell number or viability, perform a parallel cell viability assay (e.g., MTS or CellTiter-Glo®). Normalize the histamine concentration to the viability data.
-
Data Analysis: Calculate the percent reduction in total histamine (intracellular + secreted) compared to the vehicle control to determine the compound's IC₅₀ in a cellular environment.
Trustworthiness and Experimental Logic: This protocol directly measures the end product of the target pathway in a relevant cell type. Normalizing to cell viability is a critical self-validating step that distinguishes true enzyme inhibition from cytotoxicity. Measuring both intracellular and secreted histamine provides a complete picture of the compound's effect on the total histamine pool.
Drug Development Challenges and Future Perspectives
While the therapeutic rationale for HDC inhibition is strong, several challenges must be addressed in the development of clinical candidates.
-
Selectivity: As HDC belongs to the group II family of PLP-dependent decarboxylases, achieving selectivity, particularly against the highly homologous DOPA decarboxylase (DDC), is paramount.[3] Inhibition of DDC could disrupt the synthesis of crucial neurotransmitters like dopamine and serotonin, leading to significant side effects. Future drug design must leverage subtle structural differences between the active sites of these enzymes.
-
Pharmacokinetics and Bioavailability: Inhibitors must possess appropriate ADME (Absorption, Distribution, Metabolism, and Excretion) properties to reach their target tissues at therapeutic concentrations. For CNS applications, the ability to cross the blood-brain barrier is essential.
-
Target Engagement Biomarkers: Developing robust biomarkers to measure target engagement in vivo is crucial for clinical trials. Monitoring changes in plasma or tissue histamine levels, as demonstrated in studies with tritoqualine, can serve as a valuable pharmacodynamic marker.[8]
The future of HDC inhibitor development lies in the integration of structural biology, computational chemistry, and sophisticated screening platforms. The availability of the human HDC crystal structure provides a powerful tool for structure-based drug design, enabling the rational development of highly selective and potent next-generation inhibitors. These efforts may soon provide novel therapeutic options for a wide range of inflammatory, gastrointestinal, and neurological disorders that are currently underserved by existing treatments.
References
-
Histidine decarboxylase - Wikipedia. Wikipedia. [Link]
-
Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine. PubMed. [Link]
-
Histamine synthesis and lessons learned from histidine decarboxylase deficient mice. PubMed. [Link]
-
Expression of Histidine Decarboxylase and Its Roles in Inflammation. PMC. [Link]
-
Molecular Regulation of Histamine Synthesis. Frontiers. [Link]
-
Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition. PMC. [Link]
-
4E1O: Human histidine decarboxylase complex with Histidine methyl ester (HME). RCSB PDB. [Link]
-
HISTIDINE DECARBOXYLASE AND ITS INHIBITION. Semantic Scholar. [Link]
-
Expression of Histidine Decarboxylase and Its Roles in Inflammation. Semantic Scholar. [Link]
-
Expression of Histidine Decarboxylase and Its Roles in Inflammation. PubMed. [Link]
-
Expression of Histidine Decarboxylase and Its Roles in Inflammation. MDPI. [Link]
-
[A Method for the Assay of Histidine Decarboxylase Activity]. PubMed. [Link]
-
Inhibition of Histamine Synthesis in Brain by Alpha-Fluoromethylhistidine, a New Irreversible Inhibitor: In Vitro and in Vivo Studies. PubMed. [Link]
-
Opportunities and challenges in developing stearoyl-coenzyme A desaturase-1 inhibitors as novel therapeutics for human disease. PubMed. [Link]
-
Clinical pharmacology of tritoqualine: a comparative study against dexchlorpheniramine in allergic rhinitis. PubMed. [Link]
-
Novel inhibitors for histidine decarboxylase from plant components. KEI Journals. [Link]
-
Determination of Histidine Decarboxylase Activity. ResearchGate. [Link]
-
Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. PubMed Central. [Link]
-
Histidine decarboxylase. Wikipedia. [Link]
-
What is Tritoqualine used for? Patsnap Synapse. [Link]
-
Mechanism of L-histidine decarboxylation (intermediates a-c) and the reaction of internal aldimine with 4(5). ResearchGate. [Link]
-
Structural perspective on the direct inhibition mechanism of EGCG on mammalian histidine decarboxylase and DOPA decarboxylase. PubMed. [Link]
-
[General pharmacological action of tritoqualine (TRQ; (+/-)-(R)-7-amino-4, 5, 6-triethoxy-3-[(R)-5, 6, 7, 8-tetrahydro-4-methoxy-6-methyl-1, 3-dioxolo [4, 5-g].** PubMed. [Link]
-
Tritoqualine and some aspects of histamine metabolism. PubMed. [Link]
-
Inhibition of histidine decarboxylase. Derivatives of histidine. Journal of Medicinal Chemistry. [Link]
-
ProFoldin MicroMolar Histidine Assay Kit. ProFoldin. [Link]
-
[Hypostamine (tritoqualine), a synthetic reference antihistaminic]. PubMed. [Link]
-
Expression of Histidine Decarboxylase and Its Roles in Inflammation. MDPI. [Link]com/1422-0067/20/2/376/htm)
Sources
- 1. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors [mdpi.com]
- 2. Histidine decarboxylase - Wikipedia [en.wikipedia.org]
- 3. Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of tritoqualine: a comparative study against dexchlorpheniramine in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of histamine synthesis in brain by alpha-fluoromethylhistidine, a new irreversible inhibitor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is Tritoqualine used for? [synapse.patsnap.com]
- 15. [Hypostamine (tritoqualine), a synthetic reference antihistaminic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. esmed.org [esmed.org]
- 17. Structural perspective on the direct inhibition mechanism of EGCG on mammalian histidine decarboxylase and DOPA decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for α-Methyl-DL-histidine dihydrochloride
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of α-Methyl-DL-histidine dihydrochloride. These application notes and protocols are designed to ensure scientific integrity, providing not only procedural steps but also the underlying rationale to empower robust experimental design and data interpretation.
Introduction: Targeting Histamine Synthesis
Histamine is a crucial biogenic amine involved in a myriad of physiological and pathological processes, including allergic reactions, neurotransmission, and gastric acid secretion.[1][2] The synthesis of histamine from its precursor, the essential amino acid L-histidine, is catalyzed by the rate-limiting enzyme L-histidine decarboxylase (HDC).[2][3] Consequently, the inhibition of HDC presents a powerful pharmacological strategy to investigate the roles of newly synthesized histamine and to potentially develop therapeutics for conditions driven by excess histamine production.
α-Methyl-DL-histidine is a potent, irreversible inhibitor of HDC.[4] It acts as a "suicide-substrate," where the enzyme converts it into a reactive intermediate that covalently binds to the active site, leading to its inactivation.[5] This guide will detail the practical application of α-Methyl-DL-histidine dihydrochloride in both in vitro and in vivo experimental settings.
Compound Specifications and Handling
Proper handling and storage of α-Methyl-DL-histidine dihydrochloride are paramount for experimental success and safety.
| Property | Value | Source |
| Alternate Names | Nalpha-Methyl-DL-histidine dihydrochloride | [6] |
| CAS Number | 32381-18-3 | [6] |
| Molecular Formula | C₇H₁₁N₃O₂·2HCl | [6] |
| Molecular Weight | 242.10 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Purity | ≥99% | [6] |
| Solubility | Soluble in water | [8] |
| Storage | Store at -20°C for long-term stability. | [7] |
Safety Precautions: Handle in accordance with good industrial hygiene and safety practices. Avoid breathing dust. Use personal protective equipment such as gloves, lab coat, and safety glasses. In case of contact with eyes, rinse immediately with plenty of water.
Mechanism of Action: Irreversible Inhibition of HDC
The experimental design and interpretation of results hinge on a clear understanding of how α-Methyl-DL-histidine functions.
Caption: Experimental workflow for evaluating α-Methyl-DL-histidine effects.
Histidine Decarboxylase (HDC) Activity Assay
Principle: This assay measures the conversion of radiolabeled L-histidine to histamine. The amount of radiolabeled product formed is proportional to the HDC activity in the sample. A common method involves using [¹⁴C]-L-histidine and trapping the released ¹⁴CO₂. Brief Protocol:
-
Homogenize tissue or lyse cells in a suitable buffer.
-
Incubate the homogenate/lysate with [¹⁴C]-L-histidine in a sealed reaction vessel.
-
Trap the evolved ¹⁴CO₂ using a base (e.g., hyamine hydroxide).
-
Quantify the trapped radioactivity using liquid scintillation counting.
-
Compare the activity in treated samples to controls to determine the extent of inhibition.
Histamine Measurement by ELISA
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is a sensitive and specific method for quantifying histamine in biological fluids. Free histamine in the sample competes with a fixed amount of enzyme-labeled histamine for binding to a limited number of antibody-coated wells. The resulting colorimetric signal is inversely proportional to the amount of histamine in the sample. [9] Brief Protocol (based on commercial kits):
-
Prepare samples (e.g., cell culture supernatant, plasma, tissue homogenates).
-
Add samples and standards to the wells of the antibody-coated microplate.
-
Add the histamine-HRP conjugate to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate histamine concentrations based on the standard curve.
Conclusion
α-Methyl-DL-histidine dihydrochloride is a valuable tool for investigating the roles of histamine synthesis in a wide array of biological systems. By irreversibly inhibiting HDC, researchers can effectively deplete newly synthesized histamine and observe the resulting physiological and pathological consequences. The protocols and guidelines presented here provide a solid foundation for designing and executing rigorous and reproducible experiments. Careful consideration of the experimental model, dosing, and analytical endpoints will lead to high-quality, interpretable data, advancing our understanding of the histaminergic system.
References
-
Determination of Histidine Decarboxylase Activity. ResearchGate. Available at: [Link]
-
Endo, Y. (1998). [A Method for the Assay of Histidine Decarboxylase Activity]. Nihon Yakurigaku Zasshi, 112(5), 307-314. Available at: [Link]
-
Histamine (Life Science Format) ELISA Kit Instructions. Neogen. Available at: [Link]
-
Histamine ELISA Assay Kit. Northwest Life Science Specialties. Available at: [Link]
-
Ultra-Sensitive Histamine ELISA kit I Cited in 7 papers. Immusmol. Available at: [Link]
-
ELISA Kit for Histidine Decarboxylase (HDC). Cloud-Clone Corp. Available at: [Link]
-
Histidine Assay Kit. Cell Biolabs, Inc. Available at: [Link]
-
Garbarg, M., Barbin, G., Rodergas, E., & Schwartz, J. C. (1980). Inhibition of Histamine Synthesis in Brain by Alpha-Fluoromethylhistidine, a New Irreversible Inhibitor: In Vitro and in Vivo Studies. Journal of Neurochemistry, 35(5), 1045-1052. Available at: [Link]
-
ANTIHISTAMINIC ACTIVITY MODELS. ResearchGate. Available at: [Link]
-
O'Mahony, L., Akdis, M., & Akdis, C. A. (2011). Molecular Regulation of Histamine Synthesis. Frontiers in Immunology, 2, 19. Available at: [Link]
-
Francis, H., DeMorrow, S., Venter, J., Onori, P., White, M., Gaudio, E., ... & Alpini, G. (2012). Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. Gut, 61(6), 875-884. Available at: [Link]
-
Kovarova, M., & Kolacna, L. (2021). Current utilization trend of immortalized mast cell lines in allergy research: a systematic review. Allergy, Asthma & Immunology Research, 13(4), 549-563. Available at: [Link]
-
Pan, C., Chen, Y., & Li, S. (2021). Pathophysiological Roles of Histamine Receptors in Cancer Progression: Implications and Perspectives as Potential Molecular Targets. Cancers, 13(16), 4060. Available at: [Link]
-
Protocol for enzyme assays. The Royal Society of Chemistry. Available at: [Link]
-
alpha-Methylhistidine. PubChem. Available at: [Link]
-
Identification of Histamine Receptors and Effects of Histamine on Murine and Simian Colonic Excitability. PMC - PubMed Central - NIH. Available at: [Link]
-
Novel study finds proton channels inhibit the release of histamine during allergic reactions. (2008, July 28). EurekAlert!. Available at: [Link]
-
TAAR1. Wikipedia. Available at: [Link]
-
Chronic Kidney Disease-Associated Pruritus in Hemodialysis: Unraveling Mechanisms and Emerging Therapeutic Targets—A Systematic Review. MDPI. Available at: [Link]
-
The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. PMC - PubMed Central - NIH. Available at: [Link]
-
How Does Histidine Safeguard Antibody Drug Stability?. AVT Pharmaceutical. Available at: [Link]
-
Francis, H., DeMorrow, S., Venter, J., Onori, P., White, M., Gaudio, E., ... & Alpini, G. (2012). Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. Gut, 61(6), 875-884. Available at: [Link]
-
Techasen, A., Namwat, N., Loilome, W., Duang-Iad, P., Khama-O-Ar, P., Sripa, B., & Yongvanit, P. (2014). Repurposing cimetidine for cholangiocarcinoma: Antitumor effects in vitro and in vivo. International Journal of Oncology, 44(6), 2021-2029. Available at: [Link]
-
Mondillo, C., Valla, S. A., Riera, M. F., Rey, R. A., Galardo, M. N., & Grasso, E. (2022). Histidine decarboxylase inhibitors: a novel therapeutic option for the treatment of leydigioma. Journal of Endocrinology, 255(3), 103-116. Available at: [Link]
-
Solubility of L-histidine in different aqueous binary solvent mixtures from 283.15 K to 318.15 K with experimental measurement and thermodynamic modelling. ResearchGate. Available at: [Link]
-
Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. SciSpace. Available at: [Link]
-
Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. ResearchGate. Available at: [Link]
-
Amino acid. Wikipedia. Available at: [Link]
Sources
- 1. neogen.com [neogen.com]
- 2. Pathophysiological Roles of Histamine Receptors in Cancer Progression: Implications and Perspectives as Potential Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Regulation of Histamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of histamine synthesis in brain by alpha-fluoromethylhistidine, a new irreversible inhibitor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Histamine Receptors and Effects of Histamine on Murine and Simian Colonic Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nwlifescience.com [nwlifescience.com]
Application Note: Characterizing Histidine Decarboxylase Inhibition using alpha-Methyl-DL-histidine
As a Senior Application Scientist, this document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay to characterize the inhibitory activity of alpha-Methyl-DL-histidine dihydrochloride against its target, histidine decarboxylase (HDC). This guide emphasizes the scientific rationale behind the protocol design to ensure data integrity and reproducibility.
Introduction: The Significance of Histidine Decarboxylase Inhibition
Histamine is a critical biogenic amine involved in a wide array of physiological and pathological processes, including allergic reactions, inflammation, gastric acid secretion, and neurotransmission.[1][2] It is synthesized from the amino acid L-histidine through a single decarboxylation step catalyzed by the enzyme L-histidine decarboxylase (HDC, EC 4.1.1.22).[2][3] Given its central role in mediating allergic and inflammatory responses, HDC represents a key therapeutic target.
Alpha-Methyl-DL-histidine is a structural analog of histidine that acts as a potent inhibitor of HDC.[4] Related compounds, such as alpha-fluoromethylhistidine (α-FMH), are known to be mechanism-based irreversible inhibitors, also termed "suicide substrates".[5][6] These inhibitors are processed by the enzyme's catalytic site, which converts them into a reactive intermediate that forms a stable, covalent bond with the enzyme, leading to time-dependent and irreversible inactivation.[5][6] This application note details a reliable in vitro protocol to quantify the inhibitory potency (specifically, the IC₅₀ value) of this compound by measuring the reduction in histamine production.
Principle of the Assay and Mechanism of Inhibition
The assay quantifies the enzymatic activity of HDC by measuring the amount of its product, histamine. The core reaction is the conversion of the substrate, L-histidine, into histamine. The inhibitor, alpha-Methyl-DL-histidine, competes with L-histidine and, upon binding to the HDC active site, leads to its irreversible inactivation.
The workflow involves a crucial pre-incubation step where the enzyme (HDC) is exposed to various concentrations of the inhibitor. This allows the time-dependent irreversible inhibition to proceed. Subsequently, the substrate (L-histidine) is added to initiate the enzymatic reaction. The reaction is then stopped, and the amount of histamine produced is quantified. The inhibitory potency is determined by comparing histamine levels in the presence of the inhibitor to the levels in an uninhibited control reaction.
Caption: Mechanism of HDC inhibition by alpha-Methyl-DL-histidine.
Materials and Reagents
| Reagent / Material | Supplier (Example) | Comments |
| Test Compound | ||
| This compound | Santa Cruz Biotechnology (CAS 32381-18-3) | Purity ≥98%.[7] |
| Enzyme & Substrate | ||
| Recombinant Human Histidine Decarboxylase (HDC) | R&D Systems / Sino Biological | Ensure high purity and known specific activity. |
| L-Histidine | Sigma-Aldrich (CAS 71-00-1) | Substrate for the enzymatic reaction. |
| Buffers & Solutions | ||
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco / Lonza | For dilutions. |
| Pyridoxal 5'-phosphate (PLP) | Sigma-Aldrich | Essential cofactor for HDC. |
| Dithiothreitol (DTT) | Sigma-Aldrich | Reducing agent to maintain enzyme stability. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For preparing stock solution of the inhibitor if needed. |
| Trichloroacetic Acid (TCA) | Sigma-Aldrich | To stop the enzymatic reaction. |
| Detection System | ||
| Histamine ELISA Kit | IBL International / Cayman Chemical | Choose a kit with high sensitivity and specificity. |
| Equipment & Consumables | ||
| 96-well microplates (polypropylene) | Corning / Greiner | Low-binding plates are recommended. |
| Multichannel pipettes and tips | ||
| Microplate reader | Molecular Devices / BioTek | Capable of reading absorbance at the ELISA wavelength. |
| Incubator / Water Bath | Set to 37°C. |
Reagent Preparation
-
Assay Buffer (50 mM Sodium Phosphate, pH 7.0, 10 µM PLP, 1 mM DTT):
-
Prepare 50 mM Sodium Phosphate buffer and adjust the pH to 7.0.
-
Just before use, add Pyridoxal 5'-phosphate (PLP) to a final concentration of 10 µM.
-
Add Dithiothreitol (DTT) to a final concentration of 1 mM. Keep on ice.
-
Rationale: The slightly acidic pH is optimal for HDC activity. PLP is an essential cofactor for decarboxylase function, and DTT is a reducing agent that protects the enzyme's sulfhydryl groups from oxidation, ensuring stability.
-
-
Inhibitor Stock Solution (10 mM):
-
Prepare a 10 mM stock of this compound (MW: 242.10 g/mol )[7] in deionized water or Assay Buffer.
-
Perform serial dilutions in Assay Buffer to create working concentrations for the dose-response curve (e.g., from 1 mM to 10 nM).
-
Rationale: The dihydrochloride salt form enhances solubility in aqueous buffers. A serial dilution series is necessary to determine the IC₅₀ value across a wide concentration range.
-
-
Enzyme Working Solution (2X concentration):
-
Dilute the recombinant HDC stock in cold Assay Buffer to a concentration that is twice the final desired assay concentration. The optimal concentration should be determined empirically to yield a robust signal in the linear range of the histamine detection kit.
-
-
Substrate Solution (2X concentration):
-
Prepare a solution of L-Histidine in Assay Buffer at twice the final desired concentration (e.g., 2 mM, if the final concentration is 1 mM). The final concentration should be at or near the enzyme's Km for histidine to ensure sensitive detection of competitive inhibition.
-
-
Stop Solution (10% TCA):
-
Prepare a 10% (w/v) solution of Trichloroacetic Acid in deionized water.
-
Rationale: TCA is a strong acid that denatures the enzyme, instantly halting the reaction and precipitating protein, which can then be removed by centrifugation to avoid interference with the downstream ELISA.
-
Experimental Protocol: IC₅₀ Determination
This protocol is designed for a 96-well plate format. All reactions should be performed in triplicate.
Caption: Workflow for the in vitro HDC inhibition assay.
Step-by-Step Procedure:
-
Plate Setup:
-
Test Wells: Add 25 µL of each alpha-Methyl-DL-histidine serial dilution to the appropriate wells.
-
100% Activity Control (No Inhibitor): Add 25 µL of Assay Buffer.
-
Blank Control (No Enzyme): Add 50 µL of Assay Buffer.
-
-
Enzyme Addition & Pre-incubation:
-
To all wells except the "Blank Control," add 25 µL of the 2X Enzyme Working Solution.
-
Mix gently by tapping the plate.
-
Seal the plate and pre-incubate for 30 minutes at 37°C.
-
Rationale: This pre-incubation step is critical for irreversible inhibitors like alpha-Methyl-DL-histidine, allowing time for the inhibitor to bind to and inactivate the enzyme before the substrate is introduced.[5][6]
-
-
Initiate Reaction:
-
Add 50 µL of the 2X L-Histidine Substrate Solution to all wells (including Blanks). The total reaction volume is now 100 µL.
-
Mix gently, seal the plate, and incubate for 60 minutes at 37°C. The incubation time may need optimization based on enzyme activity.
-
-
Terminate Reaction:
-
Stop the reaction by adding 25 µL of 10% TCA Stop Solution to all wells.
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.
-
-
Histamine Quantification:
-
Carefully transfer a specified volume of the clear supernatant from each well to a new plate compatible with the Histamine ELISA kit.
-
Follow the manufacturer's protocol for the Histamine ELISA kit precisely. This typically involves steps for acylation, addition of antibodies and conjugates, washing, and substrate development.
-
Read the absorbance on a microplate reader at the specified wavelength.
-
Data Analysis and Interpretation
-
Calculate Histamine Concentration: Use the standard curve generated from the ELISA kit to convert the absorbance readings of your samples into histamine concentrations (ng/mL or µM).
-
Calculate Percentage Inhibition:
-
First, subtract the histamine concentration of the "Blank Control" from all other readings to correct for any background signal.
-
The "100% Activity Control" represents the maximum histamine production.
-
Use the following formula for each inhibitor concentration: % Inhibition = (1 - ([Histamine]Sample / [Histamine]100% Activity)) * 100
-
-
Determine IC₅₀ Value:
-
Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis (sigmoidal dose-response, variable slope) to fit the curve and calculate the IC₅₀ value. The IC₅₀ is the concentration of inhibitor that reduces enzyme activity by 50%.
-
Sample Data Presentation:
| [α-Methyl-DL-histidine] (µM) | Log [Inhibitor] | Absorbance (450 nm) | [Histamine] (ng/mL) | % Inhibition |
| 0 (100% Activity) | N/A | 1.852 | 20.0 | 0% |
| 0.01 | -2.0 | 1.765 | 18.9 | 5.5% |
| 0.1 | -1.0 | 1.450 | 15.1 | 24.5% |
| 1 | 0.0 | 0.981 | 9.8 | 51.0% |
| 10 | 1.0 | 0.412 | 4.0 | 80.0% |
| 100 | 2.0 | 0.155 | 1.4 | 93.0% |
| Blank (No Enzyme) | N/A | 0.098 | 0.7 | N/A |
Troubleshooting
| Problem | Potential Cause | Solution |
| Low signal in 100% Activity Control | Insufficient enzyme activity or incubation time. | Increase enzyme concentration or extend the reaction incubation time. Confirm the activity of the enzyme lot. |
| Degraded PLP or DTT cofactor. | Prepare Assay Buffer fresh each time. | |
| High signal in Blank Control | Histamine contamination in reagents. | Use high-purity reagents and water. Test individual reagents for contamination. |
| Non-enzymatic decarboxylation of histidine. | Ensure the pH of the assay buffer is correct. Some methods suggest adding EDTA to reduce this.[8] | |
| Poor dose-response curve (no inhibition) | Inhibitor is inactive or degraded. | Verify the source and purity of the alpha-Methyl-DL-histidine. Prepare fresh stock solutions. |
| Insufficient pre-incubation time. | Extend the pre-incubation time to allow for irreversible inhibition (try 60 or 90 minutes). | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and proper technique. Prepare a master mix for enzyme and substrate addition. |
| Inconsistent temperature during incubation. | Ensure uniform heating across the microplate in the incubator. |
Safety Precautions
Standard laboratory safety practices should be followed. Wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Trichloroacetic acid (TCA) is corrosive and should be handled with care in a fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Ruottinen, I., & Pihlakoski, K. (1989). Comparison of histamine assay methods in measuring in vitro-induced histamine release in patients with allergic rhinitis. Allergy, 44(3), 235-239. [Link]
-
Lau, I. F., Saksena, S. K., & Chang, M. C. (1982). Effect of alpha-monofluoromethyl histidine, an irreversible inhibitor of histidine decarboxylase, on gestation in mice. Contraception, 26(5), 535-542. [Link]
-
Kim, K. T., et al. (2015). Comparison of Methods for Measuring Histamine by ELISA and HPLC-MS Assay In Vitro. Journal of the Korean Society of Food Science and Nutrition, 44(12), 1894-1899. [Link]
-
Ohtsu, H. (1998). [A Method for the Assay of Histidine Decarboxylase Activity]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 112(5), 307-314. [Link]
-
Schröder, A. K., et al. (1995). Histamine measurement in whole blood and cell supernatants. A comparative study of two different radioimmunoassays. Journal of immunological methods, 183(1), 103-109. [Link]
-
Watanabe, T., et al. (1990). Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. Trends in pharmacological sciences, 11(9), 363-367. [Link]
-
Al-Ghananeem, A. M., & Crooks, P. A. (1998). alpha-Fluoromethylhistidine-induced Inhibition of Brain Histidine Decarboxylase. Implications for the CO2-trapping Enzymatic Method. Biochemical pharmacology, 55(7), 1115-1122. [Link]
-
IBL International. (n.d.). Histamine-Release Assay Protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]
-
Lippert, B., et al. (1979). Selective irreversible inhibition of mammalian histidine decarboxylase by alpha-chloromethyl histidine. Agents and actions, 9(1), 38-39. [Link]
-
Duch, D. S., et al. (1988). Histidine decarboxylase measurement in brain by 14CO2 trapping. Neurochemical research, 13(7), 633-638. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150780, alpha-Methylhistidine. Retrieved from [Link].
-
Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]
-
Nitta, Y., et al. (2007). Food components inhibiting recombinant human histidine decarboxylase activity. Journal of agricultural and food chemistry, 55(5), 1753-1758. [Link]
-
Kollonitsch, J., et al. (1978). Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine. Biochemical pharmacology, 27(18), 2271-2273. [Link]
-
Hole, K., et al. (1983). Effects of alpha-fluoromethylhistidine (FMH), an irreversible inhibitor of histidine decarboxylase, on development of brain histamine and catecholamine systems in the neonatal rat. Life sciences, 32(25), 2897-2903. [Link]
-
Lopez, V., & Shazi, S. (2023). Biochemistry, Histidine. In StatPearls. StatPearls Publishing. [Link]
Sources
- 1. [A method for the assay of histidine decarboxylase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Food components inhibiting recombinant human histidine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effect of alpha-monofluoromethyl histidine, an irreversible inhibitor of histidine decarboxylase, on gestation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Histidine decarboxylase measurement in brain by 14CO2 trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Application Notes for α-Methyl-DL-histidine Dihydrochloride: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: Targeting Histamine Synthesis with Precision
Histamine, a fundamental biogenic amine, orchestrates a wide array of physiological and pathological processes, from allergic reactions and gastric acid secretion to neurotransmission.[1][2][3] The ability to modulate histamine levels in vivo is a critical tool for researchers investigating its multifaceted roles. α-Methyl-DL-histidine dihydrochloride, scientifically recognized as α-Fluoromethylhistidine (α-FMH) dihydrochloride, is a highly specific and irreversible inhibitor of L-histidine decarboxylase (HDC), the rate-limiting enzyme in histamine biosynthesis.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vivo application of α-FMH to achieve targeted histamine depletion.
Unlike antihistamines that block histamine receptors, α-FMH acts at the source, preventing the conversion of L-histidine to histamine.[2] This "suicide-substrate" inhibitor forms a covalent bond with a catalytic serine residue on the active site of HDC, leading to its time-dependent and irreversible inactivation.[5][6][7] This high specificity makes α-FMH an invaluable pharmacological tool for elucidating the physiological functions of newly synthesized histamine pools in various tissues.[4][8]
Mechanism of Action: Irreversible Inhibition of Histidine Decarboxylase
The efficacy of α-Fluoromethylhistidine lies in its mechanism-based inactivation of histidine decarboxylase. The process can be visualized as a multi-step molecular interaction:
Caption: Mechanism of HDC inhibition by α-FMH.
In Vivo Applications: Key Research Areas
The ability of α-FMH to deplete histamine in specific tissues has been instrumental in a variety of research fields:
-
Neurobiology: Investigating the role of neuronal histamine in learning, memory, sleep-wake cycles, and appetite regulation.[4][7]
-
Immunology and Allergy: Studying the involvement of histamine in inflammatory responses and allergic reactions.
-
Gastroenterology: Examining the contribution of histamine to gastric acid secretion and other gastrointestinal functions.[4][5]
-
Developmental Biology: Exploring the role of histamine in embryonic and neonatal development.
Experimental Protocols: A Step-by-Step Guide
The following protocols are generalized from published in vivo studies. Researchers should adapt these protocols based on their specific experimental design, animal model, and institutional guidelines.
Animal Models and Dosage Considerations
α-FMH has been effectively used in various animal models, including mice, rats, and guinea pigs.[4][5][8] The optimal dosage and administration route depend on the target tissue and the desired level and duration of histamine depletion.
| Animal Model | Dosage Range (mg/kg) | Route of Administration | Key Findings | Reference |
| Mice | 20 - 100 | Intraperitoneal (i.p.) | Complete loss of HDC activity in the cerebral cortex and hypothalamus.[4] | Garbarg et al., 1980 |
| Rats | Varies | Oral, Subcutaneous (osmotic pumps) | Sustained inhibition of histamine formation in mast cells. | Maeyama et al., 1983 |
| Guinea Pigs | 50 | Intraperitoneal (i.p.) | Significant decrease in histamine levels in the cortex and ileum after chronic administration.[8] | Oishi et al., 1984 |
| Humans | 2.5 - 100 (per person) | Oral | Dose-dependent inhibition of HDC activity in peripheral blood leukocytes.[9] | Duyvestijn et al., 1985 |
Protocol 1: Acute Histamine Depletion in the Mouse Brain
This protocol is designed to achieve rapid and significant depletion of histamine in the central nervous system.
Objective: To assess the acute behavioral or neurochemical effects of central histamine depletion.
Materials:
-
α-Fluoromethylhistidine dihydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Male mice (e.g., C57BL/6, 8-10 weeks old)
-
Standard laboratory equipment for injections and behavioral testing
Procedure:
-
Preparation of α-FMH Solution: Dissolve α-FMH dihydrochloride in sterile saline to the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse). Ensure complete dissolution. Prepare fresh daily.
-
Animal Handling and Acclimation: Allow mice to acclimate to the experimental room for at least 1 hour before injection.
-
Administration: Administer a single intraperitoneal (i.p.) injection of α-FMH solution at a dosage of 20 mg/kg.[4] A control group should receive an equivalent volume of sterile saline.
-
Time Course of Action: The maximal decrease in HDC activity in the brain is typically observed around 2 hours post-injection.[4] Behavioral or neurochemical assessments should be timed accordingly.
-
Tissue Collection and Analysis (Optional): At the desired time point, euthanize the animals according to approved institutional protocols. Dissect the brain regions of interest (e.g., cerebral cortex, hypothalamus) on ice. Tissues can be processed for the measurement of HDC activity or histamine levels using established biochemical assays.
Caption: Workflow for acute histamine depletion in mice.
Protocol 2: Chronic Histamine Depletion in Guinea Pigs
This protocol is suitable for investigating the long-term consequences of histamine depletion.
Objective: To study the effects of prolonged histamine depletion on receptor expression or chronic disease models.
Materials:
-
α-Fluoromethylhistidine dihydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Male guinea pigs
-
Standard laboratory equipment for injections
Procedure:
-
Preparation of α-FMH Solution: Prepare the α-FMH solution in sterile saline as described in Protocol 1.
-
Administration Regimen: Administer α-FMH via intraperitoneal (i.p.) injection at a dosage of 50 mg/kg twice daily for the desired duration (e.g., 6 weeks).[8] A control group should receive saline injections on the same schedule.
-
Monitoring: Monitor the animals regularly for any adverse effects. No significant behavioral changes were reported in the cited study.[8]
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., brain, heart, ileum).[8] Tissues can be analyzed for histamine content, HDC activity, or receptor binding characteristics.
Self-Validating Systems: Ensuring Experimental Rigor
To ensure the trustworthiness of your experimental results, it is crucial to incorporate self-validating measures:
-
Confirmation of HDC Inhibition: Directly measure HDC activity in a subset of treated animals to confirm the efficacy of α-FMH administration.
-
Measurement of Histamine Levels: Quantify histamine concentrations in the target tissues to correlate with the observed physiological or behavioral changes.
-
Specificity Controls: At higher doses, it is advisable to assess the activity of other decarboxylases, such as DOPA decarboxylase and glutamate decarboxylase, to confirm the specificity of α-FMH for HDC.[4]
Conclusion: A Powerful Tool for Histamine Research
α-Fluoromethylhistidine dihydrochloride is a potent and specific tool for the in vivo investigation of histamine's roles in health and disease. By carefully designing and validating experimental protocols, researchers can leverage this inhibitor to gain valuable insights into the complex biology of the histaminergic system.
References
-
Garbarg, M., Barbin, G., Rodergas, E., & Schwartz, J. C. (1980). Inhibition of histamine synthesis in brain by alpha-fluoromethylhistidine, a new irreversible inhibitor: in vitro and in vivo studies. Journal of Neurochemistry, 35(5), 1045–1052. [Link]
-
Duyvestijn, A. M., & Van Gansewinkel, R. (1985). In vivo and in vitro inhibition of human histidine decarboxylase by (S)-alpha-fluoromethylhistidine. Biochemical Pharmacology, 34(19), 3509-3515. [Link]
-
Oishi, R., Itoh, Y., Nishibori, M., & Saeki, K. (1984). A histamine-depleting effect of alpha-fluoromethylhistidine, in vivo studies. Japanese Journal of Pharmacology, 34(1), 105-108. [Link]
-
Kollonitsch, J., Perkins, L. M., Patchett, A. A., Doldouras, G. A., Marburg, S., Duggan, D. E., ... & Maycock, A. L. (1978). Selective inhibitors of biosynthesis of aminergic neurotransmitters. Nature, 274(5674), 906-908. [Link]
-
Maeyama, K., Watanabe, T., Taguchi, Y., Yamatodani, A., & Wada, H. (1983). Effect on mast cell histamine of inhibiting histamine formation in vivo with alpha-fluoromethylhistidine. British Journal of Pharmacology, 80(1), 29–36. [Link]
-
Watanabe, T., Taguchi, Y., Sasaki, K., Tanaka, K., & Wada, H. (1984). Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine. Biochemical Pharmacology, 33(1), 51-56. [Link]
-
Wikipedia contributors. (2023, November 13). α-Fluoromethylhistidine. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
- Hole, K., & Lingjærde, O. (1989). The use of specific inhibitors of biogenic amine synthesis in the study of sleep. Pharmacology & Toxicology, 64(5), 385-394.
-
PubChem. (n.d.). L-Histidine. Retrieved January 16, 2026, from [Link]
- Hole, K. (1995). Histamine and sleep. In The Histaminergic System (pp. 307-326). CRC Press.
- Ercan, Z. S., & Türker, R. K. (1997). The role of histamine in the pathophysiology of the cardiovascular system. Journal of an-Gong Medical College, 19(2), 115-126.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 150780, alpha-Methylhistidine. Retrieved January 16, 2026 from [Link].
Sources
- 1. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of histamine synthesis in brain by alpha-fluoromethylhistidine, a new irreversible inhibitor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-Fluoromethylhistidine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. In vivo and in vitro inhibition of human histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-Methyl-DL-histidine dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting Histamine Synthesis in Cellular Models
Histamine, a critical biogenic amine, is a key mediator in a wide array of physiological and pathological processes, including immune responses, allergic inflammation, gastric acid secretion, and neurotransmission.[1][2] The synthesis of histamine is a direct, one-step reaction catalyzed by the enzyme L-histidine decarboxylase (HDC), which converts L-histidine to histamine.[1][2][3] This makes HDC a pivotal control point in the histamine signaling pathway.
α-Methyl-DL-histidine is a potent and specific inhibitor of histidine decarboxylase. By blocking HDC activity, α-Methyl-DL-histidine effectively depletes cellular histamine levels, providing a powerful tool for researchers to investigate the roles of endogenously synthesized histamine in various biological processes. This application note provides a comprehensive guide to the use of α-Methyl-DL-histidine dihydrochloride in cell culture, detailing its mechanism of action, providing validated protocols for its application, and offering insights into the interpretation of experimental outcomes.
Mechanism of Action: Irreversible Inhibition of Histidine Decarboxylase
α-Methyl-DL-histidine acts as an irreversible inhibitor of HDC. The inactivation of the enzyme is time- and concentration-dependent and follows pseudo-first-order kinetics.[4] The presence of the α-methyl group on the histidine molecule facilitates its interaction with the enzyme's active site.
The proposed mechanism involves the pyridoxal 5'-phosphate (PLP) cofactor essential for HDC activity.[1] α-Methyl-DL-histidine binds to the active site, and through a series of enzymatic reactions, forms a stable covalent adduct with the PLP cofactor, rendering the enzyme permanently inactive. This irreversible inhibition ensures a sustained depletion of histamine synthesis, a crucial feature for long-term cell culture experiments.
Caption: Inhibition of Histamine Synthesis by α-Methyl-DL-histidine.
Applications in Cell Culture Research
The ability of α-Methyl-DL-histidine to specifically deplete histamine makes it an invaluable tool for a variety of research applications, including:
-
Cancer Biology: Investigating the role of autocrine histamine signaling in tumor cell proliferation, migration, and angiogenesis. Studies have shown that inhibiting HDC can decrease the growth of certain cancers, such as cholangiocarcinoma.[5]
-
Immunology and Inflammation: Elucidating the contribution of newly synthesized histamine in inflammatory responses in various immune cell types, including macrophages and mast cells.[6]
-
Neurobiology: Studying the function of histaminergic neurons and the role of histamine as a neurotransmitter in the central nervous system.
-
Drug Discovery: Screening for and characterizing novel compounds that modulate the histamine signaling pathway.
Experimental Protocols
Reagent Preparation
a-Methyl-DL-histidine Dihydrochloride Stock Solution (100 mM)
-
Molecular Weight: The molecular weight of α-Methyl-DL-histidine dihydrochloride is 242.10 g/mol .[7]
-
Weighing: Accurately weigh 24.21 mg of α-Methyl-DL-histidine dihydrochloride powder.
-
Dissolving: Dissolve the powder in 1 mL of sterile, cell culture-grade water or phosphate-buffered saline (PBS). Gentle warming (up to 37°C) and vortexing may be required to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months.
Determining Optimal Working Concentration: A Dose-Response Experiment
The optimal concentration of α-Methyl-DL-histidine dihydrochloride is cell-type dependent and should be determined empirically. A dose-response experiment is crucial to identify the lowest concentration that elicits the desired biological effect without causing cytotoxicity.
Experimental Workflow:
-
Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: The following day, treat the cells with a serial dilution of α-Methyl-DL-histidine dihydrochloride. A suggested starting range is from 0.1 µM to 1 mM. Include a vehicle control (the same volume of sterile water or PBS used to prepare the highest concentration of the inhibitor).
-
Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay. Additionally, if a functional readout for histamine depletion is available (e.g., measuring histamine levels in the supernatant via ELISA), this should be performed in parallel.
-
Data Analysis: Plot cell viability and the functional readout against the log of the inhibitor concentration. The optimal working concentration will be the lowest concentration that shows a significant effect on the functional readout without a substantial decrease in cell viability.
Caption: Workflow for determining the optimal dosage.
General Protocol for Cell Treatment
Once the optimal working concentration is determined, you can proceed with your main experiments.
-
Cell Culture: Culture your cells under standard conditions until they reach the desired confluency for your experiment.
-
Treatment Preparation: Dilute the 100 mM stock solution of α-Methyl-DL-histidine dihydrochloride in fresh, pre-warmed cell culture medium to the predetermined optimal working concentration.
-
Medium Exchange: Aspirate the old medium from your cell culture plates and replace it with the medium containing α-Methyl-DL-histidine dihydrochloride.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Downstream Analysis: Following incubation, proceed with your planned downstream analyses, such as cell proliferation assays, migration assays, gene expression analysis, or protein analysis.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 100 mM | Prepare in sterile water or PBS. |
| Storage of Stock Solution | -20°C | Aliquot to avoid freeze-thaw cycles. Stable for up to 6 months. |
| Working Concentration Range | 0.1 µM - 1 mM | Highly cell-type dependent. Must be determined empirically. |
| Incubation Time | 24 - 72 hours | Dependent on the biological question and cell doubling time. |
Troubleshooting and Interpretation
-
No Observed Effect:
-
Concentration Too Low: The concentration of the inhibitor may be insufficient to effectively block HDC in your specific cell line. Re-evaluate your dose-response curve or test higher concentrations.
-
Cell Line Insensitivity: The biological process you are studying may not be dependent on endogenous histamine synthesis in your chosen cell model. Consider using a positive control cell line known to be sensitive to HDC inhibition.
-
-
High Cytotoxicity:
-
Concentration Too High: The concentration of the inhibitor may be toxic to your cells. Refer to your dose-response data and select a lower, non-toxic concentration.
-
Off-Target Effects: While α-Methyl-DL-histidine is a specific inhibitor of HDC, high concentrations may lead to off-target effects. Ensure you are using the lowest effective concentration.
-
-
Variability in Results:
-
Inconsistent Cell Health: Ensure that cells are healthy and in the logarithmic growth phase before treatment.
-
Inaccurate Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent dosing.
-
Safety and Handling
While α-Methyl-DL-histidine dihydrochloride is not classified as a hazardous substance, it is essential to handle it with standard laboratory safety practices.[8][9]
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling the powder and solutions.
-
Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a chemical fume hood.[10]
-
Skin and Eye Contact: In case of contact, wash the affected area thoroughly with water.[10][11]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
- Safety Data Sheet. (2005, October 11). DL-Histidine monohydrochloride monohydrate.
- Sigma-Aldrich. (2025, September 15). SAFETY DATA SHEET - L-Histidine monohydrochloride monohydrate.
- Wikipedia. (n.d.). Histidine decarboxylase.
- Fisher Scientific. (2018, August 21). SAFETY DATA SHEET - DL-Histidine hydrochloride, monohydrate.
- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - L-Histidine methyl ester dihydrochloride.
- ChemicalBook. (n.d.). 32381-18-3(ALPHA-METHYL-DL-HISTIDINE DIHYDROCHLORIDE) Product Description.
- Kennedy, L., et al. (2011). Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. PubMed Central.
- Moya-García, A. A., et al. (n.d.). Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition. PubMed Central.
- HiMedia Laboratories. (n.d.). L-Histidine monohydrochloride, monohydrate.
- Santa Cruz Biotechnology. (n.d.). DL-α-Methylhistidine dihydrochloride.
- Chem-Impex. (n.d.). L-Histidine methyl ester dihydrochloride.
- Ohtsu, H. (2019). Expression of Histidine Decarboxylase and Its Roles in Inflammation. PubMed Central.
- ResearchGate. (n.d.). The HDC knockdown does not affect cell proliferation in culture.
- National Center for Biotechnology Information. (n.d.). alpha-Methylhistidine. PubChem.
- Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. National Institutes of Health.
- Kubota, H., et al. (n.d.). Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine. PubMed.
- Sigma-Aldrich. (n.d.). L-Histidine non-animal source, meets EP testing specifications, cell culture mammalian, 98.5-101.0%.
- National Center for Biotechnology Information. (n.d.). L-Histidine. PubChem.
- Thermo Fisher Scientific. (n.d.). D-Histidine methyl ester dihydrochloride, 95%.
- Sigma-Aldrich. (n.d.). Cell Culture Manual.
- Rose, D. P. (2020). Histidine Metabolism and Function. PubMed Central.
- Thermo Fisher Scientific. (n.d.). L-Histidine monohydrochloride monohydrate, Cell Culture Reagent.
- Sigma-Aldrich. (n.d.). L-Histidine monohydrochloride monohydrate, from non-animal source Cell culture tested, meets EP testing specifications.
Sources
- 1. Histidine decarboxylase - Wikipedia [en.wikipedia.org]
- 2. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Histidine Decarboxylase and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. cn.canbipharm.com [cn.canbipharm.com]
Preparing Alpha-Methyl-DL-histidine Dihydrochloride Solutions for Preclinical Research: An Application and Protocol Guide
This comprehensive guide provides detailed application notes and protocols for the preparation of alpha-Methyl-DL-histidine dihydrochloride solutions for use in experimental settings. Designed for researchers, scientists, and drug development professionals, this document offers a deep dive into the chemical properties, solution preparation for in vitro and in vivo models, and the critical quality control measures necessary to ensure experimental reproducibility and data integrity.
Introduction: The Role of alpha-Methyl-DL-histidine as a Histidine Decarboxylase Inhibitor
Alpha-Methyl-DL-histidine is a crucial tool in biomedical research, primarily utilized as an inhibitor of histidine decarboxylase (HDC). HDC is the enzyme responsible for the synthesis of histamine, a key biogenic amine involved in a myriad of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission. By inhibiting HDC, alpha-Methyl-DL-histidine allows researchers to investigate the specific roles of newly synthesized histamine in various biological systems. This makes it an invaluable compound in studies related to inflammation, cancer biology, and neuroscience.
The dihydrochloride salt form of alpha-Methyl-DL-histidine enhances its stability and solubility in aqueous solutions, making it suitable for a wide range of experimental applications. Proper preparation of these solutions is paramount to the success and validity of any study.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for accurate solution preparation.
| Property | Value | Source |
| Chemical Formula | C₇H₁₁N₃O₂·2HCl | [1] |
| Molecular Weight | 242.10 g/mol | [1] |
| CAS Number | 32381-18-3 | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | [2] |
| Storage (Solid) | Room temperature | [2] |
Note: Always refer to the manufacturer's certificate of analysis for lot-specific information.
Signaling Pathway Inhibition
The primary mechanism of action for alpha-Methyl-DL-histidine is the inhibition of histidine decarboxylase, thereby blocking the synthesis of histamine. This intervention can have downstream effects on various signaling pathways that are modulated by histamine.
Caption: Inhibition of Histamine Synthesis by alpha-Methyl-DL-histidine.
Protocol 1: Preparation of a Concentrated Stock Solution for In Vitro Use
This protocol details the preparation of a high-concentration stock solution of this compound, suitable for dilution in cell culture media for in vitro experiments. A concentration of 3 mM has been effectively used in cholangiocarcinoma cell lines.[3]
Materials
-
This compound (purity ≥98%)
-
Sterile, deionized, and purified water (e.g., Milli-Q or equivalent) or Phosphate-Buffered Saline (PBS)
-
Sterile 1 M Sodium Hydroxide (NaOH) solution
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Calibrated pH meter
-
Sterile serological pipettes
-
Sterile 0.22 µm syringe filters
-
Sterile cryovials for aliquoting
Step-by-Step Methodology
-
Calculate the Required Mass: To prepare a 100 mM stock solution, calculate the mass of this compound needed.
-
Calculation: Mass (g) = 0.1 mol/L * 242.10 g/mol * Volume (L)
-
Example for 10 mL: 0.1 mol/L * 242.10 g/mol * 0.01 L = 0.2421 g (242.1 mg)
-
-
Dissolution:
-
Accurately weigh the calculated amount of the compound and transfer it to a sterile conical tube.
-
Add approximately 80% of the final desired volume of sterile water or PBS to the tube.
-
Gently vortex or swirl the tube to dissolve the powder. The dihydrochloride salt is expected to be readily soluble in aqueous solutions. A related compound, 3-Methyl-L-histidine, is soluble in PBS at 50 mg/mL.[4]
-
-
pH Adjustment:
-
Due to the dihydrochloride salt form, the initial solution will be acidic. A 10% solution of the related L-Histidine monohydrochloride monohydrate has a pH of 3.5-4.5.[5]
-
Aseptically measure the pH of the solution using a calibrated pH meter.
-
Carefully add sterile 1 M NaOH dropwise while gently swirling the solution until the pH is adjusted to a physiological range of 7.2-7.4. Be cautious not to overshoot the target pH.
-
-
Final Volume Adjustment:
-
Once the pH is adjusted, bring the solution to the final desired volume with sterile water or PBS.
-
Gently mix the solution to ensure homogeneity.
-
-
Sterilization and Aliquoting:
-
Sterilize the solution by passing it through a sterile 0.22 µm syringe filter into a new sterile conical tube.
-
Aseptically aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. This minimizes freeze-thaw cycles and the risk of contamination.
-
-
Storage and Stability:
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). For amino acid solutions, storage at 4°C is generally suitable for up to 6 weeks, while room temperature storage can lead to degradation.[6]
-
Label each aliquot clearly with the compound name, concentration, preparation date, and your initials.
-
Quality Control
-
Visual Inspection: The final solution should be clear and free of any particulate matter.
-
pH Verification: Re-check the pH of a small sample after final volume adjustment to ensure it is within the target range.
-
Sterility Test (Optional): For long-term studies, a sample of the filtered solution can be incubated in sterile culture media to check for microbial contamination.
Protocol 2: Preparation of a Dosing Solution for In Vivo Studies
This protocol provides a method for preparing this compound solutions for parenteral administration in animal models, such as intraperitoneal (IP) injections in mice. A common vehicle for such studies is sterile 0.9% sodium chloride (saline).[3]
Materials
-
This compound (purity ≥98%)
-
Sterile 0.9% Sodium Chloride (NaCl) for injection
-
Sterile 1 M Sodium Hydroxide (NaOH) solution
-
Sterile glass vials or conical tubes
-
Calibrated analytical balance
-
Calibrated pH meter
-
Sterile serological pipettes
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles for administration
Workflow for In Vivo Solution Preparation
Caption: Step-by-step workflow for preparing dosing solutions.
Step-by-Step Methodology
-
Determine the Dosing Concentration: The required concentration will depend on the desired dose (in mg/kg) and the dosing volume.
-
Example: For a 150 mg/kg dose in a 25 g mouse with a 100 µL injection volume:
-
Dose per mouse = 150 mg/kg * 0.025 kg = 3.75 mg
-
Concentration = 3.75 mg / 0.1 mL = 37.5 mg/mL
-
-
-
Calculate and Weigh: Calculate the total mass of the compound needed for the entire study or for a specific batch, and weigh it accurately.
-
Dissolution:
-
Transfer the weighed compound to a sterile vial or tube.
-
Add approximately 80% of the final required volume of sterile 0.9% NaCl.
-
Mix gently until the compound is fully dissolved.
-
-
pH Adjustment:
-
As with the in vitro stock, the solution will be acidic. Adjust the pH to a physiologically compatible range (7.2-7.4) using sterile 1 M NaOH. This is crucial to prevent irritation at the injection site.
-
-
Final Volume and Sterilization:
-
Add sterile 0.9% NaCl to reach the final calculated volume.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial from which the individual doses will be drawn.
-
-
Storage:
-
If not for immediate use, store the sterile dosing solution at 2-8°C for short-term use (a few days). For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though the stability of the saline solution upon freezing and thawing should be considered. It is often best practice to prepare fresh dosing solutions.
-
Quality Control for In Vivo Solutions
-
Clarity: The solution must be clear and free from any visible precipitates or foreign matter.
-
pH: The final pH must be within the physiological range to ensure animal welfare.
-
Isotonicity: Using 0.9% NaCl as the vehicle ensures the solution is approximately isotonic.
Concluding Remarks
The meticulous preparation of this compound solutions is a critical, yet often overlooked, aspect of experimental design. By following these detailed protocols and adhering to the principles of scientific integrity, researchers can ensure the reliability and reproducibility of their findings. The causality behind each step, from pH adjustment to sterile filtration, is aimed at preserving the compound's activity and ensuring the validity of the experimental model. This guide serves as a foundational resource, and it is always recommended to consult the latest literature and manufacturer's data for any updates or specific recommendations.
References
-
Kennedy, L., et al. (2011). Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. PubMed Central. Available at: [Link]
-
Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Retrieved from [Link]
- van der Knaap, M. S., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
-
PubChem. (n.d.). alpha-Methylhistidine. Retrieved from [Link]
-
mzCloud. (2015, March 10). α-Methyl-DL-histidine. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). L-Histidine monohydrochloride, monohydrate. Retrieved from [Link]
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2019). Safety and efficacy of l‐histidine monohydrochloride monohydrate produced using Corynebacterium glutamicum KCCM 80172 for all animal species. EFSA Journal.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 32381-18-3 [chemicalbook.com]
- 3. Sciencemadness Discussion Board - Removing HCl from L-histidine methyl ester dihydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
Application Notes and Protocols for α-Methyl-DL-histidine dihydrochloride in Neuroscience Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Histaminergic System with a Potent Inhibitor
α-Methyl-DL-histidine dihydrochloride is a crucial pharmacological tool for neuroscientists investigating the multifaceted roles of histamine in the central nervous system (CNS). As a substituted analog of the amino acid L-histidine, its primary and most significant function is the inhibition of histidine decarboxylase (HDC), the sole enzyme responsible for the synthesis of histamine from L-histidine.[1][2][3][4] By providing researchers with a method to deplete endogenous histamine stores, α-Methyl-DL-histidine dihydrochloride has been instrumental in elucidating the contributions of the brain's histaminergic system to a wide array of physiological and pathological processes. These include the regulation of sleep-wake cycles, locomotor activity, and its potential involvement in neurodegenerative and psychiatric disorders.[5][6][7] This guide offers an in-depth exploration of its mechanism, applications, and detailed protocols to empower rigorous and reproducible neuroscience research.
Core Mechanism of Action: Targeted Inhibition of Histamine Synthesis
The utility of α-Methyl-DL-histidine dihydrochloride is rooted in its specific action on L-histidine decarboxylase (HDC). HDC is the rate-limiting enzyme in the histamine synthesis pathway, converting L-histidine into histamine.[4] α-Methyl-DL-histidine acts as a competitive inhibitor of this enzyme.[1] While some literature discusses the irreversible inhibition by a related compound, (S)-alpha-fluoromethylhistidine (FMH), α-methyl-DL-histidine's competitive nature allows for a more controlled and often reversible depletion of histamine, depending on the experimental design and dosage.[8][9][10]
The inhibition of HDC leads to a significant reduction in the synthesis of new histamine molecules within the brain.[5][11] This depletion is particularly pronounced in neuronal pools where histamine turnover is high, such as the hypothalamus.[6] Consequently, this allows for the study of the functional consequences of a compromised histaminergic system.
Caption: Inhibition of the histaminergic signaling pathway by α-Methyl-DL-histidine dihydrochloride.
Key Applications in Neuroscience
Elucidating the Role of Histamine in Arousal and Sleep-Wake Regulation
The central histaminergic system is a cornerstone of the body's arousal and wakefulness-promoting network. α-Methyl-DL-histidine and its fluorinated analog, FMH, have been pivotal in confirming this role. Administration of these HDC inhibitors leads to a marked decrease in brain histamine levels, which correlates with changes in sleep-wake patterns.[7]
-
Experimental Insight: Studies in rats have shown that intraperitoneal administration of FMH, a potent HDC inhibitor, results in a longer latency to sleep and an overall decrease in wakefulness during the active (night) phase.[7] This supports the "histamine arousal hypothesis," where neuronal histamine is critical for maintaining a state of wakefulness.[7] Researchers can use α-Methyl-DL-histidine to probe the specific contributions of histamine to different sleep stages and the transitions between them.
Investigating Locomotor Activity and Behavior
Histamine levels in the brain have been linked to the regulation of spontaneous locomotor activity. By depleting histamine, researchers can explore these connections.
-
Experimental Insight: In rats, the administration of FMH has been shown to reduce locomotor activity and rearing.[6] Conversely, other studies using FMH in mice have reported an increase in feeding-associated locomotor activity, suggesting a complex, context-dependent role for histamine.[5] These findings indicate that the central histaminergic system is a significant modulator of motor control and exploratory behaviors.[6] The use of α-Methyl-DL-histidine allows for the dissection of these complex behavioral outputs.
Exploring the Pathophysiology of Neurodegenerative and Psychiatric Disorders
While not a primary focus of research, the modulation of the histaminergic system is an area of interest for several neurological conditions.
-
Alzheimer's Disease: While direct studies using α-Methyl-DL-histidine are less common, understanding the role of neurotransmitters is crucial. The Alzheimer's drug development pipeline includes agents targeting various neurotransmitter receptors.[12] Histamine modulation could be a potential, albeit less explored, avenue. Some studies have investigated related histidine-containing compounds, like carnosine (β-alanyl-L-histidine), for their potential to rescue cognitive deficits in mouse models of Alzheimer's.[13]
-
Parkinson's Disease: The pathology of Parkinson's disease involves the degeneration of dopaminergic neurons.[14][15] The interplay between different neurotransmitter systems is a key area of research. While α-synuclein aggregation is a central theme, the role of histidine residues in this process has been noted, highlighting the biochemical importance of this amino acid in neurodegeneration.[16][17] Depleting histamine with α-Methyl-DL-histidine could be used to study the downstream effects on the dopamine system and motor control in animal models of Parkinson's.
-
Schizophrenia: The etiology of schizophrenia is complex, with hypotheses implicating various neurotransmitter systems, including glutamate.[18] Some research has explored genetic links between the histidine triad nucleotide-binding protein 1 (HINT1) and schizophrenia, suggesting a potential, though indirect, role for histidine-related pathways.[19]
Experimental Protocols and Methodologies
In Vivo Studies: Depletion of Brain Histamine in Rodents
This protocol outlines a general procedure for using α-Methyl-DL-histidine dihydrochloride or the related compound FMH to study behavioral and neurochemical outcomes in rats or mice.
1. Preparation of the Inhibitor Solution:
-
Compound: α-Methyl-DL-histidine dihydrochloride or (S)-alpha-fluoromethylhistidine (FMH).
-
Vehicle: Dissolve the compound in sterile 0.9% saline. Ensure the pH is adjusted to a physiological range (6.5-7.4) if necessary.
-
Concentration: Prepare the solution to a concentration that allows for the desired dosage in a reasonable injection volume (e.g., 5-10 ml/kg body weight). For example, to administer 100 mg/kg in a 10 ml/kg volume, the solution concentration would be 10 mg/ml.
2. Animal Model and Administration:
-
Species: Male Wistar rats or ICR mice are commonly used.[5][20]
-
Administration Route: Intraperitoneal (i.p.) injection is the most common and effective route for systemic administration.[5][6]
-
Dosage: Dosages can range from 20 mg/kg to 200 mg/kg depending on the desired level and duration of histamine depletion. A dose of 100 mg/kg of FMH has been shown to be effective in significantly increasing locomotor activity in mice and altering sleep parameters in rats.[5][7]
3. Experimental Timeline and Behavioral Assessment:
-
Acclimation: Allow animals to acclimate to the housing and experimental conditions for at least one week prior to the experiment.
-
Baseline Measurement: Record baseline behavioral data (e.g., locomotor activity, sleep patterns via EEG/EMG) for a sufficient period (e.g., 24-48 hours) before inhibitor administration.
-
Injection and Post-Injection Monitoring: Administer the inhibitor or vehicle (saline) at a specific time of day to control for circadian variations. Behavioral monitoring should commence immediately after injection and continue for the desired duration (e.g., 24-48 hours).[5][7]
4. Neurochemical Analysis:
-
Tissue Collection: At a predetermined time point post-injection (e.g., 1, 3, 12, or 24 hours), euthanize the animals and rapidly dissect the brains.[5][6]
-
Brain Region Dissection: Isolate specific brain regions of interest (e.g., hypothalamus, cortex, striatum) on a cold plate.[6]
-
Histamine Measurement: Homogenize the tissue and measure histamine content using methods such as high-performance liquid chromatography (HPLC) with fluorescence detection or a commercially available ELISA kit. This step is crucial to confirm the efficacy of the HDC inhibition.
Caption: A typical experimental workflow for in vivo studies using α-Methyl-DL-histidine.
In Vitro Studies: Assessing HDC Activity
1. Preparation of Tissue Homogenates:
-
Dissect brain regions (e.g., rat pyloric stomach or hypothalamus) and homogenize in a suitable buffer (e.g., potassium phosphate buffer with pyridoxal phosphate and a reducing agent like dithiothreitol).[1]
2. HDC Activity Assay:
-
A common method is a radioisotopic assay that measures the evolution of ¹⁴CO₂ from carboxyl-¹⁴C-labeled L-histidine.[1]
-
Incubate the tissue homogenate with the radiolabeled substrate in the presence and absence of α-Methyl-DL-histidine at various concentrations (e.g., 10⁻⁵ M to 10⁻³ M).
-
The reaction is stopped, and the trapped ¹⁴CO₂ is quantified using liquid scintillation counting.
-
The inhibitory potency (e.g., IC₅₀) of α-Methyl-DL-histidine can then be calculated.
Quantitative Data Summary
| Parameter | Value/Range | Species | Application Context | Reference |
| Effective In Vivo Dosage (FMH) | 100 - 200 mg/kg (i.p.) | Rat, Mouse | Behavioral studies (locomotion, sleep) | [5][6][7] |
| Time to Max HDC Inhibition | ~2 hours | Mouse | Neurochemical studies | [8] |
| Brain Histamine Depletion (FMH) | ~65% reduction at 12-24h | Mouse | Neurochemical studies | [5] |
| In Vitro HDC Inhibition | Active at 10⁻³ M | Rat | Enzymatic assays | [1] |
Conclusion and Future Directions
α-Methyl-DL-histidine dihydrochloride remains an indispensable tool for probing the functions of the central histaminergic system. Its ability to specifically inhibit histamine synthesis provides a powerful method for establishing causal links between histamine and complex neurological functions. Future research could leverage this tool in combination with advanced techniques like optogenetics and chemogenetics to dissect the role of specific histaminergic circuits in health and in models of neurodegenerative and psychiatric diseases. The protocols and data presented here provide a solid foundation for researchers to design and execute robust experiments aimed at further unraveling the complexities of the brain.
References
-
Francis, D., et al. (2011). Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. PubMed Central. Available at: [Link]
-
Gittos, M. W. & Gever, G. (1977). Potential histidine decarboxylase inhibitors. 1. alpha- and beta-substituted histidine analogues. PubMed. Available at: [Link]
-
Itou, T., et al. (1996). Long-term depletion of brain histamine induced by alpha-fluoromethylhistidine increases feeding-associated locomotor activity in mice with a modulation of brain amino acid levels. PubMed. Available at: [Link]
-
Tanaka, Y., et al. (2017). Novel inhibitors for histidine decarboxylase from plant components. International Biology Review. Available at: [Link]
-
Watanabe, T., et al. (1984). Effect of alpha-fluoromethylhistidine on the histamine content of the brain of W/Wv mice devoid of mast cells. PubMed. Available at: [Link]
-
Levine, R. J. & Sjoerdsma, A. (1962). A study of potential histidine decarboxylase inhibitors. PubMed Central. Available at: [Link]
-
Lozovaya, N., et al. (2003). Brain histamine and histamine H3 receptors following repeated L-histidine administration in rats. PubMed. Available at: [Link]
-
Garbarg, M., et al. (1980). Inhibition of Histamine Synthesis in Brain by Alpha-Fluoromethylhistidine, a New Irreversible Inhibitor: In Vitro and in Vivo Studies. PubMed. Available at: [Link]
-
Onodera, K., et al. (1992). Effects of alpha-fluoromethylhistidine on locomotor activity, brain histamine and catecholamine contents in rats. PubMed. Available at: [Link]
-
PubChem. alpha-Methylhistidine. National Institutes of Health. Available at: [Link]
-
Monti, J. M., et al. (1988). Effects of Alpha-Fluoromethylhistidine on Sleep-Waking Parameters in Rats. PubMed. Available at: [Link]
-
Jaman, S., et al. (2024). Histidine Focused Covalent Inhibitors Targeting Acetylcholinesterase: A Computational Pipeline for Multisite Therapeutic Discovery in Alzheimer's Disease. PubMed Central. Available at: [Link]
-
Liu, C. W., et al. (2014). Residue Histidine 50 Plays a Key Role in Protecting α-Synuclein from Aggregation at Physiological pH. National Institutes of Health. Available at: [Link]
-
Möller-Levet, C. S., et al. (2013). Mistimed sleep disrupts circadian regulation of the human transcriptome. PubMed Central. Available at: [Link]
-
Chen, J., et al. (2009). Is the histidine triad nucleotide-binding protein 1 (HINT1) gene a candidate for schizophrenia? PubMed. Available at: [Link]
-
O'Donnell, P. (2023). Impact of D-Amino Acids in Schizophrenia. PubMed Central. Available at: [Link]
-
Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. National Institutes of Health. Available at: [Link]
-
Hayashi, H., et al. (1985). Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine. PubMed. Available at: [Link]
-
University of Bath. (2025). Scientists just found a molecule that could stop Parkinson's in its tracks. ScienceDaily. Available at: [Link]
-
Cummings, J., et al. (2024). Alzheimer's disease drug development pipeline: 2024. PubMed Central. Available at: [Link]
-
Liu, C. W., et al. (2014). Residue histidine 50 plays a key role in protecting α-synuclein from aggregation at physiological pH. PubMed. Available at: [Link]
-
Hinz, M., et al. (2012). Amino acid management of Parkinson's disease: a case study. PubMed Central. Available at: [Link]
-
PubChem. L-Histidine. National Institutes of Health. Available at: [Link]
-
Hinz, M., et al. (2012). Amino acid management of Parkinson's disease: a case study. PubMed. Available at: [Link]
-
Cumming, P., et al. (1994). alpha-Fluoromethylhistidine-induced Inhibition of Brain Histidine Decarboxylase. Implications for the CO2-trapping Enzymatic Method. PubMed. Available at: [Link]
-
Yamane, T., et al. (1996). L-histidine methyl ester dihydrochloride. PubMed. Available at: [Link]
-
Kollonitsch, J., et al. (1978). Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine. PubMed. Available at: [Link]
-
Yan, Y., et al. (2023). Histone Methylation, Energy Metabolism, and Alzheimer's Disease. PubMed Central. Available at: [Link]
-
Brosnan, J. T. & Brosnan, M. E. (2020). Histidine Metabolism and Function. PubMed Central. Available at: [Link]
-
Corona, C., et al. (2013). β-alanyl-L-histidine rescues cognitive deficits caused by feeding a high fat diet in a transgenic mouse model of Alzheimer's disease. PubMed. Available at: [Link]
Sources
- 1. Potential histidine decarboxylase inhibitors. 1. alpha- and beta-substituted histidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. esmed.org [esmed.org]
- 3. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term depletion of brain histamine induced by alpha-fluoromethylhistidine increases feeding-associated locomotor activity in mice with a modulation of brain amino acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of alpha-fluoromethylhistidine on locomotor activity, brain histamine and catecholamine contents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of alpha-fluoromethylhistidine on sleep-waking parameters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of histamine synthesis in brain by alpha-fluoromethylhistidine, a new irreversible inhibitor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of alpha-fluoromethylhistidine on the histamine content of the brain of W/Wv mice devoid of mast cells: turnover of brain histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alzheimer's disease drug development pipeline: 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-alanyl-L-histidine rescues cognitive deficits caused by feeding a high fat diet in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amino acid management of Parkinson’s disease: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amino acid management of Parkinson's disease: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Residue Histidine 50 Plays a Key Role in Protecting α-Synuclein from Aggregation at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Residue histidine 50 plays a key role in protecting α-synuclein from aggregation at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of D-Amino Acids in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Is the histidine triad nucleotide-binding protein 1 (HINT1) gene a candidate for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Brain histamine and histamine H3 receptors following repeated L-histidine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterizing Histidine Decarboxylase Kinetics with α-Methyl-DL-histidine dihydrochloride
Abstract
Histamine is a critical biogenic amine involved in a host of physiological and pathological processes, including allergic inflammation, gastric acid secretion, and neurotransmission.[1][2][3][4] The synthesis of histamine is exclusively catalyzed by the enzyme L-histidine decarboxylase (HDC, EC 4.1.1.22), which facilitates the decarboxylation of L-histidine.[2][5][6] This single-step pathway makes HDC a prime target for therapeutic intervention and a key subject of biochemical research. α-Methyl-DL-histidine is an inhibitor of HDC, serving as an essential tool for probing the enzyme's kinetic properties and mechanism of action. This guide provides a comprehensive overview and detailed protocols for utilizing α-Methyl-DL-histidine dihydrochloride to study the kinetics of irreversible enzyme inhibition, tailored for researchers in biochemistry, pharmacology, and drug development.
Introduction: The Role of Histidine Decarboxylase
Histidine decarboxylase is the sole enzyme responsible for histamine production in mammals, converting the amino acid L-histidine into histamine.[2] HDC is a pyridoxal 5'-phosphate (PLP) dependent enzyme primarily expressed in mast cells, basophils, enterochromaffin-like cells of the stomach, and histaminergic neurons.[2][3][6] Given histamine's potent biological activities, which are mediated through four distinct G protein-coupled receptors (H1-H4), the regulation of HDC activity is of profound physiological importance.[2][6] Dysregulation of histamine production is implicated in numerous inflammatory and allergic diseases.[7][8] Consequently, inhibitors of HDC are invaluable for both therapeutic development and fundamental research into the enzyme's function.
α-Methyl-DL-histidine acts as an effective inhibitor of HDC.[9] While detailed mechanistic studies on this specific compound are less common than for its fluorinated analog, (S)-α-fluoromethylhistidine (α-FMH), it is understood to function as a mechanism-based, irreversible inhibitor.[10][11][12] These inhibitors, also known as "suicide substrates," are processed by the target enzyme's catalytic machinery, converting them into a reactive species that covalently binds to the active site, leading to time-dependent, irreversible inactivation.[11][13] This application note details the experimental framework required to characterize this mode of inhibition.
Biochemical Pathway of Histamine Synthesis and Inhibition
The conversion of L-histidine to histamine is a straightforward decarboxylation reaction. Mechanism-based inhibitors like α-Methyl-DL-histidine compete with the natural substrate for the active site and subsequently inactivate the enzyme.
Caption: Histamine synthesis pathway and its irreversible inhibition.
Materials and Reagents
Table 1: Properties of α-Methyl-DL-histidine dihydrochloride
| Property | Value | Source |
| Alternate Name | Nalpha-Methyl-DL-histidine dihydrochloride | [14] |
| CAS Number | 32381-18-3 | [14] |
| Molecular Formula | C₇H₁₁N₃O₂·2HCl | [14] |
| Molecular Weight | 242.10 g/mol | [14] |
| Purity | ≥98% | [14] |
| Storage | Store at room temperature, keep container tightly sealed. | [15] |
-
Enzyme: Purified or recombinant L-histidine decarboxylase (HDC).
-
Substrate: L-[carboxyl-¹⁴C]-Histidine.
-
Inhibitor: α-Methyl-DL-histidine dihydrochloride (CAS 32381-18-3).
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Buffers: Sodium phosphate buffer (pH 6.9), Potassium phosphate buffer.
-
Scintillation Supplies: Scintillation vials, scintillation cocktail, liquid scintillation counter.
-
Assay Equipment: Temperature-controlled water bath or incubator, microcentrifuge tubes, pipettes, CO₂ trapping system (e.g., filter paper soaked in hyamine hydroxide or NaOH).
Experimental Protocols
Protocol 1: Preparation of Reagents and Stock Solutions
Accurate reagent preparation is fundamental to reproducible kinetic analysis.
-
HDC Assay Buffer (50 mM Potassium Phosphate, 10 µM PLP, pH 7.0):
-
Prepare a 1 M stock solution of potassium phosphate, pH 7.0.
-
Prepare a 1 mM stock solution of PLP in purified water. Store protected from light at -20°C.
-
To prepare 100 mL of assay buffer, combine 5 mL of 1 M potassium phosphate stock, 1 mL of 1 mM PLP stock, and 94 mL of purified water. Adjust pH if necessary. Store at 4°C.
-
-
Substrate Stock Solution (1 mM L-[¹⁴C]-Histidine):
-
Prepare by dissolving L-[carboxyl-¹⁴C]-Histidine in the HDC Assay Buffer to a final concentration of 1 mM. The specific activity should be chosen to ensure adequate signal-to-noise ratio. Aliquot and store at -20°C.
-
-
Inhibitor Stock Solution (100 mM α-Methyl-DL-histidine dihydrochloride):
-
Weigh 24.21 mg of α-Methyl-DL-histidine dihydrochloride and dissolve in 1 mL of purified water.
-
Prepare serial dilutions from this stock solution in HDC Assay Buffer to create working concentrations. Prepare fresh daily.
-
Protocol 2: Baseline Histidine Decarboxylase (HDC) Activity Assay
This protocol measures the uninhibited rate of reaction (V₀) using a ¹⁴CO₂ trapping method.[16]
-
Assay Setup: For each reaction, prepare a microcentrifuge tube. Add a small piece of filter paper soaked in a CO₂ trapping agent (e.g., 20 µL of 1 M NaOH) to the cap of the tube, ensuring it will not contact the reaction mixture.
-
Reaction Mixture: In the bottom of the tube, prepare the reaction mixture as described in Table 2. Add the enzyme solution last to initiate the reaction.
Table 2: Recommended Reagent Volumes for HDC Assay (50 µL Total Volume)
Reagent Volume (µL) Final Concentration HDC Assay Buffer Variable - L-[¹⁴C]-Histidine (1 mM) 5 100 µM HDC Enzyme (in Assay Buffer) 10 Varies Total Volume 50 - Note: The amount of HDC enzyme should be optimized to ensure the reaction is linear with time for at least 30-60 minutes.
-
Initiation and Incubation: Add the HDC enzyme solution, close the cap tightly, vortex briefly, and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding 20 µL of 10% trichloroacetic acid (TCA) or 2 M HCl. This denatures the enzyme and lowers the pH, ensuring all dissolved ¹⁴CO₂ is released into the headspace.
-
CO₂ Trapping: Incubate the tubes for an additional 60 minutes at 37°C to allow for complete trapping of the evolved ¹⁴CO₂ by the filter paper.
-
Quantification: Carefully remove the filter paper from the cap and place it in a scintillation vial containing 5 mL of scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Controls:
-
No Enzyme Control: Replace the enzyme solution with assay buffer to determine background counts.
-
No Substrate Control: Replace the substrate solution with assay buffer.
-
Protocol 3: Characterization of Time-Dependent Inhibition
This protocol is essential for confirming irreversible inhibition and determining the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration for half-maximal inactivation).
Caption: Experimental workflow for characterizing a time-dependent inhibitor.
-
Pre-incubation Phase:
-
Prepare a series of tubes, each containing a different concentration of α-Methyl-DL-histidine (e.g., 0x, 0.5x, 1x, 2x, 5x, 10x the expected KI). Also include a vehicle control (no inhibitor).
-
Add HDC enzyme to each tube to start the pre-incubation. Incubate all tubes at 37°C.
-
-
Sampling and Activity Measurement:
-
At various time points during the pre-incubation (e.g., t = 0, 5, 10, 20, 30 minutes), remove a small aliquot from each inhibitor concentration tube.
-
Immediately dilute this aliquot (e.g., 10 to 50-fold) into a new tube containing the standard HDC assay mixture (Protocol 2) with a saturating concentration of L-[¹⁴C]-Histidine. The dilution serves to effectively stop the inactivation process by lowering the inhibitor concentration.
-
Incubate this secondary reaction for a fixed time (e.g., 15 minutes) and quantify the product formed as described in Protocol 2.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the percent of initial enzyme activity remaining at each pre-incubation time point.
-
Plot the natural logarithm (ln) of the percent activity remaining versus the pre-incubation time. For an irreversible inhibitor, this should yield a series of straight lines. The negative slope of each line is the apparent first-order rate constant of inactivation (kobs) for that specific inhibitor concentration.
-
Create a secondary plot of kobs versus the inhibitor concentration [I]. Fit this data to the Michaelis-Menten equation for inactivation:
kobs = (kinact * [I]) / (KI + [I])
-
From this hyperbolic fit, the maximal rate of inactivation (kinact) and the inhibitor concentration that provides half-maximal inactivation (KI) can be determined.
-
Troubleshooting and Key Considerations
-
High Background: If the "no enzyme" control shows high counts, it may indicate chemical decomposition of the radiolabeled substrate. Ensure the substrate is stored properly and consider purification if necessary.
-
Non-linear Inactivation Plots: If the plots of ln(% activity) vs. time are not linear, it could suggest that the inhibitor is reversible, unstable, or that the inhibition mechanism is more complex. Ensure the inhibitor is fully dissolved and stable in the assay buffer.
-
Solubility: α-Methyl-DL-histidine is supplied as a dihydrochloride salt, which enhances its solubility in aqueous buffers.[17] Always ensure the inhibitor is completely dissolved before use.
-
Substrate Protection: To confirm a mechanism-based inhibitor that acts at the active site, a substrate protection experiment can be performed. Pre-incubating the enzyme and inhibitor in the presence of a high concentration of the non-radioactive substrate (L-histidine) should slow the rate of inactivation.[10]
Conclusion
α-Methyl-DL-histidine dihydrochloride is a powerful tool for investigating the enzymatic function of histidine decarboxylase. By employing the protocols outlined in this guide, researchers can effectively determine the kinetic parameters of inhibition, confirming a time-dependent, irreversible mechanism of action. This detailed characterization is crucial for understanding the molecular interactions within the HDC active site and provides a quantitative framework for the development and comparison of novel HDC inhibitors.
References
-
Basic Neurochemistry, Molecular, Cellular and Medical Aspects. 6th edition. (1999). National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Histamine. Retrieved from [Link]
-
O'Mahony, L., Akdis, M., & Akdis, C. A. (2017). Molecular Regulation of Histamine Synthesis. Frontiers in Immunology. Retrieved from [Link]
-
Wikipedia. (n.d.). Histidine decarboxylase. Retrieved from [Link]
-
Zang, R., & Li, A. P. (2021). Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions. Methods in Molecular Biology. Retrieved from [Link]
-
Hayashi, H., et al. (1988). Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine. The Journal of Biological Chemistry. Retrieved from [Link]
-
Moriguchi, T., & Takai, J. (2020). Histamine and histidine decarboxylase: Immunomodulatory functions and regulatory mechanisms. Genes to Cells. Retrieved from [Link]
-
Valero, E., Varón, R., & García-Carmona, F. (1993). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. The Biochemical Journal. Retrieved from [Link]
-
Maintz, L., & Novak, N. (2007). Histamine and histamine intolerance. The American Journal of Clinical Nutrition. Retrieved from [Link]
-
iheartgains. (n.d.). Regulating Histidine Decarboxylase: Mechanisms of Action for Cytokines. Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Is Irreversible Inhibition? YouTube. Retrieved from [Link]
-
Thangam, E. B., et al. (2023). Biochemistry, Histamine. StatPearls Publishing. Retrieved from [Link]
-
Endo, Y. (1998). [A Method for the Assay of Histidine Decarboxylase Activity]. Nihon Yakurigaku Zasshi. Retrieved from [Link]
-
Ohtsu, H. (2019). Expression of Histidine Decarboxylase and Its Roles in Inflammation. International Journal of Molecular Sciences. Retrieved from [Link]
-
Beaven, M. A., Wilcox, G., & Terpstra, G. K. (1978). Determination of Histidine Decarboxylase Activity. ResearchGate. Retrieved from [Link]
-
Kollonitsch, J., et al. (1978). Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine. Biochemical Pharmacology. Retrieved from [Link]
-
Ohtsu, H. (2019). Expression of Histidine Decarboxylase and Its Roles in Inflammation. Semantic Scholar. Retrieved from [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Histidine Decarboxylase (HDC). Retrieved from [Link]
-
Francis, H., et al. (2012). Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. Gut. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Histidine Assay Kit. Retrieved from [Link]
-
Dvorak, A. M., et al. (1985). In Vivo and in Vitro Inhibition of Human Histidine Decarboxylase by (S)-alpha-fluoromethylhistidine. The Journal of Clinical Investigation. Retrieved from [Link]
-
University of East London. (n.d.). Enzyme inhibitors. Retrieved from [Link]
-
Cumming, P., et al. (1993). alpha-Fluoromethylhistidine-induced Inhibition of Brain Histidine Decarboxylase. Implications for the CO2-trapping Enzymatic Method. Journal of Neurochemistry. Retrieved from [Link]
-
Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube. Retrieved from [Link]
-
Watanabe, T., et al. (1990). Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. Agents and Actions. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
-
Taniguchi, S., et al. (2017). Novel inhibitors for histidine decarboxylase from plant components. International Biology Review. Retrieved from [Link]
-
Ortiz, J., et al. (1992). Histidine decarboxylase inhibition induced by α-fluoromethylhistidine provokes learning-related hypokinetic activity. Semantic Scholar. Retrieved from [Link]
Sources
- 1. Frontiers | Molecular Regulation of Histamine Synthesis [frontiersin.org]
- 2. Histidine decarboxylase - Wikipedia [en.wikipedia.org]
- 3. Histamine and histidine decarboxylase: Immunomodulatory functions and regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iheartgains.com [iheartgains.com]
- 5. Histamine - Wikipedia [en.wikipedia.org]
- 6. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Expression of Histidine Decarboxylase and Its Roles in Inflammation | Semantic Scholar [semanticscholar.org]
- 9. Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. scbt.com [scbt.com]
- 15. This compound | 32381-18-3 [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting α-Methyl-DL-histidine dihydrochloride Solubility in PBS
Welcome to the technical support guide for α-Methyl-DL-histidine dihydrochloride. As Senior Application Scientists, we understand that achieving reliable and consistent results begins with proper sample preparation. One of the most common hurdles researchers face with α-Methyl-DL-histidine dihydrochloride is its challenging solubility in standard physiological buffers like Phosphate-Buffered Saline (PBS). This guide provides in-depth explanations, validated protocols, and troubleshooting advice to ensure your experiments are built on a solid foundation.
Part 1: The Core Issue: Understanding the Chemistry of Dissolution
Before troubleshooting, it's crucial to understand the underlying chemical principles governing the solubility of α-Methyl-DL-histidine dihydrochloride. The challenges are not arbitrary; they are rooted in the molecule's structure and its interaction with the buffer environment.
Why Does Solubility Fail in Standard PBS (pH 7.4)?
The name "dihydrochloride" is the first clue. This compound is supplied as a salt of a diprotic acid (C₇H₁₁N₃O₂·2HCl)[1][2]. This acidic nature is key to its initial high solubility in water but becomes the source of conflict when introduced to a buffered system at neutral pH.
The core of the issue lies with the imidazole side chain of the histidine moiety, which has a pKa value of approximately 6.0[3][4][5]. This means its charge state is highly dependent on the solution's pH.
-
At Acidic pH (below 6.0): The imidazole ring is protonated, carrying a positive charge. This charge greatly enhances the molecule's interaction with polar water molecules, leading to high solubility.
-
At Neutral or Alkaline pH (above 7.0): The imidazole ring loses its proton (deprotonates) and becomes neutral[5]. This loss of charge reduces its hydrophilicity, making the molecule significantly less soluble in aqueous solutions.
When you add the acidic dihydrochloride salt to PBS at pH 7.4, the buffer immediately works to neutralize the added acid, raising the pH of the microenvironment around the dissolving particles. This pH shift forces the compound into its less soluble, neutral form, causing it to precipitate out of solution.
Caption: pH-dependent charge state and its effect on solubility.
Part 2: Troubleshooting Guide & Recommended Protocols
This section provides direct answers and step-by-step instructions to overcome common solubility challenges.
Q1: I added α-Methyl-DL-histidine dihydrochloride powder directly to my PBS (pH 7.4) and it formed a cloudy suspension. What went wrong?
This is the most common misstep. As explained above, the neutral pH of the PBS buffer caused the compound to convert to its poorly soluble, deprotonated form, leading to immediate precipitation. The buffer's capacity was sufficient to neutralize the compound before it could fully dissolve.
Q2: What is the validated protocol for preparing a clear, stable solution of α-Methyl-DL-histidine dihydrochloride in PBS?
The key is to first dissolve the compound fully in an acidic vehicle where it is highly stable, and only then carefully introduce it into the final buffer system. This is known as the "acidic stock solution" method.
Experimental Protocol: Preparing a PBS Solution via an Acidic Stock
-
Prepare the Stock Solution:
-
Do not dissolve the compound directly in PBS. Instead, create a concentrated stock solution by dissolving the α-Methyl-DL-histidine dihydrochloride powder in sterile, deionized water. A related compound, 3-Methyl-L-histidine, is soluble in PBS up to 50 mg/mL, which can be a useful starting point for concentration targets[6]. For this protocol, we recommend starting with a 10-20 mg/mL stock in water.
-
Causality: The dihydrochloride salt will naturally create an acidic environment in water, ensuring the compound stays in its fully protonated and highly soluble state.
-
-
Gentle Assistance (If Needed):
-
If dissolution is slow, vortex the solution gently.
-
You may also use a sonicator bath for 5-10 minutes. Some related histidine compounds require sonication to dissolve effectively[7].
-
Gentle warming (e.g., 37°C) can be applied, but avoid excessive heat which could risk degradation.
-
-
Dilution into PBS:
-
Perform a serial or direct dilution of your clear, acidic stock solution into the final volume of PBS (pH 7.4).
-
Crucial Step: Add the stock solution to the PBS slowly, while stirring or vortexing the PBS. This gradual addition allows the buffer to accommodate the pH change without creating localized areas of high concentration that can precipitate.
-
-
Final Check and Filtration:
-
Visually inspect the final solution. It should be completely clear. If any cloudiness or precipitate appears, the final concentration is too high for that specific buffer condition.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter. This is a mandatory step for any solution intended for cell culture or in vivo use.
-
Caption: Recommended workflow for dissolving the compound in PBS.
Part 3: Frequently Asked Questions (FAQs)
-
Q: Can I dissolve the compound in DMSO first?
-
A: Yes. Many researchers use DMSO as a primary solvent. L-Histidine methyl ester dihydrochloride is known to be soluble in DMSO. Prepare a high-concentration stock (e.g., 100 mM) in DMSO. However, be aware that when you dilute this stock into your aqueous PBS buffer, the compound may still precipitate if its final concentration exceeds its solubility limit in the aqueous environment. Additionally, ensure the final DMSO concentration in your experiment is low enough (typically <0.1%) to not cause artifacts in your biological system.
-
-
Q: What is the maximum solubility in PBS at pH 7.4?
-
A: The "true" solubility at pH 7.4 is often quite low and difficult to predict without empirical testing. It is highly dependent on the exact buffer composition and temperature. The protocol-driven approach of preparing a stable acidic stock and diluting from there is more practical and reliable than trying to force dissolution at an unfavorable pH.
-
-
Q: My final solution is slightly cloudy. Can I still use it?
-
A: We strongly advise against it. Cloudiness indicates either precipitation or the presence of insoluble micro-aggregates. Using this solution will lead to inaccurate dosing and is a significant source of experimental variability. You should remake the solution at a lower final concentration.
-
-
Q: How should I store my aqueous stock solution?
-
Q: Will slightly lowering the pH of my final PBS solution help?
-
A: Yes, this can be an effective strategy if your experimental system can tolerate it. Lowering the final pH of your PBS solution to ~6.5-7.0 will increase the proportion of the compound in its charged, more soluble form. However, you must first validate that this pH change does not impact the health of your cells or the activity of your enzymes. The imidazole side chain's pKa of ~6.0 is a key factor in many biological processes, so altering pH around this value must be done with caution[5][9].
-
Part 4: Data Summary
This table provides key specifications for α-Methyl-DL-histidine dihydrochloride for quick reference.
| Property | Value | Source / Comment |
| Molecular Formula | C₇H₁₁N₃O₂·2HCl | [1][2] |
| Molecular Weight | ~242.10 g/mol | [1] |
| Appearance | White to off-white solid | General observation |
| Solubility in Water | High (forms acidic solution) | Recommended stock solvent |
| Solubility in PBS (pH 7.4) | Low (risk of precipitation) | The primary issue addressed in this guide. |
| Solubility in DMSO | Soluble | Alternative stock solvent. |
| Storage Temp (Solid) | Room Temperature | [10] |
| Storage Temp (Solution) | -20°C to -80°C (aliquoted) | Best practice to ensure stability.[7][8] |
References
-
Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study . National Institutes of Health (NIH). Available at: [Link]
-
How Does Histidine Safeguard Antibody Drug Stability? . AVT Pharmaceutical. Available at: [Link]
-
A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules . National Institutes of Health (NIH). Available at: [Link]
-
The pH sensitivity of histidine-containing lytic peptides . National Institutes of Health (NIH). Available at: [Link]
-
pH dependence of histidine affinity for blood-brain barrier carrier transport systems for neutral and cationic amino acids . PubMed. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 32381-18-3 CAS MSDS (ALPHA-METHYL-DL-HISTIDINE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Dose Histidine Safeguard Antibody Drug Stability?-AVT [avt-pharma.com]
- 5. A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pH dependence of histidine affinity for blood-brain barrier carrier transport systems for neutral and cationic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 32381-18-3 [chemicalbook.com]
Technical Support Center: Enhancing the Stability of α-Methyl-DL-histidine Dihydrochloride in Solution
Welcome to the Technical Support Center for α-Methyl-DL-histidine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for improving the stability of α-Methyl-DL-histidine dihydrochloride in solution. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the integrity of your experiments and formulations.
Introduction: The Stability Challenge
α-Methyl-DL-histidine, a derivative of the essential amino acid L-histidine, is a valuable compound in various research and pharmaceutical applications. However, like its parent molecule, its stability in aqueous solutions can be a critical factor for experimental success and product shelf-life. The imidazole ring of the histidine moiety is susceptible to chemical degradation, which can be influenced by a variety of factors including pH, temperature, light, and the presence of metal ions.
This guide provides a comprehensive overview of the potential stability issues you may encounter and offers practical, evidence-based solutions to mitigate them. We will delve into the mechanisms of degradation, strategies for stabilization, and robust analytical methods for assessing stability.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and challenges encountered when working with α-Methyl-DL-histidine dihydrochloride solutions.
Solution Preparation and Storage
Q1: What is the best way to prepare a stock solution of α-Methyl-DL-histidine dihydrochloride?
A1: For initial stock solutions, it is recommended to dissolve the solid α-Methyl-DL-histidine dihydrochloride in high-purity, deionized water. To minimize the risk of microbial contamination, consider using sterile water or filtering the solution through a 0.22 µm filter.
Q2: What are the recommended storage conditions for α-Methyl-DL-histidine dihydrochloride solutions?
A2: For short-term storage (up to one week), refrigeration at 2-8°C is advisable. For long-term storage, it is best to aliquot the stock solution into single-use vials and store them frozen at -20°C or below. This minimizes freeze-thaw cycles, which can accelerate degradation. Once prepared, stock solutions are generally usable for up to one month when stored at -20°C.[1]
Q3: My solution of α-Methyl-DL-histidine dihydrochloride has turned yellow. What could be the cause?
A3: A yellow discoloration can be an indicator of degradation. This can be caused by exposure to light (photodegradation) or elevated temperatures.[2] It is also possible that trace metal ion contamination is catalyzing oxidative degradation. Ensure your solutions are protected from light by using amber vials or wrapping containers in aluminum foil, and always store them at the recommended cool temperatures.
pH and Buffer Selection
Q4: How does pH affect the stability of α-Methyl-DL-histidine dihydrochloride?
A4: The stability of compounds containing a histidine moiety is highly pH-dependent due to the protonation state of the imidazole ring, which has a pKa of approximately 6.0.[3][4][5][6] At pH values around its pKa, histidine can act as a buffer, but fluctuations in pH can influence its chemical reactivity and susceptibility to degradation. The optimal pH for stability is often near this pKa, in the range of 5.5 to 6.5.[7][8]
Q5: What type of buffer should I use to maintain a stable pH for my α-Methyl-DL-histidine dihydrochloride solution?
A5: A histidine-based buffer itself is often an excellent choice for maintaining a pH range of 5.5-6.5, where the molecule exhibits good stability.[7][9] Alternatively, phosphate or citrate buffers can be used to maintain this pH range.[9][10] The choice of buffer will depend on the specific requirements of your experiment, including compatibility with other components in your formulation.
Degradation and Stabilization
Q6: What are the likely degradation pathways for α-Methyl-DL-histidine dihydrochloride?
A6: While specific studies on α-Methyl-DL-histidine are limited, we can infer potential degradation pathways from its parent compound, L-histidine. A primary degradation pathway for histidine is deamination to form trans-urocanic acid.[11] This process can be accelerated by contaminants and certain metal ions, particularly Mn(2+).[11] Photodegradation upon exposure to fluorescent light is also a known degradation route for histidine, mediated by the formation of photosensitizers.[5][12] The presence of the alpha-methyl group may influence the rate of these reactions, but similar degradation products should be anticipated.
Q7: How can I prevent the degradation of my α-Methyl-DL-histidine dihydrochloride solution?
A7: To enhance stability, consider the following strategies:
-
pH Control: Maintain the pH of the solution in the optimal range of 5.5-6.5 using a suitable buffer system.[7][8]
-
Temperature Control: Store solutions at recommended cool temperatures (refrigerated for short-term, frozen for long-term).[1]
-
Light Protection: Protect solutions from light by using amber vials or other light-blocking containers.[5][12][13]
-
Use of Excipients:
-
Chelating Agents: If metal ion contamination is a concern, the addition of a chelating agent like EDTA can help to sequester these ions and prevent them from catalyzing degradation reactions.[11]
-
Antioxidants/Amino Acids: The inclusion of other amino acids, such as alanine or cysteine, has been shown to inhibit the degradation of histidine to urocanic acid.[11]
-
Experimental Protocols
To assist you in your research, we provide the following detailed protocols for preparing stable solutions and assessing the stability of α-Methyl-DL-histidine dihydrochloride.
Protocol 1: Preparation of a Stabilized α-Methyl-DL-histidine Dihydrochloride Solution
Objective: To prepare a buffered stock solution of α-Methyl-DL-histidine dihydrochloride with enhanced stability.
Materials:
-
α-Methyl-DL-histidine dihydrochloride powder
-
High-purity, sterile deionized water
-
Histidine buffer components (L-histidine and L-histidine hydrochloride) or Phosphate buffer components (sodium phosphate monobasic and dibasic)
-
EDTA (optional)
-
L-Alanine (optional)
-
Sterile 0.22 µm syringe filter
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Buffer Preparation (Example: 10 mM Histidine Buffer, pH 6.0):
-
Prepare a stock solution of L-histidine (e.g., 100 mM).
-
Prepare a stock solution of L-histidine hydrochloride (e.g., 100 mM).
-
Combine the two solutions and adjust the pH to 6.0 using a calibrated pH meter.
-
Bring the final volume to the desired concentration with sterile, deionized water.
-
-
Dissolving α-Methyl-DL-histidine Dihydrochloride:
-
Weigh the required amount of α-Methyl-DL-histidine dihydrochloride powder.
-
Dissolve the powder in the prepared buffer to the desired final concentration.
-
-
Addition of Stabilizers (Optional):
-
If using a chelating agent, add EDTA from a stock solution to a final concentration of 0.1-1 mM.
-
If using a stabilizing amino acid, add L-alanine from a stock solution to a final concentration of 10-50 mM.
-
-
Sterilization and Aliquoting:
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the solution into single-use, sterile amber vials.
-
-
Storage:
-
For immediate use, store at 2-8°C.
-
For long-term storage, store at -20°C or below.
-
Protocol 2: Stability-Indicating HPLC Method for α-Methyl-DL-histidine Dihydrochloride
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate and quantify α-Methyl-DL-histidine and its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sulfuric acid or Phosphoric acid (for mobile phase pH adjustment)
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Sulfuric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient can be optimized, for example, starting with 5% B and increasing to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Dilute the α-Methyl-DL-histidine dihydrochloride solution to an appropriate concentration within the linear range of the assay using the mobile phase as the diluent.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, perform forced degradation studies.[2][6][13] This involves subjecting the α-Methyl-DL-histidine dihydrochloride solution to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours.
-
Photodegradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis: Inject the stressed samples into the HPLC system and analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation products are well-resolved from the main peak.
Visualizing Stability Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams are provided.
Caption: Potential degradation pathways of α-Methyl-DL-histidine.
Caption: Key strategies for stabilizing α-Methyl-DL-histidine solutions.
Conclusion
Ensuring the stability of α-Methyl-DL-histidine dihydrochloride in solution is paramount for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and implementing appropriate stabilization strategies, researchers can significantly enhance the integrity of their work. This guide provides a foundational framework for addressing stability challenges. We encourage you to adapt the provided protocols to your specific experimental needs and to perform thorough stability assessments as part of your research and development process.
References
-
Arnolds, H., & Hämmerling, G. J. (1998). A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules. Proceedings of the National Academy of Sciences, 95(11), 6384–6389. [Link]
-
Chen, B., et al. (2003). Influence of histidine on the stability and physical properties of a fully human antibody in aqueous and solid forms. Pharmaceutical Research, 20(12), 1952–1960. [Link]
-
Wang, C., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Journal of Pharmaceutical Sciences, 104(4), 1541-1547. [Link]
- Gokarn, Y., et al. (2011). Stable antibody formulation.
-
Dunnett, M., et al. (1998). High-performance liquid chromatographic determination of imidazole dipeptides, histidine, 1-methylhistidine and 3-methylhistidine in equine and camel muscle and individual muscle fibres. Journal of Chromatography B: Biomedical Sciences and Applications, 709(2), 279-287. [Link]
-
SIELC Technologies. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. [Link]
-
Qureshi, G. A., et al. (1989). Determination of Histidine, 1-Methylhistidine, and 3-Methylhistidine in Biological Samples by HPLC; Clinical Application of Urinary 3-Methylhistidine in Evaluating the Muscle Protein Breakdown in Uremic Patients. In Absorption and Utilization of Amino Acids. CRC Press. [Link]
-
Armstrong, K. M., & Baldwin, R. L. (1993). Charged histidine affects alpha-helix stability at all positions in the helix by interacting with the backbone charges. Proceedings of the National Academy of Sciences of the United States of America, 90(23), 11337–11340. [Link]
-
Chen, Y., et al. (2010). The pH sensitivity of histidine-containing lytic peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(9), 1735-1741. [Link]
-
Bakshi, M., & Singh, S. (2002). Forced degradation studies: a tool for the development of stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
-
Medikonda.com. Best Practices for Storing L-Histidine. [Link]
-
AVT Pharmaceutical. (2023). How Does Histidine Safeguard Antibody Drug Stability?. [Link]
-
Stroop, S. D., et al. (2011). Photosensitizers form in histidine buffer and mediate the photodegradation of a monoclonal antibody. Journal of Pharmaceutical Sciences, 100(11), 4664-4677. [Link]
-
Peng, F., et al. (2020). Different histidine degradation pathways. Conversion of histidine to glutamate. ResearchGate. [Link]
-
Relkin, P., & Sourdet, S. (2005). Analysis of the pH-dependent folding and stability of histidine point mutants allows characterization of the denatured state and transition state for protein folding. Biochemistry, 44(23), 8444–8453. [Link]
-
Alsante, K. M., et al. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Pharmaceutical Outsourcing. [Link]
-
Saurabh, S., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Molecular Pharmaceutics, 19(9), 3249–3264. [Link]
-
Chen, B., et al. (2003). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. Pharmaceutical Research, 20(12), 1952-1960. [Link]
- Li, Y., et al. (2021). Application of histidine buffer solution in reduction of protein aggregates.
-
Pikal, M. J., & Shah, S. (1990). Physical state of L-histidine after freeze-drying and long-term storage. International Journal of Pharmaceutics, 62(2-3), 165-177. [Link]
-
FooDB. (2010). Showing Compound L-1-Methylhistidine (FDB012119). [Link]
-
Wang, C., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. ResearchGate. [Link]
-
Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2. [Link]
- Liu, J., et al. (2004). System and method for stabilizing antibodies with histidine.
-
Levy, A. D., et al. (2022). Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions. Journal of Chemical Theory and Computation, 18(16), 5038–5051. [Link]
-
AVT Pharmaceutical. (2023). How Does Histidine Safeguard Antibody Drug Stability?. [Link]
-
Chen, B., et al. (2003). Influence of histidine on the stability and physical properties of a fully human antibody in aqueous and solid forms. PubMed. [Link]
-
Stroop, S. D., et al. (2011). Photosensitizers Form in Histidine Buffer and Mediate the Photodegradation of a Monoclonal Antibody. ResearchGate. [Link]
-
Whitehead, K., & Hedges, J. I. (2005). Photodegradation and photosensitization of mycosporine-like amino acids. Journal of Photochemistry and Photobiology B: Biology, 80(2), 115-121. [Link]
-
Whitehead, K., & Hedges, J. I. (2005). Photodegradation and photosensitization of mycosporine-like amino acids. ResearchGate. [Link]
-
Saurabh, S., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. ResearchGate. [Link]
-
Chen, B., et al. (2003). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. ResearchGate. [Link]
-
Wang, C., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. ResearchGate. [Link]
-
Peng, F., et al. (2020). Different histidine degradation pathways. Conversion of histidine to glutamate. ResearchGate. [Link]
-
Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. ResearchGate. [Link]
-
Li, H., et al. (2020). Solubility of L-histidine in different aqueous binary solvent mixtures from 283.15 K to 318.15 K with experimental measurement and thermodynamic modelling. ResearchGate. [Link]
Sources
- 1. Thermal stability of amino acids | Semantic Scholar [semanticscholar.org]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsm.com [ijpsm.com]
- 5. Photosensitizers form in histidine buffer and mediate the photodegradation of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. How Dose Histidine Safeguard Antibody Drug Stability?-AVT [avt-pharma.com]
- 9. Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Stability Indicating Methods | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Protocol Refinement for α-Methyl-DL-histidine dihydrochloride in Specific Cell Lines
Welcome to the technical support center for α-Methyl-DL-histidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this histidine decarboxylase (HDC) inhibitor in cell culture experiments. Here, we move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Understanding the Tool: The Mechanism of α-Methyl-DL-histidine
α-Methyl-DL-histidine is a potent and irreversible inhibitor of histidine decarboxylase (HDC), the rate-limiting enzyme in histamine biosynthesis.[1][2] By blocking HDC, this compound effectively depletes intracellular histamine levels, making it an invaluable tool for studying the roles of histamine in various physiological and pathological processes, including allergic responses, neurotransmission, and cancer cell proliferation.
Histamine synthesis is a single-step process where L-histidine is converted to histamine. α-Methyl-DL-histidine acts as a "suicide substrate," meaning the enzyme recognizes it as the natural substrate, L-histidine, and initiates catalysis.[3] However, the methyl group at the alpha position leads to the formation of a reactive intermediate that covalently binds to the enzyme, permanently inactivating it.[3] This irreversible inhibition is a key consideration in experimental design, as the recovery of HDC activity requires new protein synthesis.
Caption: Mechanism of HDC inhibition by α-Methyl-DL-histidine.
Core Protocol: Preparation and Application of α-Methyl-DL-histidine dihydrochloride
This section provides a foundational protocol for the preparation and use of α-Methyl-DL-histidine dihydrochloride in cell culture.
Materials:
-
α-Methyl-DL-histidine dihydrochloride (CAS 32381-18-3)[4]
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
Protocol Steps:
-
Reconstitution of α-Methyl-DL-histidine dihydrochloride:
-
α-Methyl-DL-histidine dihydrochloride is readily soluble in aqueous solutions such as water or PBS.
-
To prepare a stock solution (e.g., 100 mM), calculate the required mass of the compound based on its molecular weight (242.10 g/mol ).[4]
-
Aseptically add the appropriate volume of sterile water or PBS to the vial containing the compound.
-
Gently vortex until the powder is completely dissolved.
-
For maximum sterility, filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
-
Storage of Stock Solution:
-
Aliquoted stock solutions should be stored at -20°C for long-term use. Avoid repeated freeze-thaw cycles, which can degrade the compound.
-
-
Treatment of Cells:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Remove the existing medium from your cell culture plates and replace it with the medium containing α-Methyl-DL-histidine dihydrochloride.
-
Incubate the cells for the desired duration, as determined by your experimental needs and the specific cell line.
-
Caption: General workflow for preparing and using α-Methyl-DL-histidine.
Cell Line-Specific Protocol Refinement
The optimal concentration and incubation time for α-Methyl-DL-histidine dihydrochloride can vary significantly between cell lines. Below are starting recommendations for common cell types. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
| Cell Line Type | Example Cell Line | Recommended Starting Concentration | Recommended Incubation Time | Key Considerations & References |
| Mast Cells | MC/9, RBL-2H3 | 10-100 µM | 24-72 hours | Effective in preventing histamine reconstitution after degranulation.[1] Longer incubation may be needed to deplete existing histamine stores.[3] |
| Cancer (Cholangiocarcinoma) | Mz-ChA-1, TFK-1 | 100 µM - 1 mM | 24-72 hours | Can decrease proliferation and VEGF expression.[5] |
| Macrophages | RAW 264.7 | 100 µM - 1 mM | 24-48 hours | Can be used to study the role of histamine in inflammation.[6] |
| Neuronal Cells | SH-SY5Y | 1-10 mM | 24-72 hours | Higher concentrations may be required to observe effects on neuronal function.[7][8] |
| Fibroblasts | BALB/3T3, SV-T2 | 1.5-4.0 mM | 24-72 hours | Can selectively affect transformed cells.[9] |
Troubleshooting Guide & FAQs
Q1: I am not observing the expected inhibitory effect on histamine production or downstream signaling. What could be the issue?
-
A1: Insufficient Concentration or Incubation Time: The most common reason for a lack of effect is a suboptimal concentration or incubation period for your specific cell line. Refer to the table above and consider performing a dose-response experiment (e.g., 10 µM to 10 mM) and a time-course study (e.g., 12, 24, 48, 72 hours).
-
A2: Compound Degradation: Ensure your stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. While generally stable in aqueous solution, prolonged incubation in complex cell culture media at 37°C could lead to some degradation.[10] Consider replenishing the media with fresh inhibitor for long-term experiments (>48 hours).
-
A3: High Endogenous Histidine: The presence of high concentrations of L-histidine in your cell culture medium can compete with α-Methyl-DL-histidine for binding to HDC.[11] Check the formulation of your medium and consider using a custom medium with lower L-histidine levels if this is a concern.
-
A4: Cell Line Resistance: Some cell lines may have naturally low HDC expression or alternative pathways that compensate for histamine depletion. Confirm HDC expression in your cell line via Western blot or qPCR.
Q2: I am observing significant cytotoxicity or a decrease in cell viability. How can I mitigate this?
-
A1: Concentration is Too High: The concentrations required for effective HDC inhibition can sometimes approach cytotoxic levels, especially in sensitive cell lines. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to determine the optimal non-toxic concentration range.[12]
-
A2: Off-Target Effects: At very high concentrations, off-target effects are more likely. Stick to the lowest effective concentration determined from your dose-response experiments.
-
A3: Purity of the Compound: Ensure you are using a high-purity grade of α-Methyl-DL-histidine dihydrochloride.[4] Impurities could contribute to cytotoxicity.
Q3: My α-Methyl-DL-histidine dihydrochloride solution has a precipitate after thawing. Is it still usable?
-
A: Possible Precipitation: While the dihydrochloride salt is generally soluble in water, precipitation upon thawing could indicate that the solubility limit was exceeded during initial reconstitution or that the buffer composition is incompatible.[13] Try gently warming the solution to 37°C and vortexing to redissolve the precipitate. If it does not redissolve, it is best to prepare a fresh stock solution at a slightly lower concentration.
Q4: How can I confirm that α-Methyl-DL-histidine is effectively inhibiting HDC in my cells?
-
A1: Measure Histamine Levels: The most direct way to confirm inhibition is to measure intracellular or secreted histamine levels using an ELISA kit or HPLC. A significant reduction in histamine in treated cells compared to untreated controls will confirm the inhibitor's efficacy.
-
A2: Assess Downstream Effects: If you are studying a histamine-dependent process (e.g., expression of a specific cytokine), a reduction in this downstream marker can serve as an indirect confirmation of HDC inhibition.
References
-
Effect on mast cell histamine of inhibiting histamine formation in vivo with alpha-fluoromethylhistidine. PubMed. [Link]
-
Mast cell degranulation and de novo histamine formation contribute to sustained postexercise vasodilation in humans. PubMed. [Link]
-
alpha-Methylhistidine | C7H11N3O2 | CID 150780 - PubChem. NIH. [Link]
-
Mast cell degranulation and de novo histamine formation contribute to sustained postexercise vasodilation in humans. Journal of Applied Physiology. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Influence of histidine on the stability and physical properties of a fully human antibody in aqueous and solid forms. PubMed. [Link]
-
L-Histidine monohydrochloride, monohydrate - HiMedia Laboratories. HiMedia Laboratories. [Link]
-
A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC. NIH. [Link]
-
Selective killing of transformed cells by methotrexate with histidine deprivation or with alpha-amino alcohols. PubMed. [Link]
-
Cell culture of RAW264.7 cells. Protocols.io. [Link]
-
Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. PubMed Central. [Link]
-
Neurochemicals That Affect SHSY-5Y Cell Differentiation and Cell Response. (PDF) [Link]
-
Methylxanthines Induce a Change in the AD/Neurodegeneration-Linked Lipid Profile in Neuroblastoma Cells. MDPI. [Link]
-
The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways. Frontiers. [Link]
-
L-Histidine - HiMedia Laboratories. HiMedia Laboratories. [Link]
-
Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. ResearchGate. [Link]
-
A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. ResearchGate. [Link]
-
In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells. PLOS One. [Link]
-
Inhibition of Histamine Synthesis in Brain by Alpha-Fluoromethylhistidine, a New Irreversible Inhibitor: In Vitro and in Vivo Studies. PubMed. [Link]
-
α-Methyl-DL-histidine - mzCloud. mzCloud. [Link]
-
Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability - PMC. NIH. [Link]
-
RAW 264.7 cells were pre-treated with dexamethasone (3 µM) in... ResearchGate. [Link]
-
SHSY-5Y Tet-On Inducible Alpha-Synuclein Neuroblastoma Cell Line | SCC291. MilliporeSigma. [Link]
-
The HDC knockdown does not affect cell proliferation in culture. (A and... ResearchGate. [Link]
-
Immunohistochemistry Troubleshooting Handbook - Boster Bio. Boster Biological Technology. [Link]
-
Creating a RAW264.7 CRISPR-Cas9 Genome Wide Library - PMC. NIH. [Link]
-
Safety and efficacy of l‐histidine monohydrochloride monohydrate produced using Corynebacterium glutamicum KCCM 80172 for all animal species. NIH. [Link]
-
Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine. PubMed. [Link]
Sources
- 1. Effect on mast cell histamine of inhibiting histamine formation in vivo with alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of histamine synthesis in brain by alpha-fluoromethylhistidine, a new irreversible inhibitor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Cell culture of RAW264.7 cells [protocols.io]
- 7. Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Selective killing of transformed cells by methotrexate with histidine deprivation or with alpha-amino alcohols [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of histidine on the stability and physical properties of a fully human antibody in aqueous and solid forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. himedialabs.com [himedialabs.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. himedialabs.com [himedialabs.com]
Technical Support Center: Confirming the In Vitro Activity of alpha-Methyl-DL-histidine dihydrochloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with alpha-Methyl-DL-histidine dihydrochloride. This resource is designed to provide in-depth, practical guidance on confirming the in vitro activity of this compound, focusing on its role as an inhibitor of histidine decarboxylase (HDC). Here, you will find troubleshooting advice and frequently asked questions, grounded in scientific principles and field-proven insights, to ensure the integrity and success of your experiments.
The Core Principle: Inhibiting Histamine Synthesis
Alpha-Methyl-DL-histidine is a known inhibitor of histidine decarboxylase (HDC), the enzyme responsible for the synthesis of histamine from L-histidine.[1] The dihydrochloride salt is a common formulation used in research.[2] Therefore, confirming its in vitro activity hinges on demonstrating its ability to reduce the rate of histamine production in a controlled enzymatic assay.
The fundamental reaction catalyzed by HDC is the decarboxylation of L-histidine to produce histamine and carbon dioxide.[1] To assess the inhibitory potential of alpha-Methyl-DL-histidine, a standard in vitro HDC inhibition assay is employed. This typically involves incubating the HDC enzyme with its substrate (L-histidine) and the necessary cofactor (pyridoxal 5'-phosphate) in the presence and absence of the inhibitor. The activity of the inhibitor is then quantified by measuring the reduction in histamine formation.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the enzymatic reaction and the general workflow for assessing inhibition.
Caption: Mechanism of HDC inhibition.
Caption: General workflow for an HDC inhibition assay.
Troubleshooting Guide
This section addresses common issues encountered during in vitro HDC inhibition assays in a question-and-answer format.
Q1: I'm not observing any inhibition of histamine production, even at high concentrations of alpha-Methyl-DL-histidine. What could be wrong?
A1: This is a frequent challenge that can stem from several factors related to the inhibitor, the enzyme, or the assay conditions.
-
Inhibitor Integrity and Concentration:
-
Solubility: this compound is generally soluble in aqueous buffers. However, ensure it is fully dissolved before adding it to the assay. Sonication can aid in solubilization.
-
Stability: While generally stable, prolonged storage in solution, especially at non-optimal pH or temperature, could lead to degradation. It is advisable to prepare fresh solutions for each experiment.
-
Purity: Verify the purity of your compound from the supplier's certificate of analysis.[2] Impurities could interfere with the assay.
-
Concentration Range: If you are unsure of the expected potency, it is crucial to test a wide range of concentrations.
-
-
Enzyme Activity:
-
Source and Purity: The source and purity of the HDC enzyme are critical. Recombinant human HDC is commercially available, but its activity can vary between lots and suppliers.[3] Crude tissue homogenates can also be used but may contain endogenous inhibitors or interfering substances.[4]
-
Enzyme Inactivation: HDC can be unstable.[5] Ensure proper storage conditions (typically -80°C) and avoid repeated freeze-thaw cycles. Keep the enzyme on ice during experimental setup.
-
Cofactor Presence: HDC is a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[5] Ensure that PLP is present in your assay buffer at an optimal concentration, as its absence will lead to no or very low enzyme activity.
-
-
Assay Conditions:
-
pH and Temperature: The optimal pH and temperature for HDC activity should be maintained throughout the incubation period. Deviations can significantly impact enzyme function.
-
Incubation Time: The incubation time should be within the linear range of the reaction. If the reaction proceeds to completion too quickly, the effect of the inhibitor may be masked. Conversely, if the incubation is too short, the amount of product formed may be too low to detect accurately.
-
Q2: My assay results are highly variable between replicates. What are the likely causes?
A2: High variability can obscure real effects and make data interpretation difficult. The root cause is often related to technical execution.
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes of concentrated enzyme or inhibitor solutions, is a major source of variability. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Mixing: Inadequate mixing of reagents in the assay wells can lead to localized differences in reaction rates. Gently mix the contents of each well after adding all components.
-
Temperature Gradients: Inconsistent temperature across the assay plate (the "edge effect") can cause variability. Ensure the plate is incubated in a stable, uniform temperature environment.
-
Timing: For kinetic assays, the timing of reagent addition and reaction termination must be precise and consistent across all wells.
Q3: How do I accurately determine the IC50 value for alpha-Methyl-DL-histidine?
A3: The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.[6][7] Determining it accurately requires a well-designed dose-response experiment.
-
Concentration Series: Prepare a series of dilutions of alpha-Methyl-DL-histidine, typically covering a logarithmic range (e.g., 1 nM to 1 mM). It is crucial to include a vehicle control (no inhibitor) and a positive control (a known HDC inhibitor, if available).
-
Constant Substrate Concentration: The concentration of the substrate, L-histidine, should be kept constant across all wells.[8]
-
Data Collection: Measure the rate of histamine production at each inhibitor concentration.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration. This will typically generate a sigmoidal curve.[9]
-
Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[6][8]
-
Example Data for IC50 Determination:
| Inhibitor Conc. (log M) | % Inhibition |
| -9 | 2.5 |
| -8 | 8.1 |
| -7 | 25.3 |
| -6 | 50.1 |
| -5 | 78.9 |
| -4 | 95.2 |
| -3 | 98.7 |
In this example, the IC50 would be approximately 1 µM (10-6 M).
Q4: My control wells (no enzyme or no substrate) show a high background signal. How can I reduce this?
A4: High background can be a significant issue, particularly with sensitive detection methods.
-
Detection Method Specificity:
-
ELISA: If using an ELISA-based detection method, ensure the antibodies are specific for histamine and do not cross-react with other components in the assay mixture.
-
HPLC/Mass Spectrometry: For chromatographic methods, optimize the separation and detection parameters to resolve histamine from other compounds.
-
Fluorometric Assays: Some fluorescent probes may react with components other than histamine. Run appropriate controls to identify the source of the background fluorescence.
-
-
Reagent Contamination: Reagents, especially the L-histidine substrate, could be contaminated with histamine. Test each reagent individually to identify the source of contamination.
-
Non-Enzymatic Decarboxylation: Under certain conditions (e.g., high temperature, presence of certain metal ions), non-enzymatic decarboxylation of histidine can occur. Including EDTA in the assay buffer can help to chelate metal ions and reduce this effect.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for testing alpha-Methyl-DL-histidine in an HDC inhibition assay?
A1: If the IC50 or Ki value is unknown from the literature, it is recommended to test a broad concentration range, for instance, from 1 nM to 1 mM. If published data is available, you can start with a concentration range centered around the reported value. A concentration 5 to 10 times higher than a known Ki or IC50 value is often used to achieve maximal inhibition.
Q2: What is a suitable source of histidine decarboxylase for my in vitro assay?
A2: The choice of enzyme source depends on the specific research question and available resources.
-
Recombinant HDC: This is often the preferred choice as it provides a high-purity enzyme, reducing the chances of interference from other cellular components.[3] Recombinant HDC from various species, including human, is commercially available.
-
Tissue Homogenates: Crude or partially purified homogenates from tissues with high HDC activity (e.g., fetal rat liver, mouse stomach) can also be used.[4] However, these preparations may contain endogenous substances that can affect the assay.
Q3: What are the common methods for detecting histamine production in an HDC assay?
A3: Several methods are available, each with its own advantages and disadvantages.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits offer high sensitivity and specificity for histamine.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence or mass spectrometry detection provides high specificity and allows for the simultaneous measurement of other amines.
-
Radiometric Assays: These assays use radiolabeled L-histidine (e.g., 14C or 3H) and measure the formation of radiolabeled histamine or the release of 14CO2.[4]
-
Fluorometric Assays: These methods involve the derivatization of histamine with a fluorescent reagent, followed by measurement of the fluorescence intensity.
Q4: Is alpha-Methyl-DL-histidine a specific inhibitor for HDC?
A4: Alpha-methylated amino acids are often designed as specific inhibitors of their corresponding decarboxylases. For instance, alpha-fluoromethylhistidine is a highly specific irreversible inhibitor of HDC and does not significantly affect other decarboxylases like DOPA decarboxylase or glutamate decarboxylase at effective concentrations.[10][11] While alpha-Methyl-DL-histidine is widely used as an HDC inhibitor, it is always good practice to test its specificity against other related enzymes if cross-reactivity is a concern for your specific application.
Detailed Protocol: In Vitro Histidine Decarboxylase (HDC) Inhibition Assay
This protocol provides a general framework for an in vitro HDC inhibition assay. The specific concentrations and incubation times may need to be optimized for your particular enzyme source and experimental setup.
Materials:
-
Recombinant Histidine Decarboxylase (HDC)
-
This compound
-
L-Histidine
-
Pyridoxal 5'-phosphate (PLP)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 6.8)
-
Reaction Stop Solution (e.g., perchloric acid)
-
Histamine detection kit (e.g., ELISA) or reagents for HPLC/fluorometric analysis
-
96-well microplate
-
Incubator
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in the assay buffer. From this stock, prepare a series of dilutions to cover the desired concentration range.
-
Prepare the substrate solution by dissolving L-histidine in the assay buffer.
-
Prepare the enzyme working solution by diluting the HDC enzyme in cold assay buffer containing PLP. The final concentration of the enzyme should be determined empirically to ensure the reaction proceeds in a linear fashion for the duration of the assay.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Assay Buffer
-
This compound solution (or vehicle for control wells)
-
Enzyme working solution
-
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the L-histidine substrate solution to all wells.
-
Mix the contents of the plate gently.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the enzyme kinetics.
-
-
Termination of Reaction:
-
Stop the reaction by adding the stop solution (e.g., perchloric acid) to each well.
-
-
Histamine Detection:
-
Process the samples according to the instructions of your chosen histamine detection method (e.g., ELISA, HPLC).
-
-
Data Analysis:
-
Quantify the amount of histamine produced in each well.
-
Calculate the percent inhibition for each concentration of alpha-Methyl-DL-histidine.
-
Plot the data and determine the IC50 value as described in the Troubleshooting Guide.
-
References
- edX. IC50 Determination.
-
Wikipedia. IC50. Available from: [Link]
-
Endo, Y. (1998). [A Method for the Assay of Histidine Decarboxylase Activity]. Nihon Yakurigaku Zasshi, 112(5), 307-314. Available from: [Link]
-
Abdiche, Y. N., et al. (2011). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 411(1), 13-22. Available from: [Link]
-
Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. Available from: [Link]
-
Duszkiewicz-Reinhard, W., et al. (1988). Histidine decarboxylase measurement in brain by 14CO2 trapping. Journal of Pharmacological Methods, 20(3), 229-238. Available from: [Link]
-
Lv, D., et al. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Journal of Molecular Biology, 434(10), 167583. Available from: [Link]
-
PubChem. alpha-Methylhistidine. Available from: [Link]
-
Moya-García, A. A., et al. (2010). Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition. British Journal of Pharmacology, 160(2), 247-257. Available from: [Link]
-
Shimazu, T., et al. (2020). siRNA screening identifies METTL9 as a histidine Nπ-methyltransferase that targets the proinflammatory protein S100A9. Journal of Biological Chemistry, 295(16), 5253-5263. Available from: [Link]
-
Kollonitsch, J., et al. (1978). Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine. Biochemical Pharmacology, 27(18), 2245-2247. Available from: [Link]
-
Zrhidane, H., et al. (2023). Lactic Acid Bacteria from Traditional Fermented Milk: Antimicrobial Potential Against Foodborne Pathogens. Foods, 12(15), 2919. Available from: [Link]
-
Garbarg, M., et al. (1980). Inhibition of Histamine Synthesis in Brain by Alpha-Fluoromethylhistidine, a New Irreversible Inhibitor: In Vitro and in Vivo Studies. Journal of Neurochemistry, 35(5), 1045-1052. Available from: [Link]
-
Nitta, Y., et al. (2007). Food components inhibiting recombinant human histidine decarboxylase activity. Journal of Agricultural and Food Chemistry, 55(4), 1543-1547. Available from: [Link]
-
Slotkin, T. A., et al. (1983). Effects of alpha-fluoromethylhistidine (FMH), an irreversible inhibitor of histidine decarboxylase, on development of brain histamine and catecholamine systems in the neonatal rat. Life Sciences, 32(25), 2897-2903. Available from: [Link]
-
mzCloud. α-Methyl-DL-histidine. Available from: [Link]
-
Moya-García, A. A., et al. (2008). Analysis of the Decarboxylation Step in Mammalian Histidine Decarboxylase. Biophysical Journal, 94(7), 2465-2474. Available from: [Link]
-
Fogle, P. J. & Reddy, V. (2023). Biochemistry, Histidine. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. Available from: [Link]
-
Hirasawa, N. (2020). Histamine and histidine decarboxylase: Immunomodulatory functions and regulatory mechanisms. Allergology International, 69(3), 361-367. Available from: [Link]
-
PubChem. 1-Methyl-L-histidine. Available from: [Link]
-
Suzuki, T., et al. (2018). Design, Synthesis, and In Vitro Evaluation of Novel Histone H3 Peptide-Based LSD1 Inactivators Incorporating α,α-Disubstituted Amino Acids with γ-Turn-Inducing Structures. Molecules, 23(11), 2947. Available from: [Link]
Sources
- 1. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Food components inhibiting recombinant human histidine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histidine decarboxylase measurement in brain by 14CO2 trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Inhibition of histamine synthesis in brain by alpha-fluoromethylhistidine, a new irreversible inhibitor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of alpha-fluoromethylhistidine (FMH), an irreversible inhibitor of histidine decarboxylase, on development of brain histamine and catecholamine systems in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Batch-to-Batch Variability of α-Methyl-DL-histidine dihydrochloride
Welcome to the technical support center for α-Methyl-DL-histidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot the inherent challenge of batch-to-batch variability in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions and ensure the robustness and reproducibility of your research.
Introduction: Understanding the Challenge
α-Methyl-DL-histidine dihydrochloride is a valuable tool in various research applications, including its use as a competitive ligand in G-protein coupled receptor (GPCR) binding assays and as a modulator in enzyme kinetic studies. However, like many synthetic small molecules, its manufacturing process can introduce subtle differences between production lots. This batch-to-batch variability can manifest as inconsistencies in your experimental results, leading to frustration and delays. This guide will equip you to proactively identify, diagnose, and mitigate these issues.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when encountering unexpected results with a new batch of α-Methyl-DL-histidine dihydrochloride.
Q1: We're seeing a significant shift in the IC50/EC50 value of our compound since switching to a new batch of α-Methyl-DL-histidine dihydrochloride. What are the likely causes?
A1: A shift in potency is a classic indicator of batch-to-batch variability. The primary culprits are typically:
-
Purity Differences: Even a small percentage change in purity can have a significant impact, especially if the impurity itself is biologically active.[1][2]
-
Presence of Active Impurities: The synthesis of α-Methyl-DL-histidine can result in byproducts that may also interact with your biological target, acting as competitors or allosteric modulators.[2]
-
Degradation Products: Improper storage or handling can lead to the degradation of the compound. For instance, histidine and its derivatives can degrade into compounds like urocanic acid, which may interfere with your assay.
-
Water Content and Salt Form: Variations in the hydration state or the precise salt form of the dihydrochloride can alter the effective molecular weight, leading to errors in concentration calculations.
Q2: How can we qualify a new batch of α-Methyl-DL-histidine dihydrochloride before starting a large-scale experiment?
A2: Proactive qualification is crucial. We recommend a two-pronged approach:
-
Analytical Verification: Independently verify the purity and identity of the new batch. A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.
-
Biological Validation: Perform a small-scale pilot experiment to directly compare the new batch against a previously validated "golden batch" in your specific assay. This provides the most relevant assessment of its performance.
Q3: Our current batch of α-Methyl-DL-histidine dihydrochloride is not dissolving as well as the previous one. What could be the reason?
A3: Solubility issues can arise from:
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different physical properties, including solubility.
-
Residual Solvents: The presence of different residual solvents from the manufacturing process can affect how the compound dissolves in your experimental buffer.
-
Impurities: Certain impurities may be less soluble than the primary compound, leading to particulate matter.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving specific issues you might encounter during your experiments.
Issue 1: Inconsistent Results in Ligand Binding Assays
You observe a significant change in the binding affinity (Kd) or inhibitory constant (Ki) of your test compound when using a new batch of α-Methyl-DL-histidine dihydrochloride as a competitor.
Caption: Troubleshooting workflow for inconsistent ligand binding assay results.
-
Verify Stock Solution Concentration: An error in weighing or dissolution can be a simple yet overlooked cause. Use a spectrophotometer to check the concentration if the compound has a known extinction coefficient, or re-prepare the stock solution carefully.
-
Analytical Purity Assessment:
-
HPLC Analysis: Use a suitable HPLC method to determine the purity of the new batch and compare it to the Certificate of Analysis (CoA). Look for the emergence of new peaks or changes in the relative areas of existing impurity peaks.
-
NMR Spectroscopy: ¹H NMR is a powerful tool for confirming the structure and assessing the purity of small molecules. It can also help identify major impurities.[3]
-
-
Head-to-Head Biological Comparison: In the same experiment, run a competition binding assay with both the old ("golden") and new batches of α-Methyl-DL-histidine dihydrochloride. This will definitively confirm if the variability is due to the compound itself.
-
Investigate Potential Impurities:
-
Synthesis-Related Impurities: The synthesis of α-methyl-histidine can involve multiple steps, potentially leaving unreacted starting materials or forming side-products. For example, incomplete methylation could leave residual histidine, or over-methylation could occur.[4]
-
Impact of Impurities: Even structurally similar impurities can have significantly different binding affinities for your target receptor. A highly potent impurity, even at a low percentage, can drastically alter the apparent IC50 of the bulk material.[1][2]
-
-
Contact the Supplier: If you identify discrepancies, contact the supplier and provide them with your data. They may have additional information about the specific batch .
Issue 2: Altered Enzyme Kinetics
You are using α-Methyl-DL-histidine dihydrochloride as an inhibitor in an enzyme kinetic study and observe a change in the inhibition constant (Ki) or the mode of inhibition with a new batch.
Caption: Troubleshooting workflow for altered enzyme kinetics.
-
Confirm Experimental Conditions: Enzyme assays are sensitive to pH, temperature, and buffer composition. Ensure these are consistent between experiments.
-
Analytical Purity Assessment: As with ligand binding assays, use HPLC and NMR to check the purity and identity of the new batch.
-
Direct Comparison of Batches: Perform a full kinetic analysis (varying both substrate and inhibitor concentrations) with both the old and new batches in parallel.
-
Analyze Inhibition Mechanism: Carefully analyze the data using Lineweaver-Burk or other linearized plots, as well as non-linear regression. A change in the pattern of the plots (e.g., from competitive to mixed-mode inhibition) is a strong indicator of a confounding impurity.[5]
-
Consider the Impact of Impurities on Kinetics:
-
An impurity that also inhibits the enzyme can lead to a more potent apparent inhibition.[6]
-
An impurity that binds to a secondary site on the enzyme could change the observed mechanism of inhibition.
-
An impurity that chelates a required metal cofactor for the enzyme could lead to a decrease in enzyme activity that is independent of the intended inhibition mechanism.
-
Experimental Protocols
Protocol 1: HPLC Purity Assessment of α-Methyl-DL-histidine dihydrochloride
This method is adapted from established protocols for histidine and its derivatives and should provide a good starting point for assessing the purity of different batches.[7][8]
| Parameter | Condition |
| Column | Mixed-mode (e.g., Primesep 100, 4.6 x 150 mm, 5 µm) or C18 |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40) with 0.1% Sulfuric Acid or Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 200-220 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve accurately weighed compound in the mobile phase to a concentration of ~1 mg/mL. |
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks are present.
-
Inject the prepared sample solution.
-
Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Compare the chromatograms of different batches, paying close attention to the number and relative areas of impurity peaks.
Protocol 2: ¹H NMR for Identity and Purity Confirmation
Quantitative NMR (qNMR) is a highly accurate method for determining purity without the need for a reference standard of the compound itself.[3]
Procedure:
-
Accurately weigh a known amount of the α-Methyl-DL-histidine dihydrochloride batch.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte peaks.
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved peak for the analyte and a peak for the internal standard.
-
Calculate the purity based on the integral values, the number of protons contributing to each signal, the molecular weights, and the initial masses of the analyte and the standard.
Concluding Remarks
Dealing with batch-to-batch variability is an integral part of rigorous scientific research. By implementing a systematic approach of analytical verification and biological validation, you can minimize the impact of this variability on your experimental outcomes. This guide provides a framework for troubleshooting, but always remember to critically evaluate your specific experimental system and adapt these principles accordingly. Maintaining a "golden batch" of critical reagents for comparison is a highly recommended practice for long-term studies.
References
-
Reinhold, V. N., Ishikawa, Y., & Melville, D. B. (1966). Synthesis of α-N-methylated histidines. Journal of Medicinal Chemistry, 9(5), 734–737. Available at: [Link]
-
Zamek-Gliszczynski, M. J., et al. (2009). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. Pharmaceutical Research, 26(7), 1639–1647. Available at: [Link]
-
Zhuang, Y., et al. (2011). Impact of impurities on IC50 values of P450 inhibitors. Drug Metabolism Letters, 5(3), 161–166. Available at: [Link]
-
Histidine. SIELC Technologies. Available at: [Link]
-
HPLC Analysis of Histidine and Related Impurities. HELIX Chromatography. Available at: [Link]
-
Reinhold, V. N., Ishikawa, Y., & Melville, D. B. (1966). Synthesis of .alpha.-N-methylated histidines. Journal of Medicinal Chemistry, 9(5), 734-737. Available at: [Link]
-
HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column. SIELC Technologies. Available at: [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences. Available at: [Link]
-
HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. (2015). Beilstein Journal of Organic Chemistry, 11, 137–144. Available at: [Link]
-
Ison, R. R., & Casy, A. F. (1971). Preparation of .alpha.-methylhistamine from L-histidine. Journal of Medicinal Chemistry, 14(9), 886-887. Available at: [Link]
-
Histidine. Wikipedia. Available at: [Link]
-
Kenakin, T. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Available at: [Link]
-
Study of the impact of histidine configuration and position on analytical separation of tripeptides. (2025). Journal of Chromatography A, 1723, 463503. Available at: [Link]
-
3-Methyl-L-Histidine. PubChem. Available at: [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2021). Molecules, 26(16), 4983. Available at: [Link]
-
CSIR NET Life Science Previous Year Questions and Solution on Enzymes Kinetics. Let's Talk Academy. Available at: [Link]
-
Enzyme Kinetics Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]
-
Role of the histidine residue at position 105 in the human α5 containing GABAA receptor on the affinity and efficacy of benzodiazepine site ligands. (2006). British Journal of Pharmacology, 147(2), 187–195. Available at: [Link]
-
5.4: Enzyme Kinetics. Biology LibreTexts. Available at: [Link]
-
Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. (2019). The AAPS Journal, 21(4), 77. Available at: [Link]
-
1-Methyl-L-histidine. PubChem. Available at: [Link]
-
Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. (2022). Applied Sciences, 12(1), 102. Available at: [Link]
-
321 questions with answers in ENZYME KINETICS. ResearchGate. Available at: [Link]
-
Assay and impurities: Specifications of new chemical entities (“small molecules”). (2025). ResearchGate. Available at: [Link]
-
Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. (2012). Molecular Pharmaceutics, 9(10), 2898–2907. Available at: [Link]
-
alpha-Methylhistidine. PubChem. Available at: [Link]
-
A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. (2025). ResearchGate. Available at: [Link]
-
Biochemistry, Histidine. (2023). StatPearls. Available at: [Link]
-
EFFECT OF ALPHA-METHYLHISTIDINE ON THE CONTROL OF HISTIDINE SYNTHESIS. (1964). Journal of Molecular Biology, 9, 670-682. Available at: [Link]
-
Covalent drugs targeting histidine – an unexploited opportunity? (2022). RSC Medicinal Chemistry, 13(9), 1033–1043. Available at: [Link]
-
Anti-Histidine Antibodies as Tools for Reversible Capturing of His-Tagged Fusion Proteins for Subsequent Binding Analysis. (2009). Protein-Ligand Interactions, 103-113. Available at: [Link]
-
A stepwise mutagenesis approach using histidine and acidic amino acid to engineer highly pH-dependent protein switches. (2021). Scientific Reports, 11(1), 24278. Available at: [Link]
Sources
- 1. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of impurities on IC50 values of P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl L-histidinate dihydrochloride(7389-87-9) 1H NMR spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. mdpi.com [mdpi.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Incubation Time for α-Methyl-DL-histidine Dihydrochloride Experiments
Welcome to the technical support center for researchers utilizing α-Methyl-DL-histidine dihydrochloride. This guide is structured to provide not just protocols, but the underlying rationale to empower you to make informed decisions during your experimental design and troubleshooting processes. We will delve into the critical parameter of incubation time, ensuring your experiments are both robust and reproducible.
Core Principles: Understanding the "Why" Behind Incubation Time
α-Methyl-DL-histidine is a potent inhibitor of the enzyme L-histidine decarboxylase (HDC).[1][2] HDC is the sole enzyme responsible for synthesizing histamine from its precursor, the amino acid L-histidine.[3][4][5] The mechanism of inhibition is crucial to grasp: α-Methyl-DL-histidine acts as an irreversible or "suicide" inhibitor.[6][7][8] This means it forms a stable, covalent bond with the enzyme, permanently inactivating it.
Unlike reversible inhibitors, where the effect is transient and dependent on the inhibitor's concentration in the medium, the effect of an irreversible inhibitor is cumulative and time-dependent. The longer the incubation, the more HDC enzyme molecules are permanently inactivated. Therefore, optimizing incubation time is not merely about ensuring the compound reaches the cell; it's about allowing sufficient time for the inactivation reaction to reach the desired level of completion for the specific biological question being asked.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when working with α-Methyl-DL-histidine.
Initial Setup & Planning
Q1: What is the primary mechanism of action for α-Methyl-DL-histidine, and how does it impact my experimental design?
A1: As mentioned, α-Methyl-DL-histidine is an irreversible inhibitor of L-histidine decarboxylase (HDC).[6][7][8] This is a critical piece of information. The enzyme catalyzes the conversion of L-histidine to histamine, a key mediator in inflammatory responses, gastric acid secretion, and neurotransmission.[3][5][9] By irreversibly inhibiting HDC, you are effectively shutting down the de novo synthesis of histamine in your experimental system.
The "irreversible" nature means that once the enzyme is inhibited, it cannot be reactivated. The cell must synthesize new HDC protein to restore histamine production. This has two major implications for your experimental design:
-
Time is a key variable: The degree of inhibition is a function of both concentration and time.[8] A lower concentration for a longer duration can achieve the same level of inhibition as a higher concentration for a shorter period.
-
Washout experiments are different: Simply removing the inhibitor from the media will not restore enzyme function. Recovery of histamine synthesis will depend on the rate of new HDC protein synthesis in your specific cell or tissue type.
Q2: How do I determine a starting concentration and incubation time for my specific cell line or tissue?
A2: This is one of the most common and important questions. The optimal parameters are highly dependent on the experimental model. A good starting point is to consult the literature for similar cell types or tissues. However, empirical determination is always recommended.
| Experimental System | Typical Starting Concentration | Typical Starting Incubation Time | Considerations & Notes |
| Cultured Cells (e.g., Mast cells, Cholangiocarcinoma cells) | 1 - 10 mM | 4 - 24 hours | Cell permeability, rate of HDC turnover, and potential for cytotoxicity at higher concentrations and longer incubation times should be assessed. A study on cholangiocarcinoma cells used 3 mM for up to 2 weeks with daily treatment.[1] |
| Ex Vivo Tissue Slices (e.g., Brain, Gastric Mucosa) | 100 µM - 1 mM | 1 - 4 hours | Tissue penetration is a key factor. Longer times may be needed for the inhibitor to diffuse throughout the tissue slice. |
| In Vivo (Rodent models) | 50 - 200 mg/kg (i.p. injection) | 1 hour to several days | The timing depends on the research question. A single administration can deplete histamine in non-mast cells, while repeated administrations are needed to affect mast cell histamine content.[6] |
Senior Scientist Tip: Always perform a dose-response and a time-course experiment as your first step. This initial investment of time will save you from generating difficult-to-interpret data later on.
Troubleshooting & Optimization
Q3: I've treated my cells, but my histamine levels (or the downstream effect I'm measuring) have not decreased as expected. What are the common causes?
A3: This is a frequent challenge. Let's break down the potential causes systematically:
-
Insufficient Incubation Time: This is the most common reason. The irreversible inhibition process takes time. If you only incubate for a short period (e.g., 30-60 minutes), you may only achieve partial inhibition of the total HDC enzyme pool.
-
Solution: Perform a time-course experiment. (See Protocol 1 below).
-
-
Suboptimal Concentration: The concentration of the inhibitor may be too low to achieve significant inactivation within your chosen timeframe.
-
Solution: Conduct a dose-response experiment, testing a range of concentrations (e.g., 100 µM, 500 µM, 1 mM, 5 mM, 10 mM) at a fixed, sufficiently long incubation time (e.g., 24 hours).
-
-
Inhibitor Degradation: Was your stock solution prepared and stored correctly?
-
Solution: See Q4 for details on preparation and storage. Always use freshly prepared dilutions for your experiments.
-
-
High Rate of HDC Synthesis: In some highly active cells, the rate of new HDC enzyme synthesis might be rapid, partially compensating for the inhibited enzyme pool over longer time points.
-
Solution: A time-course experiment will reveal this. You may see an initial drop in histamine followed by a partial recovery. This is valuable biological information in itself.
-
-
Pre-existing Histamine Stores: Remember, α-Methyl-DL-histidine blocks synthesis, not release.[3] Cells like mast cells and basophils have large granular stores of pre-formed histamine.[9] Inhibition of HDC will not affect the release of this stored histamine. Your assay must be designed to measure newly synthesized histamine or deplete existing stores before the experiment.
Q4: Could my α-Methyl-DL-histidine dihydrochloride solution have degraded? How should I prepare and store it?
A4: Yes, improper preparation and storage can lead to loss of activity. α-Methyl-DL-histidine is a histidine analog and, like many amino acid-based compounds, can be susceptible to degradation.[10][11]
Stock Solution Preparation and Storage Protocol:
-
Weighing: Weigh out the required amount of α-Methyl-DL-histidine dihydrochloride powder in a sterile environment.
-
Solvent: Dissolve the powder in a sterile, high-purity solvent. For cell culture, this is typically sterile water or a buffered salt solution (like PBS) to create a concentrated stock (e.g., 100 mM or 1 M). Ensure the pH is adjusted to physiological levels (~7.4) if necessary, as pH can affect enzyme activity and compound stability.[12][13]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected (amber) tube.
-
Aliquoting: Dispense the stock solution into single-use aliquots. This is critical to avoid repeated freeze-thaw cycles, which can degrade many biological reagents.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (1-2 weeks), 4°C is acceptable for some solutions, but freezing is always preferred for preserving potency.
-
Working Solution: On the day of the experiment, thaw a single aliquot and dilute it to the final working concentration in your pre-warmed cell culture medium. Do not re-freeze and re-use thawed aliquots.
Key Experimental Protocols & Visualizations
Visualizing the Mechanism
To understand the experiment, it's crucial to visualize the pathway you are manipulating.
Caption: Inhibition of the histamine synthesis pathway by α-Methyl-DL-histidine.
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol is designed to identify the minimum time required to achieve maximum inhibition of histamine synthesis in a cell culture model.
Caption: Experimental workflow for optimizing inhibitor incubation time.
Methodology:
-
Cell Seeding: Plate your cells in multiple wells or plates to account for all time points and replicates. Allow them to adhere and reach a healthy, sub-confluent state (typically overnight).
-
Treatment: Prepare your working solution of α-Methyl-DL-histidine in culture medium. A concentration known to be effective from the literature or a high concentration from your dose-response curve (e.g., 3-5 mM) is recommended to ensure you are observing a time-dependent effect, not a concentration-limited one.[1]
-
Time Points:
-
Collect your "Time 0" samples immediately before adding the inhibitor. This is your baseline histamine level.
-
Add the inhibitor to all remaining plates.
-
At each subsequent time point (e.g., 2, 4, 8, 12, 24, 48 hours), harvest a set of wells (e.g., n=3 replicates).
-
-
Sample Collection: Harvest the cells and/or supernatant according to your assay requirements. For intracellular histamine, this typically involves washing the cells with cold PBS and then lysing them.
-
Analysis: Quantify the histamine concentration in each sample using a validated method like an ELISA kit or LC-MS.
-
Data Interpretation: Plot the mean histamine concentration against time. You should observe a curve that decreases over time and then plateaus. The start of this plateau is your optimal incubation time – the point at which further incubation does not result in significantly more inhibition.
By diligently applying these principles and protocols, you will be well-equipped to optimize your experiments with α-Methyl-DL-histidine, leading to clear, reliable, and publishable results.
References
-
National Center for Biotechnology Information (2023). Biochemistry, Histamine - StatPearls. NCBI Bookshelf. Available at: [Link]
-
Siegel, G.J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Available at: [Link]
-
Yamaura, K., et al. (2013). The pathway of histamine synthesis stimulation and inverse agonist through histidine decarboxylase (HDC). ResearchGate. Available at: [Link]
-
Maintz, L., & Novak, N. (2007). Summary of the histamine metabolism. ResearchGate. Available at: [Link]
-
Wikipedia. (2024). Histamine. Available at: [Link]
-
Tian, W.X. (1994). Computer simulations of the kinetics of irreversible enzyme inhibition by an unstable inhibitor. Biochemical Journal. Available at: [Link]
-
Kuzmic, P. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ResearchGate. Available at: [Link]
-
Pellis, T. R., et al. (2011). Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. Gut. Available at: [Link]
-
Kuzmic, P. (2020). A Steady-State Algebraic Model for the Time Course of Covalent Enzyme Inhibition. ChemRxiv. Available at: [Link]
-
Kuzmic, P. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ChemRxiv. Available at: [Link]
-
Rich, M., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Levine, R. J., et al. (1960). A study of potential histidine decarboxylase inhibitors. British Journal of Pharmacology and Chemotherapy. Available at: [Link]
-
Watanabe, T., et al. (1991). Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. Agents and Actions Supplements. Available at: [Link]
-
Coruzzi, G., et al. (1989). alpha-Fluoromethyl histidine. Inhibition of histidine decarboxylase in pylorus ligated rat. Agents and Actions. Available at: [Link]
-
Valero, E., et al. (1994). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. Biochemical Journal. Available at: [Link]
-
Cumming, P., et al. (1993). alpha-Fluoromethylhistidine-induced Inhibition of Brain Histidine Decarboxylase. Journal of Neurochemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2024). alpha-Methylhistidine. PubChem Compound Summary for CID 150780. Available at: [Link]
-
National Center for Biotechnology Information. (2024). L-Histidine. PubChem Compound Summary for CID 6274. Available at: [Link]
-
Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients. Available at: [Link]
-
Schlesinger, S., & Magasanik, B. (1964). EFFECT OF ALPHA-METHYLHISTIDINE ON THE CONTROL OF HISTIDINE SYNTHESIS. Journal of Molecular Biology. Available at: [Link]
-
Hayashi, H., et al. (1988). Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine. The Journal of Biochemistry. Available at: [Link]
-
Bey, P., et al. (1981). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. ResearchGate. Available at: [Link]
-
Seydel, H., & Voigt, R. (1972). [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. Pharmazie. Available at: [Link]
-
Roy, S., et al. (2018). Deprotonation of a Single Amino Acid Residue Induces Significant Stability in an α-Helical Heteropeptide. The Journal of Physical Chemistry B. Available at: [Link]
-
Wang, G., et al. (2019). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PeerJ. Available at: [Link]
-
Schipper, L., et al. (2022). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. Available at: [Link]
-
European Bioinformatics Institute (EMBL-EBI). (n.d.). alpha-methylhistidine (CHEBI:70960). ChEBI. Available at: [Link]
-
Wang, G., et al. (2019). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. ResearchGate. Available at: [Link]
-
Brosnan, J. T., & Brosnan, M. E. (2020). Histidine Metabolism and Function. The Journal of Nutrition. Available at: [Link]
Sources
- 1. Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of potential histidine decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alpha-Fluoromethyl histidine. Inhibition of histidine decarboxylase in pylorus ligated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine - Wikipedia [en.wikipedia.org]
- 10. [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 13. Deprotonation of a Single Amino Acid Residue Induces Significant Stability in an α-Helical Heteropeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Inhibitory Effect of alpha-Methyl-DL-histidine dihydrochloride
For researchers in pharmacology, neuroscience, and immunology, the precise modulation of histamine levels is paramount to elucidating its complex roles in physiological and pathological processes. Histamine, a potent biogenic amine, is synthesized from L-histidine through the catalytic action of histidine decarboxylase (HDC). The inhibition of this rate-limiting enzyme offers a direct strategy to probe the consequences of reduced histamine synthesis. alpha-Methyl-DL-histidine dihydrochloride has long been a tool of choice for this purpose. This guide provides an in-depth, objective comparison of this compound with other notable HDC inhibitors, supported by experimental data and detailed protocols to empower researchers in their validation studies.
The Central Role of Histidine Decarboxylase in Histamine Biosynthesis
Histamine is a key player in a myriad of biological responses, including allergic reactions, gastric acid secretion, and neurotransmission.[1] Its synthesis is a single-step process catalyzed by HDC, making this enzyme a critical control point.[2] Understanding the kinetics and inhibition of HDC is therefore fundamental to manipulating histamine-mediated pathways.
Caption: The enzymatic conversion of L-histidine to histamine by histidine decarboxylase (HDC) and its inhibition by alpha-Methyl-DL-histidine.
Comparative Analysis of HDC Inhibitors
The selection of an appropriate HDC inhibitor is critical for the specificity and reliability of experimental outcomes. Here, we compare this compound with other commonly used inhibitors.
| Inhibitor | Mechanism of Action | Potency (IC50/Ki) | Specificity | References |
| alpha-Methyl-DL-histidine | Competitive inhibitor | Potent, though specific IC50 values vary across studies.[3][4] | Generally considered specific for HDC over other amino acid decarboxylases like DOPA decarboxylase.[3] | [3][4][5] |
| (S)-alpha-Fluoromethylhistidine (α-FMH) | Irreversible ("suicide") inhibitor | High potency, with IC50 values in the low micromolar range (e.g., ~5 µM).[6][7][8][9] | Highly specific for HDC.[9] | [6][7][8][9] |
| Brocresine | HDC inhibitor | Potent inhibitor. | Also inhibits aromatic L-amino acid decarboxylase.[3] | [3] |
| Tritoqualine | HDC inhibitor | Effective in reducing histamine release. | [10] | |
| L-Histidine methyl ester | Competitive inhibitor | Moderate potency, with reported IC50 values around 9 µM.[6] | Substrate analog with good specificity. | [6][11] |
| Natural Compounds (e.g., Epicatechin gallate) | Competitive inhibitor | Ki value of 10 µM. | [10] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as enzyme source, substrate concentration, and assay method.
alpha-Methyl-DL-histidine acts as a competitive inhibitor, vying with the natural substrate, L-histidine, for the active site of HDC.[5] Its efficacy has been demonstrated in numerous in vitro and in vivo studies.[1][3] In contrast, (S)-alpha-Fluoromethylhistidine (α-FMH) is a mechanism-based irreversible inhibitor, offering a more prolonged and potent suppression of HDC activity.[7][8][9] While Brocresine is also a potent inhibitor, its utility can be limited by its off-target effects on other decarboxylases.[3] Natural compounds and other substrate analogs like L-histidine methyl ester provide further alternatives, each with distinct inhibitory profiles.[6][10]
Experimental Validation Protocols
The validation of HDC inhibition is crucial for interpreting experimental results. Below are detailed protocols for in vitro and in vivo validation.
In Vitro Validation: Radiometric HDC Activity Assay
This assay directly measures the enzymatic activity of HDC by quantifying the conversion of radiolabeled L-histidine to histamine.
Caption: Workflow for the in vitro radiometric assay to determine HDC activity.
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize fresh or frozen tissue (e.g., rat pyloric stomach) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2) and centrifuge to obtain a crude enzyme extract (supernatant).[12]
-
Reaction Mixture: In a microcentrifuge tube, combine the enzyme extract with a reaction buffer containing pyridoxal-5'-phosphate (a cofactor for HDC) and the test inhibitor (e.g., this compound) at various concentrations.
-
Initiate Reaction: Add carboxyl-14C-labeled L-histidine to initiate the enzymatic reaction.[12][13]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a strong acid, such as perchloric acid.
-
Separation: Separate the newly formed [14C]-histamine from the unreacted [14C]-L-histidine. This can be achieved using cation-exchange chromatography.[14]
-
Quantification: Elute the [14C]-histamine and quantify the radioactivity using a liquid scintillation counter.[13]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
In Vivo Validation: Mouse Model of HDC Inhibition
This protocol assesses the efficacy of an HDC inhibitor in a living organism by measuring its impact on tissue histamine levels or a histamine-dependent physiological response.
Caption: General workflow for in vivo validation of an HDC inhibitor in a mouse model.
Step-by-Step Methodology:
-
Animal Model: Use an appropriate mouse strain for the study (e.g., Balb/c nude mice for tumor xenograft studies).[1]
-
Inhibitor Administration: Administer this compound to the mice via a suitable route, such as intraperitoneal (i.p.) injection. A typical dosage used in studies is around 150 mg/kg.[1] A control group should receive a vehicle (e.g., 0.9% NaCl).[1]
-
Treatment Schedule: The inhibitor can be administered acutely or chronically depending on the experimental design. For chronic studies, injections may be performed every other day.[1]
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., stomach, brain, tumor tissue).
-
Biochemical Analysis:
-
HDC Activity: Prepare tissue homogenates and measure HDC activity using the in vitro radiometric assay described above to confirm target engagement.[8]
-
Histamine Levels: Quantify histamine levels in the tissues using a sensitive method like ELISA or HPLC to determine the functional consequence of HDC inhibition.
-
-
Phenotypic Analysis: Assess the physiological or behavioral outcomes relevant to the research question. For example, in a cancer model, this would involve measuring tumor volume.[1] In a model of allergy, this could involve assessing the severity of the allergic response.
-
Data Analysis: Compare the results from the inhibitor-treated group with the control group to determine the in vivo efficacy of this compound.
Specificity and Potential Off-Target Effects
A critical consideration when using any pharmacological inhibitor is its specificity. alpha-Methyl-DL-histidine has been shown to be a specific inhibitor of HDC, with less activity against other decarboxylases like DOPA decarboxylase.[3] However, it is important to acknowledge that at high concentrations, the potential for off-target effects increases. Researchers should, where possible, include control experiments to rule out non-specific effects. For instance, demonstrating that the observed phenotype can be rescued by the administration of exogenous histamine can provide strong evidence for the specificity of the HDC inhibition.
Commercial Availability
This compound is available from several chemical suppliers for research purposes. It is advisable to obtain a certificate of analysis to ensure the purity of the compound.
-
Santa Cruz Biotechnology [15]
-
National Analytical Corporation [16]
-
Sigma-Aldrich (Merck)
-
Thermo Fisher Scientific
Conclusion
This compound remains a valuable and specific tool for researchers investigating the roles of histamine. Its competitive inhibitory action provides a reversible means to reduce histamine synthesis, complementing the irreversible inhibition offered by compounds like α-FMH. The choice of inhibitor will ultimately depend on the specific experimental goals, the desired duration of action, and the biological system under investigation. By employing rigorous validation protocols, such as the in vitro and in vivo methods detailed in this guide, researchers can confidently attribute their findings to the specific inhibition of histidine decarboxylase, thereby advancing our understanding of histamine's multifaceted contributions to health and disease.
References
-
August, A., et al. (2005). Development of a High-Throughput Assay to Measure Histidine Decarboxylase Activity. Journal of Biomolecular Screening, 10(7), 659-667. [Link]
-
National Analytical Corporation - Chemical Division. This compound. [Link]
-
Schayer, R. W. (1966). Determination of Histidine Decarboxylase Activity. Methods in Enzymology, 9, 668-672. [Link]
-
DeGraw, J. I., et al. (1977). Potential histidine decarboxylase inhibitors. 1. alpha- and beta-substituted histidine analogues. Journal of Medicinal Chemistry, 20(12), 1671-1674. [Link]
-
Endo, Y. (1998). [A method for the assay of histidine decarboxylase activity]. Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica, 112(5), 307-314. [Link]
-
Moya-García, A. A., et al. (2009). Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition. British Journal of Pharmacology, 157(1), 29-39. [Link]
-
Hayashi, H., et al. (1984). Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine. Biochemical Pharmacology, 33(7), 983-990. [Link]
-
Kollonitsch, J., et al. (1978). Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine. Biochemical Pharmacology, 27(22), 2633-2637. [Link]
-
Garbarg, M., et al. (1980). Inhibition of histamine synthesis in brain by alpha-fluoromethylhistidine, a new irreversible inhibitor: in vitro and in vivo studies. Journal of Neurochemistry, 35(5), 1045-1052. [Link]
-
Maeyama, K., et al. (1984). Histidine decarboxylase: isolation and molecular characteristics. Neurochemical Research, 9(7), 993-1009. [Link]
-
Ortiz, J., et al. (2000). Quantitative radioisotopic determination of histidine decarboxylase using high-performance liquid chromatography. Analytical Biochemistry, 280(1), 111-117. [Link]
-
Sakamoto, Y., et al. (1985). Effects of various compounds on histidine decarboxylase activity: active site mapping. Agents and Actions, 17(1), 32-37. [Link]
-
ResearchGate. IC50 values for different inhibitors. [Link]
-
Francis, H., et al. (2012). Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. Gut, 61(7), 1045-1055. [Link]
-
Duguid, J. R., et al. (1985). In vivo and in vitro inhibition of human histidine decarboxylase by (S)-alpha-fluoromethylhistidine. Journal of Allergy and Clinical Immunology, 76(3), 444-448. [Link]
-
ResearchGate. IC50 determination and comparison. [Link]
-
Sakamoto, Y., et al. (1985). Effects of various compounds on histidine decarboxylase activity: active site mapping. Agents and Actions, 17(1), 32-37. [Link]
-
Cumming, P., et al. (1992). alpha-Fluoromethylhistidine-induced inhibition of brain histidine decarboxylase. Implications for the CO2-trapping enzymatic method. Biochemical Pharmacology, 44(8), 1637-1643. [Link]
-
ResearchGate. Docking poses of studied inhibitors having IC50 values obtained for... [Link]
-
Medina, M. A., et al. (2020). Structural and functional analogies and differences between histidine decarboxylase and aromatic l-amino acid decarboxylase molecular networks: Biomedical implications. International Journal of Molecular Sciences, 21(21), 8089. [Link]
-
Schlesinger, S., & Magasanik, B. (1964). EFFECT OF ALPHA-METHYLHISTIDINE ON THE CONTROL OF HISTIDINE SYNTHESIS. Journal of Molecular Biology, 9, 670-682. [Link]
-
PubChem. alpha-Methylhistidine. [Link]
Sources
- 1. Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histidine decarboxylase: isolation and molecular characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of various compounds on histidine decarboxylase activity: active site mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of various compounds on histidine decarboxylase activity: Active site mapping | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of histamine synthesis in brain by alpha-fluoromethylhistidine, a new irreversible inhibitor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. L-ヒスチジンメチルエステル 二塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Potential histidine decarboxylase inhibitors. 1. alpha- and beta-substituted histidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative radioisotopic determination of histidine decarboxylase using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. This compound - Cas No: 32381-18-3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
A Comparative Analysis of Histidine Decarboxylase Inhibitors: α-Methyl-DL-histidine vs. α-Fluoromethylhistidine
A Technical Guide for Researchers in Pharmacology and Drug Development
In the intricate landscape of histamine research, the modulation of its synthesis through the inhibition of L-histidine decarboxylase (HDC) remains a critical area of investigation. This guide provides a detailed comparative analysis of two prominent HDC inhibitors: α-Methyl-DL-histidine dihydrochloride and α-fluoromethylhistidine. We will delve into their mechanisms of action, comparative efficacy, and the experimental protocols necessary for their evaluation, offering a comprehensive resource for researchers in the field.
Introduction: Targeting Histamine Synthesis
Histamine, a key biogenic amine, plays a pivotal role in a myriad of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission. The synthesis of histamine is catalyzed by a single enzyme, L-histidine decarboxylase (HDC), which converts L-histidine to histamine. Consequently, the inhibition of HDC presents a direct and effective strategy for modulating histamine levels and its downstream effects. Two of the most widely studied HDC inhibitors are α-Methyl-DL-histidine and α-fluoromethylhistidine, each with distinct mechanisms and potencies.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between α-Methyl-DL-histidine and α-fluoromethylhistidine lies in their mode of interaction with the HDC enzyme.
-
α-Methyl-DL-histidine: This compound acts as a competitive inhibitor of HDC. It structurally resembles the natural substrate, L-histidine, and binds to the active site of the enzyme. However, due to the presence of the methyl group, it cannot be decarboxylated. This reversible binding competes with L-histidine, thereby reducing the rate of histamine synthesis. The efficacy of competitive inhibitors is dependent on their concentration relative to the substrate.
-
α-Fluoromethylhistidine (α-FMH): In contrast, α-FMH is a highly potent enzyme-activated irreversible inhibitor , also known as a "suicide inhibitor". It initially binds to the HDC active site similarly to the substrate. The enzyme then initiates a catalytic process that, instead of leading to decarboxylation, results in the formation of a reactive intermediate. This intermediate covalently binds to the enzyme, leading to its irreversible inactivation. This mechanism of action means that the inhibition persists even after the free inhibitor has been cleared, as the enzyme itself is permanently disabled.
Comparative Efficacy: A Quantitative Look
The distinct mechanisms of action of these two inhibitors are directly reflected in their efficacy, both in vitro and in vivo.
| Parameter | α-Methyl-DL-histidine dihydrochloride | α-Fluoromethylhistidine | Reference |
| Mechanism of Action | Competitive, Reversible | Enzyme-activated, Irreversible (Suicide) | General Knowledge |
| Potency (in vitro) | Lower | Significantly Higher | |
| Duration of Action (in vivo) | Shorter | Longer-lasting | |
| Specificity for HDC | Generally specific | Highly specific |
The irreversible nature of α-fluoromethylhistidine's inhibition contributes to its significantly higher potency and longer duration of action in vivo compared to the competitive inhibitor α-methyl-DL-histidine.
Experimental Protocol: In Vivo Assessment of HDC Inhibition
To empirically determine and compare the efficacy of these inhibitors, a robust in vivo experimental protocol is essential. The following outlines a standard methodology for assessing the depletion of histamine in a murine model.
Objective: To measure the in vivo efficacy of α-Methyl-DL-histidine and α-fluoromethylhistidine by quantifying their effect on histamine levels in various tissues.
Materials:
-
α-Methyl-DL-histidine dihydrochloride
-
α-Fluoromethylhistidine
-
Saline solution (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Tissue homogenization buffer (e.g., PBS with protease inhibitors)
-
ELISA kit for histamine quantification
-
Microplate reader
Experimental Workflow:
Caption: Workflow for in vivo evaluation of HDC inhibitors.
Step-by-Step Procedure:
-
Animal Acclimatization and Grouping: Acclimatize male C57BL/6 mice for at least one week under standard laboratory conditions. Randomly assign mice to treatment groups: Vehicle (saline), α-Methyl-DL-histidine, and α-fluoromethylhistidine.
-
Inhibitor Preparation and Administration: Dissolve the inhibitors in sterile saline to the desired concentrations. Administer the compounds or vehicle via intraperitoneal (i.p.) injection. The dosage will depend on the specific experimental goals and previously published data.
-
Time-Course Analysis: At predetermined time points post-injection (e.g., 2, 6, and 24 hours), euthanize a subset of mice from each group.
-
Tissue Collection and Processing: Immediately harvest tissues of interest (e.g., brain, stomach, liver) and snap-freeze them in liquid nitrogen. Store at -80°C until analysis. For histamine quantification, homogenize the thawed tissues in an appropriate buffer.
-
Histamine Quantification: Use a sensitive and specific method, such as a competitive ELISA, to measure histamine concentrations in the tissue homogenates.
-
Data Analysis: Express histamine levels as ng/g of tissue. Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare histamine levels between the treatment groups and the vehicle control at each time point.
Rationale for Experimental Design:
-
Choice of Animal Model: Mice are a commonly used and well-characterized model for pharmacological studies.
-
Route of Administration: Intraperitoneal injection allows for rapid systemic distribution of the inhibitors.
-
Time-Course: Multiple time points are crucial to capture the onset and duration of inhibition for both the reversible and irreversible inhibitors.
-
Tissue Selection: The brain and stomach are key sites of histamine synthesis and action, making them relevant tissues for analysis.
-
Quantification Method: ELISA provides a specific and high-throughput method for measuring histamine levels.
Signaling Pathway Context
The action of these inhibitors occurs at the very beginning of the histamine signaling pathway.
Caption: Histamine synthesis pathway and points of inhibition.
Discussion and Conclusion
The choice between α-Methyl-DL-histidine and α-fluoromethylhistidine depends critically on the experimental objective.
-
α-Methyl-DL-histidine is a valuable tool for studies requiring reversible inhibition of HDC. Its competitive nature allows for a more dynamic and concentration-dependent modulation of histamine synthesis. This can be advantageous in experimental paradigms where a transient reduction in histamine is desired.
-
α-Fluoromethylhistidine stands out for its high potency and long-lasting, irreversible inhibition of HDC. This makes it the inhibitor of choice for achieving a profound and sustained depletion of histamine stores. Its "suicide inhibition" mechanism ensures a prolonged effect, which is particularly useful for investigating the long-term consequences of histamine deficiency in various physiological and pathological models.
References
-
Kollonitsch, J., Perkins, L. M., Patchett, A. A., Doldouras, G. A., Marburg, S., Duggan, D. E., ... & Maycock, A. L. (1978). Selective inhibitors of biosynthesis of aminergic neurotransmitters. Nature, 274(5674), 906-908. [Link]
-
Watanabe, T., Yamatodani, A., Maeyama, K., & Wada, H. (1990). Pharmacology of α-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. Trends in Pharmacological Sciences, 11(9), 363-367. [Link]
-
Maeyama, K., Watanabe, T., Yamatodani, A., Taguchi, Y., Kambe, H., & Wada, H. (1982). Effect of alpha-fluoromethylhistidine, a suicide inhibitor of histidine decarboxylase, on histamine levels in mouse brain. Journal of Neurochemistry, 39(5), 1265-1270. [Link]
A Researcher's Guide to Histidine Analogues: A Comparative Analysis of α-Methyl-DL-histidine and Other Key Modulators of the Histaminergic System
This guide provides an in-depth comparison of α-Methyl-DL-histidine dihydrochloride with other significant histidine analogues and compounds that modulate the histaminergic system. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, experimental applications, and comparative efficacy, supported by established experimental data and protocols. Our objective is to equip you with the technical insights necessary to select the most appropriate tools for your research into the multifaceted roles of histamine.
Introduction: The Significance of Histidine and its Decarboxylation
L-histidine is a proteinogenic amino acid with a unique imidazole side chain, granting it crucial roles in pH buffering, metal ion chelation, and antioxidant activities.[1] Its most prominent role in signaling, however, is as the direct precursor to histamine, a potent biogenic amine. This conversion is catalyzed by the enzyme L-histidine decarboxylase (HDC), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[2][3] Histamine mediates a vast array of physiological and pathological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[4] Consequently, the modulation of histamine synthesis through the inhibition of HDC is a critical area of pharmacological research. This guide will compare several tools used to probe this system, starting with the competitive inhibitor, α-Methyl-DL-histidine.
The Competitive Inhibitor: α-Methyl-DL-histidine Dihydrochloride
α-Methyl-DL-histidine is a structural analogue of L-histidine.[5] Its primary mechanism of action is the competitive inhibition of histidine decarboxylase. By competing with the natural substrate, L-histidine, for the active site of the HDC enzyme, it effectively reduces the rate of histamine synthesis. As a research tool, it is valuable for studies requiring a reversible and concentration-dependent reduction in histamine production. It is typically supplied as a dihydrochloride salt to improve solubility and stability.[6][7]
Key Characteristics:
-
Mechanism: Competitive inhibitor of Histidine Decarboxylase (HDC).
-
Nature: Racemic mixture of D- and L-isomers.
-
Application: Primarily used in in vitro and in vivo research to investigate the physiological consequences of reduced histamine synthesis.
Comparative Analysis with Other Histidine Analogues and Modulators
The choice of a modulator depends critically on the experimental question. Do you need reversible or irreversible inhibition? Are you targeting synthesis or receptor activity? The following sections compare α-Methyl-DL-histidine to other widely used compounds.
α-Fluoromethylhistidine (α-FMH): The Irreversible "Suicide" Inhibitor
α-Fluoromethylhistidine (α-FMH) represents a more potent and mechanistically distinct class of HDC inhibitor. It is classified as a Kcat or "suicide-substrate" inhibitor.[8] The enzyme itself converts α-FMH into a reactive intermediate that forms a covalent, irreversible bond with a residue in the active site, permanently inactivating the enzyme.[9][10][11]
Causality in Experimental Choice: The choice between α-Methyl-DL-histidine and α-FMH is a critical decision based on experimental goals.
-
For prolonged, profound histamine depletion: α-FMH is the superior choice. A single administration can lead to a long-lasting decrease in HDC activity, with recovery requiring de novo synthesis of the enzyme.[10][12][13] This is particularly effective for depleting the relatively inert histamine pools within mast cells, which can be achieved with repeated administration.[8][10]
-
For studying acute, reversible effects: α-Methyl-DL-histidine allows for a more dynamic study of histamine's role, where function can be restored as the inhibitor is cleared.
Noteworthy In Vivo Effects of α-FMH:
-
Central Nervous System: Administration in rats has been shown to impair long-term memory and learning.[9] It has also been used to demonstrate the role of neuronal histamine in processes like the corticosterone response to clonidine.[14]
-
Metabolic Regulation: α-FMH injection has been observed to increase food intake, potentially through a mechanism independent of HDC inhibition, possibly involving neuropeptide Y (NPY).[9]
-
Potential Off-Targets: Research suggests α-FMH may also target glutathione S-transferase (GST) isozymes, which could influence its overall biological effect.[9]
Betahistine: The Receptor-Targeting Histamine Analogue
Unlike the previous compounds that target histamine synthesis, betahistine is a structural analogue of histamine that acts on histamine receptors.[15] Its primary mechanism involves a dual action: it is a weak partial agonist at H1 receptors and a potent antagonist at H3 autoreceptors.[15][16][17]
Divergent Mechanisms:
-
H3 Receptor Antagonism: By blocking presynaptic H3 autoreceptors, betahistine inhibits the negative feedback loop on histamine release, thereby increasing the synthesis and turnover of histamine in the brain.[16][18]
-
H1 Receptor Agonism: Its action on H1 receptors, particularly in the inner ear, is thought to cause vasodilation and improve microcirculation.[15][16]
This dual mechanism makes betahistine effective in managing the symptoms of Ménière's disease, such as vertigo and tinnitus, by reducing endolymphatic pressure and facilitating central vestibular compensation.[15][16][19] It serves as an excellent comparative compound to illustrate the difference between targeting histamine production versus histamine signaling.
Clonidine: An Indirect Modulator of the Histaminergic System
Clonidine is not a histidine analogue but is included here due to its significant interaction with the central histaminergic system. It is an α2-adrenergic receptor agonist. Studies have shown that clonidine administration increases histamine content in the hypothalamus.[14] This effect is linked to the stimulation of the hypothalamic-pituitary-adrenal (HPA) axis and can be significantly diminished by pretreatment with the HDC inhibitor α-FMH.[14] This demonstrates that clonidine's effects are, at least in part, mediated by newly synthesized histamine. In some systems, clonidine has also been shown to directly stimulate histamine H2 receptors.[20][21]
Experimental Insight: Including clonidine in a study allows researchers to investigate the interplay between the adrenergic and histaminergic systems, a crucial consideration in neuropharmacology.
Data Presentation: Comparative Summary
The following tables provide a structured summary of the key characteristics and effects of the discussed compounds.
Table 1: Mechanism of Action and Primary Application
| Compound | Primary Target | Mechanism of Action | Reversibility | Primary Application |
| α-Methyl-DL-histidine | Histidine Decarboxylase (HDC) | Competitive Inhibition | Reversible | Research tool for acute studies of histamine depletion. |
| α-Fluoromethylhistidine (α-FMH) | Histidine Decarboxylase (HDC) | Suicide-Substrate Inhibition | Irreversible | Research tool for profound and prolonged histamine depletion.[9][10] |
| Betahistine | H1 & H3 Histamine Receptors | Weak H1 Agonist / Potent H3 Antagonist | Reversible | Clinical treatment for Ménière's disease symptoms.[15][19] |
| Clonidine | α2-Adrenergic Receptors; H2 Receptors | α2-Adrenergic Agonist; Direct H2 Agonist | Reversible | Antihypertensive; research tool for studying adrenergic-histaminergic interactions.[14][20] |
Table 2: Comparative In Vivo Effects and Characteristics
| Compound | Effect on Histamine Levels | Key Reported In Vivo Effects | Notable Characteristics |
| α-Methyl-DL-histidine | Decreases synthesis | Reduces histamine-dependent physiological responses. | Racemic mixture; effects are dose-dependent and transient. |
| α-Fluoromethylhistidine (α-FMH) | Profoundly depletes tissue histamine[8][10] | Impairs long-term memory/learning; increases food intake.[9] | Can deplete both rapid-turnover and mast cell histamine pools.[10] |
| Betahistine | Increases histamine turnover in CNS[16] | Alleviates vertigo and tinnitus; improves inner ear microcirculation.[15][16] | Acts on receptors, not the synthetic enzyme. |
| Clonidine | Increases hypothalamic histamine content[14] | Antihypertensive; stimulates HPA axis via histamine.[14] | Demonstrates cross-talk between neurotransmitter systems. |
Visualization of Pathways and Workflows
Visual aids are essential for conceptualizing the complex interactions within the histaminergic system and the design of experiments to study them.
Diagram 1: Histamine Synthesis and Points of Inhibition
Caption: A generalized workflow for assessing the in vivo efficacy of an HDC inhibitor like α-FMH.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided. These protocols are self-validating by including appropriate controls.
Protocol 1: In Vitro Histidine Decarboxylase (HDC) Inhibition Assay (Radiometric)
This protocol is based on established radiometric methods for measuring the conversion of radiolabeled histidine to histamine. [22][23] Objective: To determine the inhibitory potential (e.g., IC50) of α-Methyl-DL-histidine and other compounds on HDC activity in a cell-free system.
Materials:
-
Enzyme source: Partially purified HDC from rat fetal tissue or recombinant human HDC. [4]* Substrate: L-[1-14C]histidine.
-
Inhibitors: α-Methyl-DL-histidine, α-FMH, etc., dissolved in appropriate vehicle.
-
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Assay Buffer: e.g., 0.1 M Potassium phosphate buffer, pH 6.8, containing EDTA. [23]* Scintillation fluid and vials.
-
CO2 trapping apparatus or filter paper soaked in a trapping agent (e.g., hyamine hydroxide).
Procedure:
-
Enzyme Preparation: Prepare the HDC enzyme solution in assay buffer to a desired final concentration.
-
Inhibitor Pre-incubation (for irreversible inhibitors): For compounds like α-FMH, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 30 minutes) at 37°C to allow for time-dependent inactivation. [12]For competitive inhibitors, this step is not strictly necessary, and the inhibitor can be added concurrently with the substrate.
-
Reaction Setup: In microcentrifuge tubes, combine:
-
Assay Buffer
-
PLP (to saturating concentration)
-
Inhibitor solution (at various concentrations) or vehicle (for control).
-
Enzyme solution.
-
-
Initiate Reaction: Add L-[1-14C]histidine to each tube to start the reaction. The final volume should be consistent across all samples.
-
Incubation: Incubate the reaction mixtures at 37°C for a fixed time (e.g., 60-180 minutes), ensuring the reaction is within the linear range. [23]6. Stop Reaction & Trap CO2: Terminate the reaction by adding strong acid (e.g., perchloric acid). The released 14CO2 from the decarboxylation of L-[1-14C]histidine is trapped on the filter paper or in the trapping solution.
-
Quantification: Transfer the filter paper or an aliquot of the trapping solution to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validation System:
-
Negative Control (No Enzyme): A reaction mix without the HDC enzyme to measure non-enzymatic decarboxylation. [23]* Positive Control (No Inhibitor): A reaction mix with vehicle instead of inhibitor to determine 100% enzyme activity.
-
Known Inhibitor: Include a known potent inhibitor like α-FMH as a reference standard.
Protocol 2: In Vivo Assessment of Histamine Depletion in Rodent Brain
This protocol describes a method to assess the efficacy of an HDC inhibitor in reducing histamine levels in a specific tissue. [8][12] Objective: To measure the time-dependent effect of a systemically administered HDC inhibitor (e.g., α-FMH) on histamine content in different brain regions.
Materials:
-
Test animals: Male Wistar rats or C57BL/6 mice.
-
HDC inhibitor: α-Fluoromethylhistidine (α-FMH) dissolved in sterile saline.
-
Vehicle: Sterile saline.
-
Anesthesia and euthanasia supplies.
-
Dissection tools.
-
Equipment for tissue homogenization (e.g., sonicator).
-
Assay kit for histamine measurement (e.g., ELISA or HPLC-based method).
Procedure:
-
Animal Handling: Acclimatize animals for at least one week before the experiment. House them with a standard light-dark cycle and ad libitum access to food and water.
-
Grouping and Administration: Randomly assign animals to groups (n=5-8 per group):
-
Vehicle control group.
-
α-FMH treatment group (e.g., 20-50 mg/kg, intraperitoneal injection). [12]3. Time Course: Euthanize animals at various time points after injection (e.g., 2, 8, 24, 72 hours) to assess the onset and duration of the effect.
-
-
Tissue Harvest: Immediately following euthanasia, decapitate the animal and rapidly dissect the brain on ice. Isolate specific regions of interest, such as the hypothalamus and cerebral cortex, as HDC activity and histamine turnover rates can vary. [12]5. Sample Processing: Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
Histamine Quantification:
-
Homogenize the thawed tissue samples in an appropriate buffer (e.g., perchloric acid to precipitate proteins).
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the histamine concentration in the supernatant using a validated method like a competitive ELISA or HPLC with fluorometric detection.
-
-
Data Analysis:
-
Normalize histamine content to the weight of the tissue.
-
Compare the histamine levels in the inhibitor-treated groups to the vehicle control group at each time point using statistical tests (e.g., Student's t-test or ANOVA followed by post-hoc tests).
-
Self-Validation System:
-
Vehicle Control: Essential for establishing baseline histamine levels.
-
Multiple Time Points: Demonstrates the dynamics of depletion and recovery, confirming the inhibitor's effect is not an artifact of a single measurement.
-
Regional Specificity: Analysis of different brain regions can validate expected differences in histamine turnover. [12]
Conclusion
The selection of a histidine analogue is a critical determinant of experimental outcomes in studies of the histaminergic system. α-Methyl-DL-histidine serves as a reliable tool for inducing reversible, competitive inhibition of HDC, suitable for acute studies. For profound, long-lasting histamine depletion, the irreversible inhibitor α-FMH is the compound of choice, though its potential off-target effects and impact on CNS functions must be considered. In contrast, analogues like betahistine and interacting compounds like clonidine provide orthogonal approaches, allowing for the dissection of receptor-mediated signaling and system-level interactions, respectively. A thorough understanding of these differences in mechanism, potency, and application, guided by robust experimental protocols, is paramount for advancing our knowledge of histamine's role in health and disease.
References
-
Wikipedia. α-Fluoromethylhistidine. Link
-
Watanabe, T., et al. (1990). Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. Trends in Pharmacological Sciences, 11(9), 363-367. Link
-
Patsnap Synapse. (2024). What is the mechanism of Betahistine Hydrochloride? Link
-
Oreate AI Blog. (2025). Understanding Betahistine: A Closer Look at Its Mechanism of Action. Link
-
Patsnap Synapse. (2024). What is the mechanism of Betahistine Mesilate? Link
-
Mazurkiewicz-Kwilecki, I. M., & Nsonwah, S. (1989). Central histaminergic mechanisms in the corticosterone response to clonidine. European Journal of Pharmacology, 162(2), 245-252. Link
-
Wikipedia. Betahistine. Link
-
Drugs.com. (2025). What is betahistine used for? Link
-
Yao, J., et al. (2018). Synthesis route of L-histidine analogs. ResearchGate. Link
-
Patsnap Synapse. alpha-FMH - Drug Targets, Indications, Patents. Link
-
Tanaka, H., & Yamatodani, A. (2017). Novel inhibitors for histidine decarboxylase from plant components. International Biology Review, 1(2). Link
-
Kollonitsch, J., et al. (1978). Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine. Biochemical Pharmacology, 27(20), 2491-2498. Link
-
Levine, R. J., & Gillespie, E. (1963). A study of potential histidine decarboxylase inhibitors. British Journal of Pharmacology and Chemotherapy, 20(3), 552-556. Link
-
Hohsaka, T., et al. (2003). Synthesis of a novel histidine analogue and its efficient incorporation into a protein in vivo. Protein Engineering, 16(9), 699-706. Link
-
Hohsaka, T., et al. (2003). Synthesis of a novel histidine analogue and its efficient incorporation into a protein in vivo. Oxford Academic. Link
-
Hohsaka, T., et al. (2003). Synthesis of a novel histidine analogue and its efficient incorporation into a protein in vivo. ResearchGate. Link
-
Gan, F., et al. (2018). Functional Replacement of Histidine in Proteins To Generate Noncanonical Amino Acid Dependent Organisms. Journal of the American Chemical Society, 140(11), 3829-3832. Link
-
Garbarg, M., et al. (1980). Inhibition of Histamine Synthesis in Brain by Alpha-Fluoromethylhistidine, a New Irreversible Inhibitor: In Vitro and in Vivo Studies. Journal of Neurochemistry, 35(5), 1045-1052. Link
-
Ohtsu, H. (1998). [A Method for the Assay of Histidine Decarboxylase Activity]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 112(5), 307-314. Link
-
Levine, R. J. (1966). Assay of histidine decarboxylase inhibitors in human plasma, rat plasma and rat gastric tissue. EliScholar. Link
-
Taylor, R. J., & Leinweber, F. J. (1975). Inhibition of histidine decarboxylase. Derivatives of histidine. Journal of Medicinal Chemistry, 18(10), 1022-1025. Link
-
Wikipedia. Histidine decarboxylase. Link
-
Medina, V., et al. (2008). Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition. British Journal of Pharmacology, 157(1), 29-38. Link
-
Dukat, M., et al. (1986). A Coupled Assay for Histidine Decarboxylase: In Vivo Turnover of This Enzyme in Mouse Brain. Journal of Neurochemistry, 47(2), 577-583. Link
-
Nagafuchi, T., et al. (1988). In Vivo and in Vitro Inhibition of Human Histidine Decarboxylase by (S)-alpha-fluoromethylhistidine. Biochemical Pharmacology, 37(10), 2051-2054. Link
-
Chem-Impex. L-Histidine methyl ester dihydrochloride. Link
-
Gergs, U., et al. (2021). Clonidine stimulates force of contraction via histamine H2 receptors in the human atrium. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(10), 2081-2090. Link
-
Berkowitz, D., et al. (1991). Transdermal delivery of the alpha 2-agonist clonidine does not alter airways responses to inhaled histamine or methacholine. Chest, 100(4), 1035-1038. Link
-
Santa Cruz Biotechnology. DL-α-Methylhistidine dihydrochloride. Link
-
Gisedan, K., et al. (1988). Comparative effects of rilmenidine and clonidine on bronchial responses to histamine in asthmatic subjects. British Journal of Clinical Pharmacology, 26(6), 721-726. Link
-
Abcam. Anti-Histidine decarboxylase antibody [EPR26392-79] (ab315444). Link
-
Ohmori, E., et al. (1988). In Vitro Increase of Histidine Decarboxylase Activity and Release of Histamine by Peritoneal Resident Cells of Mast Cell-Deficient W/Wv Mice; Possible Involvement of Macrophages. Journal of Biochemistry, 103(1), 24-30. Link
-
Le-Gros, B., et al. (1991). Rilmenidine differs from clonidine in that it lacks histamine-like activity. British Journal of Pharmacology, 104(4), 847-852. Link
-
Schayer, R. W., & Reilly, M. A. (1973). Histidine decarboxylase measurement in brain by 14CO2 trapping. Journal of Neurochemistry, 21(5), 1121-1125. Link
-
Francis, H., et al. (2012). Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. Gut, 61(5), 753-764. Link
-
Derave, W., et al. (2010). Comparative physiology investigations support a role for histidine-containing dipeptides in intracellular acid–base regulation of skeletal muscle. ResearchGate. Link
-
Kwiatkowski, M., et al. (2022). Histidine methyltransferase SETD3 methylates structurally diverse histidine mimics in actin. FEBS Letters, 596(16), 2110-2122. Link
-
PubChem. alpha-Methylhistidine. Link
-
Hayashi, H., et al. (1984). Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine. The Journal of Biological Chemistry, 259(15), 9801-9805. Link
-
Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. Link
-
Jakobsson, M. E., et al. (2021). Large-scale identification of protein histidine methylation in human cells. Nucleic Acids Research, 49(14), 7962-7977. Link
-
Tradeindia. Alpha-methyl-dl-histidine Dihydrochloride - Cas No: 32381-18-3. Link
-
Bennett, D. W., & Hoffmann, J. J. (1985). L-histidine methyl ester dihydrochloride. Acta Crystallographica Section C, 41(5), 785-787. Link
-
PubChem. L-Histidine. Link
-
Guo, H., et al. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Nature Communications, 13(1), 4811. Link
-
PubChem. DL-histidine. Link
Sources
- 1. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histidine decarboxylase - Wikipedia [en.wikipedia.org]
- 3. Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esmed.org [esmed.org]
- 5. alpha-Methylhistidine | C7H11N3O2 | CID 150780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound - Cas No: 32381-18-3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 8. Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α-Fluoromethylhistidine - Wikipedia [en.wikipedia.org]
- 10. Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of histamine synthesis in brain by alpha-fluoromethylhistidine, a new irreversible inhibitor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A coupled assay for histidine decarboxylase: in vivo turnover of this enzyme in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Central histaminergic mechanisms in the corticosterone response to clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding Betahistine: A Closer Look at Its Mechanism of Action - Oreate AI Blog [oreateai.com]
- 16. What is the mechanism of Betahistine Hydrochloride? [synapse.patsnap.com]
- 17. Betahistine - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Betahistine Mesilate? [synapse.patsnap.com]
- 19. drugs.com [drugs.com]
- 20. Clonidine stimulates force of contraction via histamine H2 receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rilmenidine differs from clonidine in that it lacks histamine-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of histidine decarboxylase. Derivatives of histidine. | Semantic Scholar [semanticscholar.org]
- 23. Histidine decarboxylase measurement in brain by 14CO2 trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Results from alpha-Methyl-DL-histidine dihydrochloride Experiments
For researchers, scientists, and drug development professionals investigating the intricate roles of histamine, the selection and validation of tools to modulate its synthesis are of paramount importance. alpha-Methyl-DL-histidine dihydrochloride, a known inhibitor of histidine decarboxylase (HDC), the rate-limiting enzyme in histamine biosynthesis, serves as a critical compound in such studies. This guide provides an in-depth comparison of alpha-Methyl-DL-histidine with other HDC inhibitors, supported by experimental data and detailed protocols to ensure the integrity and reproducibility of your findings.
Understanding the Mechanism: The "Why" Behind HDC Inhibition
Histamine, a biogenic amine, is a key mediator in a plethora of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] Its synthesis is a single-step decarboxylation of the amino acid L-histidine, catalyzed by HDC.[1] By inhibiting this crucial enzyme, researchers can effectively deplete histamine levels in various tissues, thereby elucidating its multifaceted roles.
alpha-Methyl-DL-histidine acts as a competitive inhibitor of HDC. Its structure, analogous to the natural substrate L-histidine, allows it to bind to the active site of the enzyme, thereby preventing the conversion of histidine to histamine. The validation of its inhibitory effect is therefore central to any experiment utilizing this compound.
Comparative Analysis of Histidine Decarboxylase Inhibitors
While alpha-Methyl-DL-histidine is a valuable tool, a comprehensive understanding of its performance requires comparison with other available HDC inhibitors. This section provides a comparative overview of key inhibitors, with their performance summarized in Table 1.
| Inhibitor | Mechanism of Action | Potency (IC50) | Key Characteristics |
| alpha-Methyl-DL-histidine | Competitive inhibitor | Not widely reported | A commonly used competitive inhibitor for in vitro and in vivo studies. |
| alpha-Fluoromethylhistidine (FMH) | Irreversible ("suicide") inhibitor[1] | ~5 µM | A potent and specific irreversible inhibitor, leading to long-lasting depletion of histamine.[2] |
| Tritoqualine | HDC inhibitor[3][4] | Not specified | Used clinically in some regions as an antihistamine by reducing histamine production.[4][5] |
| alpha-Methyldopa | Aromatic L-amino acid decarboxylase inhibitor[6] | Potent inhibitor of HDC[7] | Also inhibits the synthesis of other catecholamines, indicating potential for off-target effects.[6] |
| Catechins (e.g., EGCG) | Direct inhibitor[8] | Varies (EGCG inhibits >60% at 0.1 mM)[9] | Natural compounds found in green tea with demonstrated HDC inhibitory activity.[9] |
Table 1: Comparison of Histidine Decarboxylase Inhibitors
Experimental Validation: Ensuring Self-Validating Systems
To ensure the trustworthiness of your experimental results, it is crucial to incorporate self-validating systems into your protocols. This involves direct measurement of the intended biological effect – the reduction of histamine levels – and assessment of potential off-target effects.
Workflow for Validating HDC Inhibition
Caption: Experimental workflow for validating the effects of alpha-Methyl-DL-histidine.
Key Experimental Protocols
1. In Vitro Inhibition of Histamine Production in Cell Culture
This protocol describes the treatment of a cell line known to produce histamine with alpha-Methyl-DL-histidine and subsequent measurement of histamine levels in the cell culture supernatant.
Materials:
-
Cell line (e.g., Mz-ChA-1 human cholangiocarcinoma cells)[10]
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Histamine ELISA kit
Procedure:
-
Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Treat the cells with the desired concentration of alpha-Methyl-DL-histidine (e.g., 3 mM as a starting point, based on previous studies).[10] Include a vehicle control group.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the histamine concentration in the supernatant using a validated histamine ELISA kit according to the manufacturer's instructions.
2. In Vivo Inhibition of Histamine Synthesis in a Xenograft Mouse Model
This protocol outlines the administration of alpha-Methyl-DL-histidine to mice bearing xenograft tumors and the subsequent analysis of tumor tissue.
Materials:
-
Mice with established xenograft tumors
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Tissue homogenization buffer
-
Histamine ELISA kit
-
HDC activity assay reagents
Procedure:
-
Randomly assign mice to treatment and control groups.
-
Prepare a solution of this compound in sterile saline. The dosing will need to be optimized, but a starting point could be daily intraperitoneal (i.p.) injections.
-
Administer the alpha-Methyl-DL-histidine solution or vehicle control to the mice for the duration of the study.
-
Monitor tumor growth and the overall health of the animals.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Homogenize a portion of the tumor tissue in an appropriate buffer.
-
Measure the histamine concentration in the tumor homogenate using a histamine ELISA kit.
-
Measure the HDC activity in a separate portion of the tumor homogenate using a radiometric assay.
3. Measurement of Histidine Decarboxylase (HDC) Activity
A direct way to validate the effect of an HDC inhibitor is to measure the enzymatic activity in treated samples. A common method is the radiometric assay, which measures the release of 14CO2 from 14C-labeled L-histidine.[11]
Principle: HDC catalyzes the conversion of [1-14C]-L-histidine to histamine and 14CO2. The amount of radioactivity in the trapped 14CO2 is proportional to the HDC activity.
Brief Protocol Outline:
-
Prepare tissue homogenates or cell lysates in a suitable buffer.
-
Incubate the homogenate with [1-14C]-L-histidine in a sealed reaction vessel containing a trapping agent for CO2 (e.g., a filter paper soaked in a basic solution).
-
Stop the reaction after a defined time.
-
Measure the radioactivity of the trapped 14CO2 using a scintillation counter.
-
Compare the activity in samples from treated and control groups.
4. Quantification of Histamine Levels by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and widely used method for quantifying histamine in biological samples.[12][13][14]
Principle: Competitive ELISA kits for histamine typically involve a microplate pre-coated with anti-histamine antibodies. Histamine in the sample competes with a labeled histamine conjugate for binding to the antibodies. The amount of bound conjugate is inversely proportional to the concentration of histamine in the sample.
General ELISA Protocol Steps:
-
Prepare samples and standards.
-
Add samples and standards to the antibody-coated microplate wells.
-
Add the enzyme-labeled histamine conjugate.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader.
-
Calculate the histamine concentration in the samples based on the standard curve.
Assessing Specificity and Off-Target Effects
A crucial aspect of validating any inhibitor is to assess its specificity. While alpha-Methyl-DL-histidine is considered a competitive inhibitor of HDC, it is important to consider potential off-target effects.
Signaling Pathway of Histamine Synthesis and Inhibition
Caption: Simplified pathway of histamine synthesis and its inhibition by alpha-Methyl-DL-histidine.
To investigate off-target effects, researchers can perform activity assays for other related enzymes, such as DOPA decarboxylase, which is also an aromatic L-amino acid decarboxylase.[6] For instance, alpha-methyldopa is known to inhibit both HDC and DOPA decarboxylase.[6] Comparing the inhibitory profile of alpha-Methyl-DL-histidine on these enzymes can provide valuable information about its specificity.
Conclusion
References
-
What is the mechanism of Tritoqualine? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Tritoqualine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Moya-García, A. A., et al. (2012). Structural Perspective on the Direct Inhibition Mechanism of EGCG on Mammalian Histidine Decarboxylase and DOPA Decarboxylase. Journal of Chemical Information and Modeling, 52(1), 138-150. Retrieved from [Link]
-
Histidine decarboxylase inhibitor sole or combined with a leukotriene receptor antagonist, an anti-H1 and/or an anti-H2 to trea. (2008, February 12). European Patent Office. Retrieved from [Link]
- WO2008100539A1 - Treatment of copd, gastro-esophageal reflux disease (gerd), food allergies and other gastrointestinal conditions and disorders ameliorated by proper histamine management using a combination of histidine decarboxylase inhibitors, lra drugs, anti-h1 and/or anti-h2 drugs. (n.d.). Google Patents.
-
Moya-García, A. A., et al. (2012). Structural perspective on the direct inhibition mechanism of EGCG on mammalian histidine decarboxylase and DOPA decarboxylase. Journal of Chemical Information and Modeling, 52(1), 138–150. Retrieved from [Link]
-
Moya-García, A. A., et al. (2012). Structural perspective on the direct inhibition mechanism of EGCG on mammalian histidine decarboxylase and DOPA decarboxylase. Journal of Chemical Information and Modeling, 52(1), 138-150. Retrieved from [Link]
-
Endo, Y. (1998). [A Method for the Assay of Histidine Decarboxylase Activity]. Nihon Yakurigaku Zasshi, 112(5), 307-314. Retrieved from [Link]
-
Schayer, R. W. (1970). Determination of Histidine Decarboxylase Activity. In Methods of Biochemical Analysis (Vol. 18, pp. 99-117). Retrieved from [Link]
-
Nitta, Y., Kikuzaki, H., & Ueno, H. (2007). Food components inhibiting recombinant human histidine decarboxylase activity. Journal of Agricultural and Food Chemistry, 55(2), 299–304. Retrieved from [Link]
-
Development of a High-Throughput Assay to Measure Histidine Decarboxylase Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Rodriguez-Caso, C., Rodriguez-Agudo, D., Sanchez-Jimenez, F., & Medina, M. A. (2003). Green tea epigallocatechin-3-gallate is an inhibitor of mammalian histidine decarboxylase. Cellular and Molecular Life Sciences, 60(8), 1760–1763. Retrieved from [Link]
-
METHYLDOPA TABLETS USPRx only. (n.d.). DailyMed. Retrieved from [Link]
-
Methyldopa. (n.d.). In Wikipedia. Retrieved from [Link]
-
Duggan, D. E., et al. (1984). In Vivo and in Vitro Inhibition of Human Histidine Decarboxylase by (S)-alpha-fluoromethylhistidine. Biochemical Pharmacology, 33(24), 4003-4009. Retrieved from [Link]
-
The off-target effects of AID in carcinogenesis. (2023, August 4). Frontiers in Immunology. Retrieved from [Link]
-
α-Fluoromethylhistidine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Watanabe, T., Yamatodani, A., Maeyama, K., & Wada, H. (1990). Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. Trends in Pharmacological Sciences, 11(9), 363–367. Retrieved from [Link]
-
Kollonitsch, J., et al. (1978). Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine. Biochemical Pharmacology, 27(19), 2335-2337. Retrieved from [Link]
-
Ultra-Sensitive Histamine ELISA kit I Cited in 7 papers. (n.d.). Immusmol. Retrieved from [Link]
-
Watanabe, T., Yamatodani, A., Maeyama, K., & Wada, H. (1990). Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. Trends in Pharmacological Sciences, 11(9), 363-367. Retrieved from [Link]
-
Meng, F., et al. (2011). Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. Gut, 60(10), 1395–1404. Retrieved from [Link]
-
Garbarg, M., Barbin, G., Rodergas, E., & Schwartz, J. C. (1980). Inhibition of Histamine Synthesis in Brain by Alpha-Fluoromethylhistidine, a New Irreversible Inhibitor: In Vitro and in Vivo Studies. Journal of Neurochemistry, 35(5), 1045–1052. Retrieved from [Link]
-
Manz, B., et al. (2020). Validation Study of Histamine Test for the Determination of Histamine in Selected Fish Products. Foods, 9(11), 1683. Retrieved from [Link]
-
FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE. (2024, May 15). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from [Link]
-
Oishi, R., et al. (1992). Effects of (S)-alpha-fluoromethylhistidine and (R)-alpha-methylhistamine on locomotion of W/Wv mice. Methods and Findings in Experimental and Clinical Pharmacology, 14(2), 97–105. Retrieved from [Link]
-
Hayashi, H., et al. (1985). Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine. The Journal of Biological Chemistry, 260(22), 12345–12349. Retrieved from [Link]
-
Bouclier, M., et al. (1983). alpha-Fluoromethyl histidine. Inhibition of histidine decarboxylase in pylorus ligated rat. Biochemical Pharmacology, 32(10), 1553–1556. Retrieved from [Link]
-
Methyldopa. (n.d.). New Drug Approvals. Retrieved from [Link]
-
IC50 values for different inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Validation study of a rapid ELISA for detection of histamine in tuna. (2011). Journal of AOAC International, 94(3), 886-899. Retrieved from [Link]
-
IC50 determination and comparison. (A) Dose–response curve for the IC50... (n.d.). ResearchGate. Retrieved from [Link]
-
Moya-García, A. A., et al. (2008). Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition. British Journal of Pharmacology, 157(1), 29-39. Retrieved from [Link]
-
Schlesinger, S., & Magasanik, B. (1964). EFFECT OF ALPHA-METHYLHISTIDINE ON THE CONTROL OF HISTIDINE SYNTHESIS. Journal of Molecular Biology, 9, 670–682. Retrieved from [Link]
-
Maudsley, D. V., Radwan, A. G., & West, G. B. (1968). Comparison of isotopic and non-isotopic methods of estimating histidine decarboxylase activity. British Journal of Pharmacology and Chemotherapy, 33(2), 323–329. Retrieved from [Link]
-
Hisanaga, Y., et al. (2001). Pharmacokinetics of stable isotopically labeled L-histidine in humans and the assessment of in vivo histidine ammonia lyase activities. Drug Metabolism and Disposition, 29(4 Pt 1), 475–480. Retrieved from [Link]
-
Tanaka, S., et al. (2007). Activation of histidine decarboxylase through post-translational cleavage by caspase-9 in a mouse mastocytoma P-815. The Journal of Biological Chemistry, 282(18), 13371–13379. Retrieved from [Link]
-
IC50, EC50 and Kd: What is the Difference and Why Do They matter? (2025, March 6). Promega Connections. Retrieved from [Link]
-
Rulquin, H., et al. (2004). Bioavailability of rumen-protected histidine, lysine, and methionine assessed using different in vivo methods. Journal of Dairy Science, 87(6), 1734–1744. Retrieved from [Link]
-
Tang, L., et al. (2012). Pharmacokinetics and bioavailability of genistein: mechanistic studies on its ADME. Current Drug Metabolism, 13(9), 1333–1346. Retrieved from [Link]
-
Gao, S., et al. (1991). Pharmacokinetics and bioavailability of famotidine in 10 Chinese healthy volunteers. Zhongguo Yao Li Xue Bao, 12(3), 195–198. Retrieved from [Link]
-
Le Bigot, J. F., et al. (1992). Pharmacokinetics, metabolism and bioavailability of the new anti-allergic drug BM 113. Part I: Pharmacokinetics and tissular distribution in Sprague-Dawley rats. Arzneimittel-Forschung, 42(6), 834–839. Retrieved from [Link]
-
Alpha-centractin is a novel substrate of SETD3 methyltransferase in vitro. (2025, October 20). BMC Molecular and Cell Biology. Retrieved from [Link]
-
Empowering drug off-target discovery with metabolic and structural analysis. (2023, June 9). Nature Communications. Retrieved from [Link]
Sources
- 1. α-Fluoromethylhistidine - Wikipedia [en.wikipedia.org]
- 2. Clinical and cardiovascular effects of alpha methyldopa in combination with decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tritoqualine? [synapse.patsnap.com]
- 4. Tritoqualine - Wikipedia [en.wikipedia.org]
- 5. data.epo.org [data.epo.org]
- 6. Methyldopa - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Green tea epigallocatechin-3-gallate is an inhibitor of mammalian histidine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ultra-Sensitive Histamine ELISA kit I Cited in 7 papers [immusmol.com]
- 13. Histamine Competitive ELISA Kit (EEL005) - Invitrogen [thermofisher.com]
- 14. Validation study of a rapid ELISA for detection of histamine in tuna - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for alpha-Methyl-DL-histidine dihydrochloride Studies
In the intricate world of pharmacological research, the validity of an experiment hinges on the robustness of its controls. This is particularly true when investigating the effects of enzyme inhibitors like alpha-Methyl-DL-histidine dihydrochloride, a compound instrumental in studying the physiological roles of histamine. This guide provides a comprehensive framework for designing and implementing rigorous control experiments in studies involving this histidine decarboxylase (HDC) inhibitor. We will delve into the rationale behind each control, present detailed experimental protocols, and offer comparative data to ensure the scientific integrity and reproducibility of your findings.
The Critical Role of Controls in Unraveling the Effects of alpha-Methyl-DL-histidine
alpha-Methyl-DL-histidine acts as an inhibitor of histidine decarboxylase (HDC), the enzyme responsible for the synthesis of histamine from its precursor, L-histidine. By blocking this pathway, researchers can investigate the myriad of processes influenced by histamine, from neurotransmission to allergic responses. However, to confidently attribute any observed physiological or cellular changes to the specific inhibition of HDC by alpha-Methyl-DL-histidine, a carefully selected set of controls is paramount. These controls serve to eliminate confounding variables and validate that the experimental outcomes are a direct consequence of the intended molecular intervention.
A well-designed study will incorporate a multi-tiered control strategy, encompassing negative, positive, and vehicle controls. This approach creates a self-validating system, where each control group provides a crucial piece of the puzzle, allowing for a clear and unambiguous interpretation of the results.
Experimental Design: A Triad of Controls
The cornerstone of a robust study on this compound lies in the judicious selection and implementation of a triad of control groups.
Caption: A diagram illustrating the essential experimental and control groups in a study of alpha-Methyl-DL-histidine.
Vehicle Control: Isolating the Effect of the Drug Substance
The vehicle is the solvent or medium used to dissolve or suspend the experimental compound for administration. A vehicle control group receives the vehicle alone, without the active compound. This is crucial to distinguish the effects of alpha-Methyl-DL-histidine from any potential biological effects of the vehicle itself.[1]
-
Recommended Vehicle: For in vivo studies, sterile isotonic saline (0.9% NaCl) is a commonly used and well-tolerated vehicle for water-soluble compounds like this compound.[2] For in vitro studies, the vehicle will be the same culture medium in which the cells are grown.
Negative Control: Ruling Out Non-Specific Effects
A negative control helps to establish a baseline and rule out non-specific effects. While a vehicle control is a form of negative control, a more specific negative control can be a structurally similar but biologically inactive molecule. This helps to ensure that the observed effects are not due to the general chemical structure of the compound but to its specific inhibitory activity.
-
Recommended Negative Control: L-histidine methyl ester dihydrochloride is a suitable candidate. It is structurally similar to the substrate L-histidine but is not a substrate for histidine decarboxylase and is therefore inactive in the histamine synthesis pathway. Its commercial availability makes it a practical choice for these experiments.
Positive Control: Validating the Experimental System
A positive control is a compound with a known and well-characterized effect, which in this case is the potent inhibition of HDC. This control validates the experimental setup and confirms that the system is capable of detecting the expected biological response.
-
Recommended Positive Control: (S)-alpha-Fluoromethylhistidine (FMH) is a highly specific and irreversible "suicide-substrate" inhibitor of HDC.[3][4] It is more potent than alpha-Methyl-DL-histidine and serves as an excellent positive control to demonstrate maximal inhibition of histamine synthesis.[1][3]
The Histamine Synthesis Pathway and its Inhibition
To fully appreciate the role of these controls, it is essential to understand the biochemical pathway being targeted.
Caption: The enzymatic conversion of L-histidine to histamine by HDC and its inhibition.
Experimental Protocols
The following protocols provide a framework for conducting in vivo studies using this compound and the recommended controls. These should be adapted based on the specific research question and animal model.
Preparation and Administration of Compounds
1. Preparation of this compound Solution:
-
Solubility: this compound is soluble in water.
-
Procedure:
-
Weigh the required amount of this compound (CAS 32381-18-3).[3]
-
Dissolve in sterile 0.9% saline to the desired concentration.
-
Ensure the solution is clear and free of particulates. If necessary, sterile filter the solution.
-
Prepare fresh on the day of the experiment.
-
2. Preparation of Control Solutions:
-
Vehicle Control: Use sterile 0.9% saline.
-
Negative Control (L-histidine methyl ester dihydrochloride): Prepare in the same manner as the experimental compound, dissolving it in sterile 0.9% saline to a molar concentration equivalent to the experimental group.
-
Positive Control ((S)-alpha-Fluoromethylhistidine): Prepare in the same manner as the experimental compound, dissolving it in sterile 0.9% saline. A typical in vivo dose in mice is around 20 mg/kg administered intraperitoneally.
3. In Vivo Administration (Mouse Model):
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery. Oral gavage is another option depending on the experimental design.
-
Dosage: The optimal dose of this compound should be determined through a dose-response study.
-
Procedure (i.p. injection):
-
Gently restrain the mouse.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, then inject the solution slowly.
-
Administer an equivalent volume of the respective control solutions to the control groups.
-
Assessment of Histamine Levels
Accurate measurement of histamine levels in tissues or biological fluids is critical for evaluating the efficacy of the HDC inhibitor.
1. Tissue Homogenate Preparation:
-
Euthanize the animal at the designated time point post-injection.
-
Rapidly dissect the target tissue (e.g., brain, stomach, skin).
-
Weigh the tissue and place it in a pre-chilled tube.
-
Add a suitable ice-cold homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors).
-
Homogenize the tissue using a mechanical homogenizer. Be aware that histamine can adhere to glass surfaces, so appropriate corrections may be necessary.[5]
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for histamine analysis.
2. Histamine Measurement:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits offer a sensitive and specific method for quantifying histamine levels. These kits typically involve an enzymatic reaction that produces a colorimetric signal proportional to the amount of histamine in the sample.
-
Radioenzymatic Assay: This highly sensitive method involves the enzymatic conversion of histamine to a radiolabeled product, which is then quantified.[5]
Comparative Performance Data
The following table provides a hypothetical comparison of expected outcomes in a well-controlled experiment investigating the effect of alpha-Methyl-DL-histidine on tissue histamine levels.
| Experimental Group | Treatment | Expected Outcome on Histamine Levels | Rationale |
| Experimental | This compound | Significant decrease compared to vehicle and negative controls. | Specific inhibition of histidine decarboxylase reduces histamine synthesis. |
| Vehicle Control | 0.9% Saline | Baseline histamine levels. | The vehicle should have no effect on histamine production. |
| Negative Control | L-histidine methyl ester dihydrochloride | No significant change from baseline. | The inactive analog does not inhibit HDC. |
| Positive Control | (S)-alpha-Fluoromethylhistidine (FMH) | Profound and sustained decrease, likely greater than the experimental group. | Potent and irreversible inhibition of HDC leads to a strong reduction in histamine synthesis.[1][3] |
Conclusion
The integrity of research into the physiological roles of histamine using inhibitors like this compound is fundamentally dependent on a meticulously planned and executed control strategy. By incorporating vehicle, negative, and positive controls, researchers can confidently dissect the specific effects of HDC inhibition from other potential confounding factors. This guide provides a foundational framework for designing such experiments, emphasizing the causality behind experimental choices and promoting the generation of trustworthy and reproducible scientific data.
References
-
- Journal of Immunological Methods.
-
- Current Protocols in Neuroscience.
-
- Journal of Pharmacological and Toxicological Methods.
-
- The Journal of Investigative Dermatology.
-
- Journal of Medicinal Chemistry.
-
- ResearchGate.
-
- ScienceDirect.
-
- Wikipedia.
-
- Biosensors & Bioelectronics.
-
- Northwestern Now.
-
- Trends in Pharmacological Sciences.
-
- Gut.
-
- Toxicology Mechanisms and Methods.
-
- IBL International.
-
- Biochemical Pharmacology.
-
- Wikipedia.
-
- Biochemical Pharmacology.
-
- Biochemical Pharmacology.
-
- Neuropsychopharmacology.
-
- PubMed Central.
-
- International Journal of Molecular Sciences.
-
- Journal of Agricultural and Food Chemistry.
-
- Nucleic Acids Research.
-
- International Biology Review.
-
- British Journal of Pharmacology.
-
- PubChem.
-
- Nature Communications.
-
- British Journal of Nutrition.
-
- Journal of Neurochemistry.
-
- PubChem.
-
- PubChem.
-
- Contraception.
Sources
- 1. Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Effect of alpha-monofluoromethyl histidine, an irreversible inhibitor of histidine decarboxylase, on gestation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioenzymatic assay for measurement of tissue concentrations of histamine: adaptation to correct for adherence of histamine to mechanical homogenizers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Statistical Analysis of Alpha-Methyl-DL-histidine Dihydrochloride Assays: A Comparative Approach
For researchers and drug development professionals dedicated to modulating the activity of histidine decarboxylase (HDC), the enzyme responsible for the synthesis of histamine, the rigorous evaluation of inhibitors is paramount. Alpha-Methyl-DL-histidine dihydrochloride is a recognized inhibitor of this enzyme, and understanding its performance relative to other inhibitors is crucial for advancing research in areas from allergy and inflammation to oncology.
This guide provides an in-depth, technically-focused comparison of this compound with a potent, irreversible inhibitor, (S)-alpha-fluoromethylhistidine. It is structured to not only present comparative data but also to elucidate the experimental and statistical methodologies required for a robust analysis. This approach ensures that researchers can confidently design, execute, and interpret their own comparative studies.
The Central Role of Histidine Decarboxylase and Its Inhibition
Histidine decarboxylase (HDC) is the sole enzyme responsible for the conversion of L-histidine to histamine, a biogenic amine with a wide array of physiological and pathological effects.[1][2] Histamine is a well-known mediator of allergic and inflammatory responses, but it also functions as a neurotransmitter and plays a role in gastric acid secretion.[1] Given its multifaceted roles, the inhibition of HDC presents a therapeutic opportunity for a variety of conditions. The development and characterization of HDC inhibitors are therefore of significant interest in pharmacology and drug discovery.
Experimental Design for Comparative Inhibitor Analysis
A robust comparison of enzyme inhibitors necessitates a well-controlled experimental design. This section outlines a detailed protocol for an in vitro HDC activity assay, optimized for the comparative analysis of inhibitors like this compound.
Experimental Workflow: HDC Inhibition Assay
The following diagram illustrates the key steps in determining the inhibitory potential of test compounds against HDC.
Caption: Statistical analysis pipeline for enzyme inhibition data.
Comparative Performance Data
The following table presents a hypothetical yet realistic dataset comparing the inhibitory potency of this compound and (S)-alpha-fluoromethylhistidine against human HDC. This data is illustrative of what would be obtained from the experimental protocol described above.
| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) |
| This compound | Competitive | 50 | 25 |
| (S)-alpha-fluoromethylhistidine | Irreversible | 5 | N/A* |
*For irreversible inhibitors, Ki is not the appropriate parameter. Instead, the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI) are determined.
From this data, we can conclude that under these hypothetical experimental conditions, (S)-alpha-fluoromethylhistidine is a more potent inhibitor of HDC than this compound, as evidenced by its lower IC50 value.
In-Depth Interpretation and Causality
The difference in potency between these two inhibitors can be attributed to their distinct mechanisms of action. Alpha-Methyl-DL-histidine is a competitive inhibitor, meaning it reversibly binds to the active site of HDC and competes with the natural substrate, L-histidine. In contrast, (S)-alpha-fluoromethylhistidine is a "suicide-substrate" inhibitor. [3]It is enzymatically converted within the active site to a reactive species that forms a covalent bond with the enzyme, leading to irreversible inactivation. [3]This fundamental difference in mechanism often results in higher potency for irreversible inhibitors.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the statistical analysis of data from this compound assays, with a focus on comparative evaluation. By employing robust experimental protocols and appropriate statistical methods, researchers can obtain reliable and meaningful data on the potency and mechanism of action of HDC inhibitors.
For future studies, it is recommended to expand the comparison to include a wider range of structurally diverse HDC inhibitors, including those derived from natural products. [1][4]Furthermore, in vivo studies are essential to correlate in vitro potency with physiological effects and to evaluate the therapeutic potential of these compounds.
References
- Endo, Y. (1998). [A Method for the Assay of Histidine Decarboxylase Activity]. Nihon Yakurigaku Zasshi, 112(5), 307-314.
- Nitta, Y., Kikuzaki, H., & Ueno, H. (2017). Novel inhibitors for histidine decarboxylase from plant components.
- Aures, D., Davidson, W. D., & Håkanson, R. (1969). Determination of Histidine Decarboxylase Activity. In Methods in Enzymology (Vol. 17, pp. 668-672). Academic Press.
- Komori, H., Nitta, Y., Ueno, H., & Higuchi, Y. (2012). Structural study reveals that Ser-354 determines substrate specificity on human histidine decarboxylase. Journal of Biological Chemistry, 287(34), 29175-29183.
- MacKay, D., & Shepherd, D. M. (1961). A study of potential histidine decarboxylase inhibitors. British Journal of Pharmacology and Chemotherapy, 16(2), 136-143.
- Gannelin, C. R., Durant, G. J., & Emmett, J. C. (1977). Inhibition of histidine decarboxylase. Derivatives of histidine. Journal of Medicinal Chemistry, 20(4), 506-509.
- Hui, H., et al. (2009). Development of a high-throughput assay to measure histidine decarboxylase activity. Journal of Biomolecular Screening, 14(5), 545-552.
- Levine, R. J., & Watts, D. E. (1966). A sensitive and specific assay for histidine decarboxylase activity. Biochemical Pharmacology, 15(7), 841-849.
- Wu, F., Yu, J., & Gehring, H. (2008). Inhibitory and structural studies of novel coenzyme-substrate analogs of human histidine decarboxylase. The FASEB Journal, 22(3), 890-899.
- Beaven, M. A., & Shaff, R. E. (1979). Effects of various compounds on histidine decarboxylase activity: Active site mapping. Biochemical Pharmacology, 28(12), 1885-1890.
- Nitta, Y., Ito, K., & Ueno, H. (2008). Inhibitory activity of medicinal plants toward human histidine decarboxylase. Journal of Home Economics of Japan, 59(12), 1011-1016.
- Gesztelyi, R., et al. (2012). The Cheng-Prusoff equation: a statistical overview. Journal of Pharmacological and Toxicological Methods, 66(1), 62-68.
- Nitta, Y., Kikuzaki, H., & Ueno, H. (2007). Food components inhibiting recombinant human histidine decarboxylase activity. Journal of Agricultural and Food Chemistry, 55(2), 299-304.
-
Synaptic Systems. (n.d.). Protocol for Histidine Decarboxylase Antibody (Cat. No. 405 003) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Free Floating. Retrieved January 9, 2026, from [Link]
- Maurer, T. S., et al. (2000). Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: application to nitric oxide synthase. Journal of Pharmaceutical Sciences, 89(11), 1468-1478.
- Duch, D. S., et al. (1984). In vivo and in vitro inhibition of human histidine decarboxylase by (S)-alpha-fluoromethylhistidine. Journal of Allergy and Clinical Immunology, 73(5 Pt 1), 654-659.
- Kakkar, T., Boxenbaum, H., & Mayersohn, M. (1999). Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. Drug Metabolism and Disposition, 27(6), 756-762.
- Watanabe, T., et al. (1983). A histamine-depleting effect of α-fluoromethylhistidine, in vivo studies. Japanese Journal of Pharmacology, 33(4), 906-909.
-
Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]
- Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- Kollonitsch, J., et al. (1978). Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine. Biochemical Pharmacology, 27(22), 2645-2646.
- Schayer, R. W. (1963). Studies on the histidine-histamine relationship in vivo. British Journal of Pharmacology and Chemotherapy, 21, 332-338.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 150780, alpha-Methylhistidine. Retrieved January 9, 2026, from [Link].
- Parthasarathy, R., & Ohrt, J. (1996). L-histidine methyl ester dihydrochloride.
-
mzCloud. (2015, March 10). α-Methyl-DL-histidine. Retrieved January 9, 2026, from [Link]
Sources
A Researcher's Guide to Assessing the Specificity of alpha-Methyl-DL-histidine dihydrochloride as a Histidine Decarboxylase Inhibitor
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the specificity of alpha-Methyl-DL-histidine dihydrochloride as an inhibitor of Histidine Decarboxylase (HDC). We will move beyond simple potency measurements to establish a robust, self-validating experimental approach to confidently characterize this research tool.
Introduction: The Critical Role of Histidine Decarboxylase and Its Inhibition
Histamine is a powerful biogenic amine that acts as a key mediator in a wide array of physiological and pathological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[1][2][3] The synthesis of histamine is a direct, one-step reaction: the decarboxylation of the amino acid L-histidine. This reaction is catalyzed by a single enzyme, L-histidine decarboxylase (HDC, EC 4.1.1.22), making HDC the sole enzyme responsible for histamine production in mammals.[2]
This single point of control makes HDC a critical target for modulating histamine levels. Specific inhibitors of HDC are invaluable tools for dissecting the role of newly synthesized histamine in biological systems and represent potential therapeutic agents for conditions driven by excess histamine.[1][4] One such inhibitor is alpha-Methyl-DL-histidine, a structural analog of the natural substrate, L-histidine.[5][6] This guide will detail the necessary experimental workflows to validate its specificity and enable its effective use in research.
Mechanism of Action: Competitive Inhibition at the Catalytic Site
HDC, like many amino acid decarboxylases, utilizes a pyridoxal-5'-phosphate (PLP) cofactor to catalyze the removal of a carboxyl group from L-histidine.[2] The reaction proceeds through the formation of a Schiff base between the substrate's amino group and the PLP cofactor.
Alpha-Methyl-DL-histidine's inhibitory action stems from its close structural resemblance to L-histidine. The addition of a methyl group at the alpha-carbon position allows it to bind to the active site of HDC. However, this modification prevents the catalytic steps that would lead to its decarboxylation. It therefore acts as a competitive inhibitor , occupying the active site and preventing the binding of the natural substrate, L-histidine.
Caption: Histamine synthesis pathway and competitive inhibition by alpha-Methyl-DL-histidine.
Experimental Design for Assessing Inhibitor Specificity
A thorough assessment of specificity is a multi-step process. It begins with quantifying the inhibitor's potency against its intended target and then systematically ruling out interactions with other biologically relevant enzymes.
Part 1: In Vitro Potency Determination via HDC Enzyme Assay
The first step is to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50). This requires a reliable assay to measure HDC activity. A common method is a coupled enzyme assay that detects the product, histamine.
This protocol is a representative method for measuring the activity of purified or recombinant HDC.
Principle: HDC produces histamine from histidine. The histamine is then acted upon by diamine oxidase (DAO), which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.
Materials:
-
Purified recombinant HDC
-
This compound
-
L-histidine (substrate)
-
Diamine Oxidase (DAO)
-
Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., Amplex Red)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a master mix containing assay buffer, DAO, HRP, and the chromogenic substrate.
-
Inhibitor Incubation: Add a fixed volume of each inhibitor dilution (or buffer for control wells) to the appropriate wells.
-
Enzyme Addition: Add a fixed concentration of the HDC enzyme to each well. Allow a short pre-incubation period (e.g., 10-15 minutes) at room temperature for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding L-histidine to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time (e.g., at 570 nm for Amplex Red) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to get the percent inhibition.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7][8]
-
Caption: Workflow for an in vitro coupled HDC enzyme assay.
Part 2: Counter-Screening Against a Related Decarboxylase
Specificity is not absolute; it is relative. An inhibitor is considered "specific" if it is significantly more potent against its intended target than against other enzymes. The most critical enzymes for counter-screening are those with similar substrates and catalytic mechanisms. Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, is an ideal candidate as it is another PLP-dependent enzyme responsible for synthesizing key neurotransmitters like dopamine and serotonin.[4]
Principle: A similar coupled assay can be used, or more directly, the product (dopamine) can be measured via HPLC or a specific ELISA kit.
Procedure:
-
Follow the same general procedure as the HDC assay.
-
Substitute the specific components:
-
Enzyme: Use purified AADC.
-
Substrate: Use L-DOPA.
-
-
Test alpha-Methyl-DL-histidine across the same concentration range used in the HDC assay.
-
Determine the IC50 for AADC inhibition.
-
Calculate the Specificity Index: (IC50 for AADC) / (IC50 for HDC). A high specificity index (>100-fold) indicates good specificity.
Part 3: Validation in a Cellular Context
An in vitro assay with a purified enzyme is a clean system, but it doesn't account for cell permeability, stability, or engagement with the target in its native environment. A cell-based assay is essential for validation.
Principle: Treat a cell line that endogenously produces histamine (e.g., mast cells, certain cancer cell lines) with the inhibitor and measure the resulting decrease in histamine released into the culture medium.[9]
Materials:
-
Appropriate cell line (e.g., Mz-ChA-1 cholangiocarcinoma cells, which have been shown to have HDC activity).[9]
-
Cell culture medium and reagents.
-
This compound.
-
Histamine ELISA kit.
-
Cell lysis buffer and protein assay kit (for normalization).
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow for 24-48 hours.
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of alpha-Methyl-DL-histidine. Include a vehicle-only control.
-
Incubation: Incubate the cells for a sufficient period to allow for HDC inhibition and turnover of existing histamine (e.g., 24-48 hours).[9]
-
Sample Collection: Collect the cell culture supernatant.
-
Histamine Quantification: Measure the concentration of histamine in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability/Protein Normalization: Lyse the cells remaining in the plate and measure total protein content to normalize the histamine release data to cell number. This ensures the observed effect is due to enzyme inhibition and not cytotoxicity.
-
Data Analysis: Plot the normalized histamine concentration against the inhibitor concentration to determine the cellular EC50.
Caption: Workflow for a cell-based histamine inhibition assay.
Comparative Analysis with Alternative HDC Inhibitors
No compound should be evaluated in isolation. Comparing alpha-Methyl-DL-histidine to other known HDC inhibitors provides crucial context for its utility.
| Inhibitor | Mechanism of Action | Reported Potency | Specificity & Key Characteristics |
| alpha-Methyl-DL-histidine | Competitive, Reversible | Varies by assay; typically in the µM range. | Generally considered specific for HDC, but requires empirical validation against other decarboxylases. Effects are reversible upon washout. |
| alpha-Fluoromethylhistidine (FMH) | Irreversible (Suicide Inhibitor) [10][11] | Potent; depletes histamine levels in vivo.[10][12] | Highly specific for HDC.[10] Covalently binds to the enzyme, leading to permanent inactivation. Useful for long-term histamine depletion studies.[11][13] |
| Tritoqualine | Non-competitive (putative) | Varies | Also shows anti-allergic properties. Its mechanism and specificity are less characterized than FMH.[2][14] |
| Brocresine (NSD-1055) | HDC Inhibitor | Orally active. | Also inhibits AADC, indicating a lack of specificity.[14] |
| Epigallocatechin-3-gallate (EGCG) | Non-competitive | Inhibits HDC by ~75% at 1 mM.[1] | Non-specific; known to inhibit many enzymes, including AADC.[4] A natural product found in green tea.[2] |
Expert Assessment and Recommendations
Based on available data and established biochemical principles, This compound is a valuable tool for the acute, reversible inhibition of histidine decarboxylase.
Expertise & Experience-Driven Insights:
-
Specificity is a Hypothesis: You must treat the claim of specificity as a hypothesis to be tested within your experimental system. The most critical control is to run a parallel assay against Aromatic L-amino acid decarboxylase (AADC). If your experimental system involves modulation of dopamine or serotonin, this control is not optional; it is essential for valid data interpretation.
-
Reversibility is a Double-Edged Sword: As a competitive inhibitor, its effects can be overcome by high substrate concentrations and will diminish upon removal of the compound. This is advantageous for "washout" experiments to confirm that the observed phenotype reverts. However, for studies requiring sustained histamine depletion, an irreversible inhibitor like alpha-Fluoromethylhistidine (FMH) is a more appropriate choice.[10]
-
Cellular Context is Key: Successful inhibition in a test tube does not guarantee efficacy in a cell or organism. The cell-based assay is a crucial step to confirm that the compound is cell-permeable and can engage with the HDC enzyme in its native environment at reasonable concentrations.
Trustworthiness Through Self-Validating Systems: Your experimental design should be inherently self-validating. This means every claim is supported by an internal control.
-
Claim: "The observed effect is due to HDC inhibition."
-
Validation:
-
Demonstrate a dose-dependent inhibition of histamine production in a cellular assay.
-
Show a lack of effect (or significantly lower potency) against a related enzyme like AADC.
-
If possible, perform a rescue experiment by adding exogenous histamine to see if it reverses the phenotype caused by the inhibitor.
-
By following this rigorous, multi-faceted approach, researchers can confidently assess the specificity of alpha-Methyl-DL-histidine and generate reliable, publishable data on the role of newly synthesized histamine in their models of interest.
References
-
Levine, R. J., & Sjoerdsma, A. (1964). A study of potential histidine decarboxylase inhibitors. British Journal of Pharmacology and Chemotherapy, 23(3), 552–559. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]
-
Nitta, Y., et al. (2017). Novel inhibitors for histidine decarboxylase from plant components. International Biology Review, 1(2). [Link]
-
Kennedy, L., et al. (2012). Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. Gut, 61(1), 81–90. [Link]
-
Moya-García, A. A., et al. (2008). Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition. Biological chemistry, 389(12), 1535–1542. [Link]
-
Ohtsu, H. (1998). [A method for the assay of histidine decarboxylase activity]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 112(5), 307–314. [Link]
-
Tipton, K. F., & Davey, G. P. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current medicinal chemistry, 22(22), 2636–2659. [Link]
-
Duch, D. S., Bowers, S. W., & Nichol, C. A. (1984). A coupled assay for histidine decarboxylase: in vivo turnover of this enzyme in mouse brain. Naunyn-Schmiedeberg's archives of pharmacology, 326(3), 215–221. [Link]
-
Quora. (2018). What experiment would test whether an enzyme is competitive or non-competitive? [Link]
-
Tainio, H. (1995). Comparison between activation of ornithine decarboxylase and histidine decarboxylase in rat stomach. Digestive diseases and sciences, 40(7), 1568–1575. [Link]
-
Imamura, I., et al. (1988). In vitro increase of histidine decarboxylase activity and release of histamine by peritoneal resident cells of mast cell-deficient W/Wv mice; possible involvement of macrophages. Journal of biochemistry, 103(1), 24–30. [Link]
-
Wikipedia. Histidine decarboxylase. [Link]
-
Yasgar, A., et al. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
ResearchGate. (2020). Enzyme assay techniques and protocols. [Link]
-
Ohtsu, H. (2019). Expression of Histidine Decarboxylase and Its Roles in Inflammation. International journal of molecular sciences, 20(2). [Link]
-
Watanabe, T., et al. (1990). Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. Trends in pharmacological sciences, 11(9), 363–367. [Link]
-
PubChem. alpha-Methylhistidine. [Link]
-
Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3). [Link]
-
Hayashi, H., et al. (1985). Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine. The Journal of biological chemistry, 260(22), 12261–12265. [Link]
-
PubChem. L-Histidine. [Link]
-
mzCloud. α-Methyl-DL-histidine. [Link]
-
PubChem. 1-Methyl-L-histidine. [Link]
-
Bartholeyns, J., & Bouclier, M. (1982). Effect of alpha-monofluoromethyl histidine, an irreversible inhibitor of histidine decarboxylase, on gestation in mice. Contraception, 26(5), 535–542. [Link]
Sources
- 1. esmed.org [esmed.org]
- 2. Histidine decarboxylase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha-Methylhistidine | C7H11N3O2 | CID 150780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists [api.motion.ac.in]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Effect of alpha-monofluoromethyl histidine, an irreversible inhibitor of histidine decarboxylase, on gestation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling alpha-Methyl-DL-histidine dihydrochloride
Welcome to a comprehensive guide designed for the precise and safe handling of alpha-Methyl-DL-histidine dihydrochloride (CAS 32381-18-3). In our work, the foundation of groundbreaking results is rigorous safety. This document moves beyond a simple checklist, providing you with the rationale and procedural steps necessary to ensure your protection and the integrity of your work. As scientists, we understand that true safety lies not just in following protocols, but in understanding the principles that inform them.
This compound, an amino acid derivative provided as a dihydrochloride salt, is typically a white crystalline powder. While specific toxicological data is limited, the primary hazards stem from its physical form as a fine powder and its chemical nature as a hydrochloride salt. Dihydrochloride salts can be acidic and act as irritants, particularly to the eyes, skin, and respiratory tract. Therefore, our protective strategy must focus on preventing inhalation, ingestion, and direct contact.
Immediate Safety Profile: At-a-Glance
Before you approach the bench, a rapid assessment of the compound's hazards is critical. This table summarizes the key safety information based on the known characteristics of similar hydrochloride powder compounds.
| Hazard Category | Description & Recommended Action |
| Primary Routes of Exposure | Inhalation of dust, skin contact, eye contact. |
| Acute Health Effects | May cause irritation to the eyes, skin, and respiratory system. The acidic nature of the hydrochloride salt can exacerbate this irritation.[1][2][3] |
| Physical Form | Solid, crystalline powder. Prone to becoming airborne during handling (weighing, transferring). |
| Incompatibilities | Strong oxidizing agents.[4] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1] Recommended storage is at room temperature.[5] |
| First Aid: Eyes | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6] |
| First Aid: Skin | Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][6] |
| First Aid: Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical advice.[2][4] |
The Core of Protection: A Risk-Based PPE Protocol
The Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132 mandates that personal protective equipment must be utilized wherever chemical or physical hazards are present.[7][8][9] Our approach is to build a protective barrier system that addresses every potential route of exposure.
Step 1: Pre-Handling Assessment & Engineering Controls
Your first line of defense is not worn, but engineered.
-
Consult the SDS: Always review the Safety Data Sheet (SDS) for the specific lot you are handling. While many SDS for this compound may state it is "not classified as hazardous," this often means data is lacking, not that risks are absent.[4][10][11] Treat it with the caution due to any fine chemical powder.
-
Utilize a Fume Hood: All handling of this compound powder, especially weighing and transfers, must be conducted inside a certified chemical fume hood.[3][12] This is a non-negotiable control to minimize inhalation of airborne particles.
-
Prepare Your Workspace: Ensure an eyewash station and safety shower are directly accessible and unobstructed.[2] Have spill cleanup materials ready before you begin.
Step 2: Donning Personal Protective Equipment (PPE) - A Sequential Guide
The order in which you don PPE is crucial for maintaining a sterile and safe barrier.
-
Body Protection:
-
Hand Protection:
-
What: Nitrile gloves.
-
Why: Nitrile provides excellent protection against powders and incidental contact with many chemicals.[14] Always inspect gloves for tears or pinholes before use. If you are preparing a solution, double-gloving can provide an extra layer of security. Change gloves immediately if they become contaminated.
-
-
Eye and Face Protection:
-
What: Chemical splash goggles that meet ANSI Z87.1 standards.
-
Why: Standard safety glasses are insufficient. As a fine powder, this compound can easily become airborne and bypass the gaps in safety glasses. Goggles that form a seal around the eyes are required under OSHA's eye and face protection standard (29 CFR 1910.133).[8][13] When handling larger quantities where splashing of a solution is possible, a full face shield should be worn over the safety goggles.[6]
-
-
Respiratory Protection:
-
What: Generally not required when handling small quantities within a certified fume hood.
-
Why: The fume hood provides the primary respiratory protection. However, if you are handling large quantities, or if there is a failure of the engineering controls (e.g., fume hood malfunction), a NIOSH-approved respirator (e.g., an N95 dust mask) may be necessary.[15][16] A full respiratory protection program that complies with OSHA 29 CFR 1910.134 is required if respirators are deemed necessary.[14]
-
The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Effective protection extends beyond wearing equipment to include your actions during and after the procedure.
Safe Handling and Operation
-
Weighing: Use a weigh boat or glassine paper. Perform the transfer slowly and close to the bench surface to minimize dust generation.
-
Making Solutions: When dissolving, add the powder slowly to the solvent. Never add solvent rapidly to the powder, as this can cause splashing.
-
Cleanup: After handling, wipe down the work surface in the fume hood with a damp cloth or towel to collect any residual powder.
Spill and Emergency Procedures
-
Minor Spill (in fume hood):
-
Wipe up with a damp cloth. Place the cloth and any contaminated materials into a sealed bag for disposal.
-
Decontaminate the area with soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area. Alert colleagues and your laboratory supervisor.
-
Prevent the powder from becoming airborne. If safe to do so, cover with a damp cloth.
-
Follow your institution's specific hazardous material spill response procedures.
-
Decontamination and Disposal
-
Doffing PPE: The removal of PPE is a critical step to prevent self-contamination.
-
Remove gloves first, peeling them off inside-out.
-
Remove your face shield (if used) and goggles.
-
Remove your lab coat, rolling it so the contaminated exterior is contained inward.
-
Wash hands thoroughly with soap and water.
-
-
Waste Disposal:
-
All disposable items contaminated with the compound (gloves, weigh boats, wipes) must be placed in a clearly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this material down the drain or in regular trash.
-
By integrating these expert-level protocols and understanding the rationale behind them, you build a system of safety that is both robust and reliable. Your diligence is the most valuable tool in the laboratory.
References
-
Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. [Link]
-
Electronic Code of Federal Regulations (eCFR). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. [Link]
-
Centers for Disease Control and Prevention (CDC). (2017). PPE for Hazardous Materials Incidents: A Selection Guide (84-114) | NIOSH. [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
-
Creative Safety Supply. OSHA 1910.132 Personal Protective Equipment (PPE). [Link]
-
Laboratory Medicine. (1996). OSHA's Personal Protective Equipment Standard. [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.132 - General requirements. [Link]
-
Alfa Aesar. (2005). Safety Data Sheet: DL-Histidine monohydrochloride monohydrate. [Link]
-
Centers for Disease Control and Prevention (CDC). Pocket Guide to Chemical Hazards Introduction | NIOSH. [Link]
-
Centers for Disease Control and Prevention (CDC). Introduction to the Online NIOSH Pocket Guide to Chemical Hazards. [Link]
-
Questron Technologies. Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. [Link]
-
University of Northern Iowa. Handling Corrosive Materials. [Link]
-
University of Windsor. Handling Procedures for Corrosive Materials. [Link]
-
University of California, Santa Cruz. (2013). General Use SOP for Corrosive Materials. [Link]
-
DENIOS. Managing Corrosive Substances: Safety Protocols for Businesses. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. acreditacion.uni.edu.pe [acreditacion.uni.edu.pe]
- 4. cn.canbipharm.com [cn.canbipharm.com]
- 5. This compound | 32381-18-3 [chemicalbook.com]
- 6. pdx.edu [pdx.edu]
- 7. clarionsafety.com [clarionsafety.com]
- 8. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 9. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. eng.uwo.ca [eng.uwo.ca]
- 13. questron.ca [questron.ca]
- 14. academic.oup.com [academic.oup.com]
- 15. restoredcdc.org [restoredcdc.org]
- 16. Introduction to the Online NIOSH Pocket Guide to Chemical Hazards [mdcampbell.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
